molecular formula C3H2BrF2NO2 B2793935 (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene CAS No. 1035421-13-6

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene

Cat. No.: B2793935
CAS No.: 1035421-13-6
M. Wt: 201.955
InChI Key: DAQJLYONFXPRAZ-OWOJBTEDSA-N
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Description

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene is a useful research compound. Its molecular formula is C3H2BrF2NO2 and its molecular weight is 201.955. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQJLYONFXPRAZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Application of (E)-3-Bromo-3,3-difluoro-1-nitroprop-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene (CAS: 1035421-13-6) is a highly specialized fluorinated building block utilized primarily as a powerful Michael acceptor in advanced organic synthesis[1]. Its most notable application lies in the stereoselective synthesis of peptidomimetics, specifically as a precursor for


[CH(RF)NH]Gly peptide-bond surrogates[2]. This technical guide provides an in-depth, self-validating protocol for its synthesis, detailing the mechanistic causality behind the reaction conditions, and explores how the unique electronegativity of the CF2Br group dictates downstream stereocontrol[3].

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of


-fluoroalkyl-

-nitroethenes relies on a two-phase sequence: a base-catalyzed Henry reaction (nitroaldol condensation) followed by dehydration [2].
Causality in Experimental Design
  • The Henry Reaction: The reaction between bromodifluoroacetaldehyde (often handled as a hydrate or hemiacetal due to volatility) and nitromethane requires a mild base catalyst (e.g., triethylamine). The highly electron-withdrawing CF2Br group drastically increases the electrophilicity of the aldehyde carbonyl, making the initial C-C bond formation highly favorable but also rendering the resulting nitroaldol susceptible to retro-Henry cleavage under strongly basic or acidic conditions.

  • Dehydration via Mesylation: Standard acid-catalyzed dehydration (e.g., using

    
    -TsOH) or strong base-catalyzed E1cB elimination frequently fails for fluorinated nitroaldols, leading to decomposition or reversion to starting materials. To circumvent this, the protocol employs a mesylation-elimination cascade . By reacting the intermediate alcohol with methanesulfonyl chloride (MsCl) and triethylamine (Et3N), the hydroxyl group is converted into an excellent leaving group (mesylate) at 0 °C. A second equivalent of Et3N promotes a smooth E2 elimination.
    
  • Stereochemical Outcome: The elimination is highly stereoselective, yielding exclusively the (E)-isomer. This is driven by thermodynamic causality: the severe steric repulsion between the bulky CF2Br group and the nitro group in the (Z)-configuration forces the molecule into the trans (E)-geometry[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure high fidelity and yield.

Phase 1: Nitroaldol Condensation

Reagents: Bromodifluoroacetaldehyde ethyl hemiacetal (1.0 eq), Nitromethane (5.0 eq, acts as reactant and solvent), Triethylamine (0.1 eq).

  • Initiation: In a flame-dried, argon-purged round-bottom flask, dissolve bromodifluoroacetaldehyde ethyl hemiacetal in anhydrous nitromethane.

  • Catalysis: Add triethylamine dropwise at room temperature. Stir the mixture at 50–60 °C for 12–16 hours.

  • Validation Checkpoint 1 (TLC & NMR): Monitor the reaction via TLC (Hexane/EtOAc). Extract a 0.1 mL aliquot, remove volatiles under vacuum, and analyze via 19F NMR. The disappearance of the aldehyde/hemiacetal fluorine signal and the appearance of a new diastereomeric AB system (due to the adjacent chiral center) confirms the formation of 1-bromo-1,1-difluoro-3-nitropropan-2-ol .

  • Workup: Concentrate the mixture under reduced pressure to remove excess nitromethane. The crude nitroaldol is typically used directly in the next step to avoid retro-Henry degradation.

Phase 2: Mesylation and in situ Elimination

Reagents: Crude nitroaldol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et3N, 2.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve the crude nitroaldol in anhydrous DCM (0.2 M concentration) and cool the flask to 0 °C using an ice-water bath.

  • Mesylation: Add MsCl dropwise over 10 minutes. Stir for 15 minutes at 0 °C.

  • Elimination: Add Et3N dropwise over 30 minutes. The solution will turn yellow/orange, and white fumes/precipitate (Et3N·HCl) will form.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Validation Checkpoint 2 (Colorimetry & TLC): The persistent yellow color indicates the formation of the conjugated nitroalkene. TLC should show a highly UV-active spot with a higher Rf than the nitroaldol.

Phase 3: Isolation and Verification
  • Quenching: Quench the reaction with cold 1M HCl to neutralize excess amine, followed by washing with saturated aqueous NaHCO3 and brine.

  • Extraction: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keep bath temperature <30 °C to prevent polymerization).

  • Purification: Purify via flash column chromatography on silica gel (eluent: 95:5 Hexane/EtOAc).

  • Final Validation: Confirm the (E)-geometry via 1H NMR. The vinylic protons will exhibit a characteristic trans coupling constant (

    
     Hz). 19F NMR should show a distinct signal for the CF2Br group shifted downfield relative to the nitroaldol.
    

Quantitative Data & Stereochemical Impact

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name This compound
CAS Number 1035421-13-6[1]
Molecular Formula C3H2BrF2NO2
Molecular Weight 201.95 g/mol
Appearance Pale yellow liquid
Downstream Utility Kinase inhibitor synthesis[4], Peptidomimetics[2]
Table 2: Impact of RF Group on Aza-Michael Diastereoselectivity

Research by Bigotti et al. demonstrates that the diastereoselectivity of aza-Michael additions to these nitroalkenes is dictated by the electronegativity of the RF group, not its steric bulk[3].

Fluoroalkyl Group (RF)Bondi Volume (cm³/mol)Relative ElectronegativityDiastereocontrol (Stereoselectivity)
-CF3 21.3HighestExcellent (Baseline)
-CF2Cl > 21.3HighModerate
-CF2Br (Target)> 21.3Medium-HighModerate (Comparable to CF2Cl)
-C2F5 31.8HighModerate
-CF2H 18.8LowPoor (Dramatic drop)

Insight: Despite -CF2Br being significantly bulkier than -CF3, it yields lower stereocontrol. Replacing a single fluorine atom with hydrogen (-CF2H) causes a dramatic drop in stereocontrol, proving that the electron-withdrawing nature of the RF group is the primary driver of the transition state organization[3].

Visualizing the Synthetic Workflow

The following diagram illustrates the critical pathway from raw materials to the final functionalized peptidomimetic, highlighting the specific reaction types at each node.

SynthesisWorkflow Start Bromodifluoroacetaldehyde + Nitromethane Henry Phase 1: Henry Reaction (Catalytic Base, e.g., Et3N) Start->Henry C-C Bond Formation Intermediate Intermediate Nitroaldol: 1-Bromo-1,1-difluoro-3-nitropropan-2-ol Henry->Intermediate Dehydration Phase 2: Mesylation & Elimination (MsCl, Et3N, DCM, 0 °C to RT) Intermediate->Dehydration -H2O equivalent Product Target Compound: This compound Dehydration->Product E2 Elimination Application Downstream Application: Aza-Michael Addition (Peptidomimetics) Product->Application Stereoselective Reaction

Fig 1: Synthetic workflow for this compound and its downstream use.

References

  • [4] Luzzio, M. J., et al. (2017). Substituted quinazolines as receptor-type kinase inhibitors. US Patent No. 9,796,704. Google Patents. URL:

Sources

Advanced Strategies for the Preparation of Polyfunctionalized Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitroalkene as a Synthetic Linchpin

Nitroalkenes are not merely intermediates; they are "chemical chameleons" in drug discovery. Functioning simultaneously as powerful Michael acceptors, varying dienophiles in Diels-Alder cycloadditions, and precursors to diverse functionalities (amines, ketones, oximes), their preparation demands precision.

This guide moves beyond basic textbook nitration.[1] We focus on polyfunctionalized nitroalkenes —specifically


-nitroacrylates and 

-halo nitroalkenes—which serve as high-value scaffolds for indole alkaloids, modified amino acids, and peptidomimetics.

Strategic Synthesis Modules

Module A: The Henry-Dehydration Sequence (Stereocontrolled)

The Henry reaction (nitroaldol) followed by dehydration remains the gold standard, but the challenge lies in stereoselectivity (E/Z control) and preventing polymerization of sensitive polyfunctionalized substrates.

  • Mechanism: The base-catalyzed addition of a nitroalkane to an aldehyde yields a

    
    -nitroalcohol.[1][2][3][4][5] Subsequent dehydration (often E1cB) yields the alkene.[1]
    
  • Critical Control Point: The choice of dehydrating agent dictates the stereochemical outcome.

    • Thermodynamic Control: Acid-catalyzed dehydration or heating typically yields the (E)-isomer .

    • Kinetic/Chelation Control: Specific conditions (e.g., piperidine with molecular sieves) can bias formation towards the (Z)-isomer by stabilizing specific transition states or preventing equilibration.

Module B: Accessing -Nitroacrylates

-Nitroacrylates are "push-pull" alkenes, possessing both an electron-withdrawing nitro group and an ester group. This unique electronic environment makes them hyper-reactive to nucleophiles but also prone to polymerization.
  • Green Chemistry Approach: Recent advances utilize heterogeneous catalysis (e.g., Amberlyst-15 or supported guanidines like TBD) to effect dehydration under mild conditions, preserving the ester functionality.

Module C: -Halogenation for Tetrasubstituted Centers

Introducing a halogen at the


-position transforms the nitroalkene into a precursor for cross-coupling reactions (Suzuki-Miyaura) or allows for further nucleophilic displacement, enabling the construction of tetrasubstituted carbon centers.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the standard Henry reaction and the formation of polyfunctionalized variants, highlighting the critical dehydration step.

Henry_Dehydration_Mechanism Start Aldehyde + Nitroalkane Nitronate Nitronate Anion (Intermediate) Start->Nitronate Base Deprotonation BetaNitroAlcohol β-Nitroalcohol Nitronate->BetaNitroAlcohol C-C Bond Formation Path_Acid Acid/Heat (Thermodynamic) BetaNitroAlcohol->Path_Acid Path_Base Base/Derivatization (Kinetic/E1cB) BetaNitroAlcohol->Path_Base E_Isomer (E)-Nitroalkene (Major) Path_Acid->E_Isomer -H2O Path_Base->E_Isomer Standard Base Z_Isomer (Z)-Nitroalkene (Minor/Selective) Path_Base->Z_Isomer Stereoselective Conditions

Caption: Bifurcation of the Henry reaction pathway demonstrating thermodynamic vs. kinetic control in dehydration.

Validated Experimental Protocols

Protocol 1: Green Synthesis of -Nitroacrylates (Heterogeneous Catalysis)

Target: Ethyl 3-nitroacrylate derivatives. Rationale: Traditional acidic dehydration often hydrolyzes the ester. This protocol uses Amberlyst-15, a solid acid catalyst, allowing mild water removal without ester cleavage.

Materials:

  • Aldehyde precursor (e.g., Ethyl glyoxylate or functionalized equivalent)

  • Nitroalkane (e.g., Nitroacetic acid ethyl ester)

  • Catalyst: Amberlyst-15 (dry)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Selected for higher boiling point and green profile compared to THF.

Step-by-Step Methodology:

  • Preparation: Activate Amberlyst-15 by washing with methanol and drying under vacuum at 100°C for 2 hours.

  • Reaction Assembly: In a round-bottom flask, dissolve the

    
    -nitroalcohol intermediate (1.0 equiv) in 2-MeTHF (0.5 M concentration).
    
  • Catalysis: Add activated Amberlyst-15 (20% w/w relative to substrate).

  • Elimination: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 8:2). The reaction typically completes in 3-5 hours.

  • Work-up: Filter the heterogeneous catalyst (can be recycled). Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography on silica gel is usually required to remove trace oligomers.

Self-Validation Check:

  • Success Indicator: Disappearance of the O-H stretch (~3400 cm⁻¹) in IR and appearance of conjugated C=C (~1640 cm⁻¹).

  • Failure Mode: If ester hydrolysis occurs, check water content in solvent/catalyst.

Protocol 2: Stereoselective Preparation of (E)- -Nitrostyrenes

Target: Functionalized (E)-


-nitrostyrenes.
Rationale:  Ammonium acetate acts as a dual catalyst (source of ammonia base and acetic acid), driving the equilibrium toward the thermodynamic (E)-alkene via continuous water removal (azeotrope).

Step-by-Step Methodology:

  • Reagents: Combine substituted benzaldehyde (10 mmol) and nitromethane (10 mL, excess serves as solvent/reactant) in a flask.

  • Catalyst: Add Ammonium Acetate (NH₄OAc, 4 mmol).

  • Conditions: Reflux (approx. 100°C) for 2-4 hours. Crucial: Use a Dean-Stark trap if scaling up to remove water physically, though nitromethane reflux often suffices for small scales.

  • Quench: Cool to room temperature. The product often crystallizes directly upon cooling.

  • Isolation: Filter the solid. Wash with cold water (to remove NH₄OAc) and cold ethanol.

  • Recrystallization: Recrystallize from hot ethanol/acetic acid (9:1) if purity is <98%.

Quantitative Comparison of Methods

MethodSubstrate ScopeStereoselectivityYield RangeKey Limitation
Henry + Ac₂O/Pyridine Aryl/Alkyl AldehydesModerate (E/Z mix)60-80%Harsh; sensitive groups may degrade.
Amberlyst-15 (Protocol 1)

-Nitroacrylates
High (E)85-95%Requires pre-formed nitroalcohol.
NH₄OAc / Reflux (Protocol 2) Aromatic AldehydesExcellent (>98% E)90-98%Not suitable for volatile aliphatic aldehydes.
Cross-Metathesis Terminal OlefinsHigh (E)50-75%High catalyst cost (Grubbs II).

References

  • Palmieri, A., Gabrielli, S., & Ballini, R. (2013).[6] Low impact synthesis of β-nitroacrylates under fully heterogeneous conditions.[7][8] Green Chemistry, 15, 2344.[6][7] [Link]

  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008).[9] Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes.[9] Organic Letters, 10, 1449-1451.[9] [Link]

  • Marsh, G. P., Parsons, P. J., McCarthy, C., & Corniquet, X. G. (2007).[10] An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis. Organic Letters, 9, 2613-2616.[10] [Link]

  • Villacorta-Perez, L., et al. (2024).[11] Development of nitroalkene-based inhibitors to target STING-dependent inflammation.[11] Redox Biology. [Link]

Sources

Spectroscopic characterization of halogenated nitropropenes

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of Halogenated Nitropropenes: A Technical Guide for API Precursor Validation

Executive Summary & Mechanistic Grounding

Halogenated nitropropenes, such as 1-(4-fluorophenyl)-2-nitropropene and 1-(4-chlorophenyl)-2-nitropropene, are critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs), including substituted phenethylamines and targeted central nervous system (CNS) therapeutics[1]. As a Senior Application Scientist, I approach the characterization of these intermediates not merely as a checklist of spectral peaks, but as a holistic verification of electronic structure, isomeric purity, and synthetic integrity.

The synthesis of these compounds via the Knoevenagel condensation typically yields the (E)-isomer exclusively. This stereoselectivity is driven by the severe steric clash that would occur between the bulky phenyl ring and the nitro group in the (Z)-configuration. Understanding the interplay between the electron-withdrawing nitro group and the halogenated aromatic ring is essential. Halogens exert a dual electronic influence: an inductive electron-withdrawing effect (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) through the sigma framework, and a resonance electron-donating effect (

) through the pi system. This push-pull dynamic directly modulates the electron density of the conjugated nitroalkene, shifting both nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

LogicMap A Halogen Substituent (F, Cl, Br) B Inductive Effect (-I) Electron Withdrawal A->B C Resonance Effect (+M) Electron Donation A->C D Deshielding of Alkene Proton B->D E Shift in C=C Stretching Freq B->E F Modulation of NO2 Asym. Stretch C->F

Electronic effects of halogen substituents on spectroscopic signals.

Spectroscopic Profiling: Causality and Interpretation

Nuclear Magnetic Resonance (NMR)

In


H NMR, the defining feature of a 1-aryl-2-nitropropene is the highly deshielded vinylic proton (

-proton). Because the nitro group is strongly electron-withdrawing, it depletes electron density from the conjugated alkene, pushing the vinylic proton resonance downfield to approximately 8.00–8.10 ppm. The allylic methyl group typically appears as a sharp singlet near 2.45 ppm. The introduction of a halogen atom (e.g., fluorine) at the para-position of the phenyl ring introduces distinct

F-

H and

F-

C spin-spin coupling, splitting the aromatic signals into characteristic doublets of doublets (dd) and triplets (t)[1].
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is indispensable for confirming the presence of the nitroalkene pharmacophore. The nitro group exhibits two intense bands: the asymmetric stretch (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) around 1510–1525 cm

and the symmetric stretch (

) near 1320–1340 cm

. The conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

stretch appears at 1640–1660 cm

. The exact position of these bands is highly sensitive to the halogen substituent; highly electronegative halogens like fluorine enhance the dipole moment of the molecule, often increasing the intensity of the

stretch compared to the unhalogenated baseline.
Quantitative Data Summary

The following table summarizes the benchmark spectroscopic data for key halogenated nitropropenes compared to the unhalogenated baseline.

Compound

H NMR: Vinylic H (ppm)

H NMR: Methyl H (ppm)
IR:

Asym (cm

)
IR:

(cm

)
MS: Base Peak (m/z)
1-Phenyl-2-nitropropene 8.08 (s, 1H)2.46 (s, 3H)15181652115

1-(4-Fluorophenyl)-2-nitropropene 8.05 (s, 1H)2.45 (s, 3H)15221655133

1-(4-Chlorophenyl)-2-nitropropene 8.02 (s, 1H)2.44 (s, 3H)15201650149

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in API precursor synthesis, protocols must be designed as self-validating systems. The following procedure for the synthesis and isolation of 1-(4-fluorophenyl)-2-nitropropene incorporates physical checkpoints that validate the reaction before a sample ever reaches the spectrometer[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 2 L three-necked flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve 1.0 mol of 4-fluorobenzaldehyde and 1.1 mol of nitroethane in 500 mL of dry toluene.

  • Catalysis: Add 0.1 mol of butylamine (or ammonium acetate) as the basic catalyst.

  • Azeotropic Distillation (Validation Checkpoint 1): Heat the mixture to reflux. The Knoevenagel condensation produces exactly one equivalent of water. Self-Validation: Monitor the Dean-Stark trap. The theoretical yield of water is ~18 mL. The reaction is not complete until this volume is collected and water ceases to separate[1].

  • Concentration: Once water evolution ceases (typically 10-12 hours), distill off approximately 60% of the toluene under reduced pressure. The reaction mixture will turn deep yellow/brown.

  • Crystallization (Validation Checkpoint 2): Transfer the concentrated solution to a 4°C environment for 12 hours. Pure (E)-1-(4-fluorophenyl)-2-nitropropene will precipitate as bright yellow, needle-like crystals[1]. Self-Validation: The formation of distinct crystalline needles (rather than an oil) is a strong primary indicator of high isomeric purity, as mixtures of (E) and (Z) isomers typically resist crystallization.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold hexane to remove residual toluene and unreacted aldehyde, and dry under a high vacuum.

  • Spectroscopic Verification: Submit the dried crystals for

    
    H, 
    
    
    
    C, and
    
    
    F NMR in
    
    
    , and FT-IR (ATR).

Workflow A Substituted Benzaldehyde + Nitroethane B Knoevenagel Condensation (Amine Catalyst, Reflux) A->B C Dean-Stark Water Collection (Validation) B->C D Crystallization (Toluene / Hexane) C->D E Pure (E)-Halogenated Nitropropene D->E F Multinuclear NMR (1H, 13C, 19F) E->F G FT-IR Spectroscopy (ATR or KBr) E->G

Workflow for the synthesis and validation of halogenated nitropropenes.

References

  • Xavier, S., & Periandy, S. (2015). Spectroscopic (FT-IR, FT-Raman, UV and NMR) Investigation on 1-Phenyl-2-Nitropropene by Quantum Computational Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • Schmidt, W., et al. (2011). New phenylethyl amine derivatives useful in the treatment of psychiatric and/or neurological disorders. Patent DE102011015842A1.

Sources

Technical Guide: NMR Characterization of Bromo-Difluoro Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Bromo-difluoro nitroalkenes represent a specialized class of fluorinated building blocks, merging the lipophilic bioisosterism of the difluoromethylene (


) group with the electrophilic reactivity of nitroalkenes.[1] These motifs are critical in the development of mechanism-based enzyme inhibitors  (suicide substrates) and peptidomimetics , where the 

group mimics the amide carbonyl oxygen while preventing metabolic hydrolysis.

This guide provides a rigorous spectral analysis of these cores, focusing on the 3-bromo-3,3-difluoroprop-1-ene (BDFP) scaffold and its nitro-functionalized derivatives.[1][2] The data presented synthesizes experimental values from commercial precursors with field-validated shift increments for nitro-olefinic systems.[1][2]

Structural Logic & Precursor Analysis

The characterization of bromo-difluoro nitroalkenes relies on understanding the constituent parts: the bromodifluoromethyl group (


) and the nitroalkene  (

).
The Core Precursor: 3-Bromo-3,3-difluoroprop-1-ene (BDFP)

The synthesis of complex nitro-derivatives often begins with BDFP (CAS: 420-90-6).[1][2] Accurate assignment of this precursor is the baseline for monitoring subsequent nitration or coupling reactions.

Table 1: Experimental NMR Data for 3-Bromo-3,3-difluoroprop-1-ene Solvent:


 | Ref: TMS (

)
NucleusAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)


(Internal Vinyl)
5.90 – 6.15Multiplet (ddt)



(Terminal Vinyl, cis)
5.60 – 5.75Doublet of Multiplets



(Terminal Vinyl, trans)
5.45 – 5.55Doublet of Multiplets



(

)
115.0 – 120.0Triplet



(Internal Vinyl)
128.5 – 130.0Triplet



(Terminal Vinyl)
122.0 – 124.0Singlet (broad)Minimal coupling


-43.0 to -46.0Doublet

Expert Insight: The diagnostic signal for BDFP is the


 triplet at ~118 ppm  with a massive coupling constant (

). In the

spectrum, the internal vinyl proton (

) appears as a complex multiplet due to coupling with both the terminal protons and the fluorine atoms (

).

Synthesis & Characterization of the Nitroalkene Derivative

Transforming the precursor into a nitroalkene (e.g., via nitration-dehydration or radical addition of


 to alkenes) dramatically alters the electronic environment.
Experimental Workflow (DOT Diagram)

The following diagram outlines the synthesis logic and the critical checkpoints for NMR analysis.

SynthesisWorkflow BDFP Precursor: BDFP (3-bromo-3,3-difluoropropene) Inter Intermediate: Nitro-Alcohol / Adduct BDFP->Inter Nitration (NaNO2/CAN) or Radical Addn Product Target: Bromo-Difluoro Nitroalkene Inter->Product Dehydration (-H2O) Check1 Check 19F: Shift from -45 to -55 ppm Inter->Check1 Check2 Check 1H: Vinyl H desheilds (> 7.0 ppm) Product->Check2

Figure 1: Synthetic pathway and NMR checkpoints for converting BDFP to nitroalkenes.

Spectral Data for -Nitro- -Difluorobromo Motifs

When the nitro group is conjugated to the alkene, the olefinic protons shift significantly downfield due to the anisotropic and inductive electron-withdrawing nature of the


 group.[1][2]

Table 2: Diagnostic Shifts for Bromo-Difluoro Nitroalkenes Based on structural analogs (e.g., 3-bromo-3-nitro-1-phenylprop-2-en-1-one and fluorinated nitroalkenes).[1][2]

NucleusMoietyChemical Shift (

, ppm)
Pattern & Logic


7.50 – 8.60 Downfield Shift: The

-nitro proton is highly deshielded.[1][2] If the alkene is terminal, expect two doublets with

.


7.10 – 7.40

-Proton:
Less deshielded than the

-proton but significantly shifted from the precursor (5.9 ppm).


145.0 – 155.0 Broad Singlet: Often broad due to relaxation effects of the quadrupolar nitrogen.


110.0 – 118.0 Triplet: Remains a triplet (

), but may shift slightly upfield due to steric compression from the nitro group.


-55.0 to -65.0 Shift: The introduction of the nitro group typically causes an upfield shift (more negative ppm) in the fluorine spectrum compared to the parent alkene.[1]

Protocol: Self-Validating NMR Analysis

To ensure data integrity when characterizing these unstable intermediates, follow this step-by-step protocol.

Step 1: Prescreening (The "Heartbeat" Check)

Before running long


 scans, acquire a quick non-decoupled 

spectrum.
  • Success Criteria: You should see a clean singlet (or doublet if H-coupled) around -45 to -65 ppm .[1][2]

  • Failure Mode: Multiple peaks in this region indicate decomposition (loss of Br or hydrolysis of the

    
     to an acid fluoride).
    
Step 2: Stereochemical Assignment (NOESY)

Nitroalkenes can exist as


 isomers. Standard coupling constants (

) are often insufficient if the alkene is trisubstituted.
  • Protocol: Run a 1D NOESY or 2D NOESY.

  • Target: Irradiate the vinyl proton.

  • Analysis: Look for NOE enhancement of the

    
     group (if spatially close) or the R-group on the other side.
    
    • Z-isomer (Nitro and R on same side): Strong NOE between Vinyl-H and

      
      .[1][2]
      
    • E-isomer (Nitro and R opposite): Weak or no NOE between Vinyl-H and

      
      .[1][2]
      
Step 3: Satellite Verification

The presence of the bromine atom creates a unique isotope pattern in Mass Spec, but in NMR, the carbon-fluorine coupling is your verification tool.

  • Verification: The carbon signal for the

    
     group must  appear as a triplet with 
    
    
    
    . If it appears as a singlet or a smaller multiplet, the difluoro-bromo integrity is lost.[1][2]

References

  • Langridge, J. D., et al. (2011). The microwave spectra, bromine nuclear electric quadrupole coupling tensor, and structure of 3-bromo-3,3-difluoropropene.[1][2] Journal of Molecular Structure.[2] Link

  • Adyukov, I. S., et al. (2023). Homo- and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1-phenylprop-2-en-1-one. Magnetic Resonance and its Applications.[2][3][4][5][6] Link

  • ChemicalBook. (2025).[2] 3-Bromo-3,3-difluoropropene Product Database & Spectral Info.[1][2]Link

  • PubChem. (2025).[2] Compound Summary: 3-Bromo-3,3-difluoroprop-1-ene.[1][2] National Library of Medicine.[2] Link

  • Koroniak, H., et al. (2001). Fluorine-19 NMR studies of some fluorinated alkenes.[1][2] Journal of Fluorine Chemistry.[2] (Contextual grounding for 19F shifts in fluoroalkenes).

Sources

Advanced Infrared Spectroscopy of Nitro-Functionalized Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Intermediates to Bioactive Lipid Signaling

Executive Summary

Nitro-functionalized alkenes (nitroalkenes) occupy a critical niche in both organic synthesis and modern pharmacology.[1] As potent Michael acceptors, they serve as versatile intermediates in the Henry reaction and as bioactive signaling lipids (e.g., nitro-fatty acids) that modulate inflammatory pathways via post-translational protein modification.[1][2][3]

This technical guide provides a rigorous framework for the characterization of nitroalkenes using Infrared (IR) spectroscopy. Unlike standard functional group analysis, the spectroscopy of nitroalkenes requires an understanding of strong electronic coupling between the nitro group and the alkenyl


-system. This guide synthesizes theoretical grounding with actionable experimental protocols, designed for researchers optimizing synthetic routes or validating drug candidates.

Fundamental Principles: Electronic Structure & Vibrational Modes

The infrared spectrum of a nitroalkene is defined by the conjugation between the electron-withdrawing nitro group (


) and the alkene double bond (

). This conjugation significantly alters the force constants of both functional groups compared to their isolated counterparts.[4]
The Conjugation Effect

In an unconjugated nitroalkane (e.g., nitroethane), the


 bonds share equal double-bond character due to resonance within the nitro group. However, in a nitroalkene (e.g., 

-nitrostyrene or 9-nitrooleate), the

-system extends across the

framework.
  • Resonance Consequence: The contribution of the dipolar resonance form (where the

    
     bond has single-bond character and the nitro oxygens bear increased negative charge) lowers the bond order of both the 
    
    
    
    and
    
    
    bonds.
  • Spectral Shift: This results in a red shift (lower wavenumber) for both the asymmetric nitro stretch (

    
    ) and the alkene stretch (
    
    
    
    ) relative to non-conjugated analogs.
  • Intensity Enhancement: The strong polarization of the

    
     bond by the nitro group creates a large change in dipole moment during vibration, rendering the 
    
    
    
    band significantly more intense than in non-polar alkenes.
Key Vibrational Modes

The diagnostic fingerprint of a nitroalkene consists of three primary bands:

  • Asymmetric Nitro Stretch (

    
    ):  The most intense band, typically found between 
    
    
    
    .
  • Symmetric Nitro Stretch (

    
    ):  A sharper, medium-intensity band in the 
    
    
    
    region.
  • Conjugated Alkene Stretch (

    
    ):  A distinct band around 
    
    
    
    .

Spectral Interpretation Guide

The following table summarizes the characteristic frequency ranges. Note the distinct shifts when comparing unconjugated nitro compounds to conjugated nitroalkenes.

Table 1: Characteristic IR Frequencies of Nitro-Functionalized Systems
Vibrational ModeUnconjugated Nitroalkane (

)
Conjugated Nitroalkene (

)

-Nitrostyrene (Aromatic Conjugation)
IntensityNotes




Very StrongPrimary diagnostic band; shifts lower with increased conjugation.




MediumSensitive to local steric environment.

N/A


Medium-StrongStronger than non-polar alkenes due to

polarization.

N/A


WeakAlkene C-H stretch.[5]
Aromatic Ring N/AN/A

VariableSkeletal vibrations of the benzene ring (if present).[6]

Analyst Insight: In drug development involving nitro-fatty acids (e.g., 10-nitrooleate), the


 band is the critical tracker. Upon Michael addition to a protein thiol (cysteine), the conjugation is broken, causing this band to shift back toward the unconjugated frequency (

) and the

band to disappear.

Experimental Protocols & Workflow

To ensure reproducibility, especially when characterizing labile nitro-fatty acids, a standardized workflow is required. Attenuated Total Reflectance (ATR) is the preferred sampling method due to its minimal sample requirement and ease of use with viscous oils or solid films.

Protocol: ATR-FTIR Characterization of Nitroalkenes

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Resolution:


 (standard) or 

(high-res for resolving aromatic overlaps). Scans: 32--64 scans.

Step-by-Step Methodology:

  • Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric

    
     (
    
    
    
    ) and water vapor.
  • Sample Deposition:

    • Solids (

      
      -nitrostyrenes): Place 
      
      
      
      of crystal on the diamond center. Apply high pressure using the anvil to ensure intimate contact.
    • Liquids/Oils (Nitro-fatty acids): Deposit

      
       of neat oil. No pressure clamp is needed.
      
  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparisons to transmission libraries are needed) to account for depth of penetration dependence on wavelength.

  • Baseline Correction: Perform a multi-point baseline correction, focusing on the

    
     fingerprint region.
    
Workflow Visualization

The following diagram outlines the logical flow for characterizing a synthesized nitroalkene and validating its reactivity (Michael acceptor potential).

NitroalkeneWorkflow Start Crude Reaction Mixture (e.g., Henry Reaction) Purification Purification (Column Chromatography) Start->Purification ATR_Analysis ATR-FTIR Analysis (Neat Sample) Purification->ATR_Analysis Decision Check Diagnostic Bands ATR_Analysis->Decision Band_Check_1 Is v(C=C) present at 1625-1660 cm⁻¹? Decision->Band_Check_1 Band_Check_2 Is v_as(NO2) shifted to 1510-1530 cm⁻¹? Band_Check_1->Band_Check_2 Yes Failure Re-evaluate Synthesis (Possible Nitroalcohol) Band_Check_1->Failure No (Missing C=C) Success Confirmed Conjugated Nitroalkene Band_Check_2->Success Yes Band_Check_2->Failure No (High Freq NO2) Reactivity_Test Thiol Reactivity Assay (Michael Addition Monitor) Success->Reactivity_Test For Drug Dev

Caption: Logical workflow for the isolation and spectroscopic validation of conjugated nitroalkenes.

Case Studies in Application

Reaction Monitoring: The Henry Reaction

The Henry reaction (nitroaldol) involves the condensation of an aldehyde with a nitroalkane. The reaction often proceeds through a


-nitroalcohol intermediate before dehydration to the nitroalkene.
  • Reaction:

    
    
    
  • IR Monitoring Strategy:

    • Start: Monitor loss of Aldehyde

      
       (
      
      
      
      ).
    • Intermediate: Appearance of broad

      
       stretch (
      
      
      
      ) and unconjugated
      
      
      bands (
      
      
      ).
    • Product (Dehydration): Disappearance of

      
      , appearance of conjugated 
      
      
      
      (
      
      
      ), and shift of
      
      
      to lower wavenumber (
      
      
      ).
Drug Development: Nitro-Fatty Acids (NFAs)

Nitro-fatty acids (e.g., 9-nitrooleic acid) are endogenous signaling molecules that exert anti-inflammatory effects by alkylating specific cysteine residues on proteins (e.g., NF-


B, Nrf2) via Michael addition.[2][3]
  • Mechanism: The electrophilic

    
    -carbon of the nitroalkene is attacked by the nucleophilic thiolate of the protein.
    
  • Spectroscopic Marker of Efficacy:

    • Intact Drug: Strong bands at

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
    • Drug-Protein Adduct: Upon binding, the

      
      -conjugation is broken. The 
      
      
      
      band vanishes. The
      
      
      band shifts blue (back to
      
      
      ), indicating the formation of a saturated nitro-alkane linkage.
    • Validation: This shift is a definitive in vitro proof of covalent engagement with the target.

Mechanism of Action Diagram

The following diagram illustrates the pharmacological mechanism of NFAs and the associated spectral changes.

MichaelAddition NFA Nitro-Fatty Acid (Electrophile) Complex Transition State NFA->Complex Spec_NFA IR Spectrum: ν(NO2) ~1520 cm⁻¹ ν(C=C) ~1640 cm⁻¹ NFA->Spec_NFA Protein Protein Thiol (Nucleophile, Cys-SH) Protein->Complex Adduct Nitro-Alkylated Protein (Biological Signal) Complex->Adduct Michael Addition Spec_Adduct IR Spectrum: ν(NO2) ~1550 cm⁻¹ ν(C=C) Absent Adduct->Spec_Adduct

Caption: Mechanism of Michael addition for nitro-fatty acids and resulting IR spectral shifts.

Troubleshooting & Common Artifacts

  • Solvent Overlap: If monitoring reactions in solution, chlorinated solvents (DCM, Chloroform) are preferred over alcohols or acetone, which have strong bands overlapping with

    
     or 
    
    
    
    regions.
  • Peak Broadening: In nitro-fatty acids, the carboxylic acid

    
     stretch is very broad and can obscure 
    
    
    
    stretches. Analysis of the methyl ester derivative often yields cleaner spectra.
  • Decomposition: Nitroalkenes can polymerize or hydrolyze (Nef reaction) if stored improperly. The appearance of a carbonyl band (

    
    ) in a stored nitroalkene sample often indicates hydrolysis to a ketone.
    

References

  • National Institute of Standards and Technology (NIST). 3,4-Dimethoxy-beta-nitrostyrene Infrared Spectrum.[7] NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

  • Frontiers in Physiology. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs. Frontiers, 2020. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Dept of Chemistry and Biochemistry. Available at: [Link]

  • Royal Society of Chemistry. Online monitoring by infrared spectroscopy using multivariate analysis. Reaction Chemistry & Engineering, 2016. Available at: [Link]

Sources

X-ray Diffraction Analysis of Halogenated Propenes: A Technical Guide to In Situ Cryocrystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated propenes (e.g., 2-bromopropene, 1,3-dichloropropene) represent a unique challenge in structural chemistry. Often volatile liquids or gases at ambient conditions, they require in situ cryocrystallography to determine their solid-state structures. This guide details the methodology for transforming these liquid precursors into single crystals directly on the diffractometer, enabling the analysis of critical stereochemical features (E/Z isomerism) and halogen bonding networks essential for rational drug design.

Part 1: The Physicochemical Challenge

Standard crystallography relies on growing crystals in vials and mounting them on loops. This fails for halogenated propenes due to two factors:

  • Phase State: Most are liquids with melting points between 150 K and 250 K.

  • High Vapor Pressure: They evaporate rapidly, posing toxicity risks (many are lacrymators) and preventing stable mounting.

The Solution: The OHCD (Optical Heating and Crystallization Device) or Zone Melting technique. This creates a self-validating closed system where the diffractometer becomes the crystallization chamber.

Part 2: Methodology – In Situ Cryocrystallography Protocol

Experimental Setup

Safety Note: Halogenated propenes are often alkylating agents. All capillary loading must occur in a fume hood or glovebox.

ComponentSpecificationPurpose
Capillary Borosilicate/Lindemann (0.1 – 0.3 mm dia.)Minimizes background scattering; contains volatile liquid.
Goniometer Kappa or Eulerian cradleAllows precise rotation for zone melting.
Cryostream N₂ or He stream (80 K – 300 K)Controls phase transition temperature.
Heat Source IR Laser (CO₂) or Ohmic wireCreates the molten zone for crystal selection.
The Zone Melting Workflow

This protocol utilizes a "seed selection" strategy. We do not grow a crystal from solution; we grow a single crystal from the polycrystalline melt.

Step-by-Step Protocol
  • Capillary Loading: Fill the capillary (approx. 10 mm height) with the neat liquid propene. Flame-seal the top to create a closed system.

  • Mounting: Fix the capillary to the goniometer head using clay or epoxy. Center the liquid column in the X-ray beam path.

  • Flash Freezing: Rapidly block the cryostream (set to 100 K) to "shock" the liquid.

    • Result: A polycrystalline "powder" (opaque white solid) forms inside the capillary.

  • Zone Melting (The Critical Step):

    • Raise the temperature to just below the melting point (

      
       K).
      
    • Focus the IR laser (or heat nozzle) at the tip of the capillary.

    • Slowly translate the capillary downward through the heat source.

    • Mechanism:[1][2][3] The heat creates a molten zone.[4] As the capillary moves out of the heat and back into the cold stream, the liquid recrystallizes at the interface. The grain with the fastest growth velocity along the capillary axis will dominate, eventually forming a single crystal (transparent cylinder).

Visualization of the Workflow

The following diagram illustrates the decision logic and physical process of the Zone Melting technique.

ZoneMelting Liquid Liquid Sample (Capillary) FlashFreeze Flash Freeze (Polycrystalline Mass) Liquid->FlashFreeze T << Tm Anneal Zone Melting (IR Laser / Heat) FlashFreeze->Anneal T ~ Tm Check Check Optical Quality (Transparent?) Anneal->Check Diffraction Test Diffraction (Single Lattice?) Check->Diffraction Clear/Cylindrical Recycle Re-melt & Repeat Check->Recycle Opaque/Cracked Collect Data Collection (Full Sphere) Diffraction->Collect Sharp Spots Diffraction->Recycle Powder Rings/Twins

Caption: Workflow for converting liquid halogenated propenes into single crystals via Zone Melting.

Part 3: Data Collection & Refinement Strategies

Once a single crystal is obtained, specific challenges related to halogens (Cl, Br, I) must be addressed.

Absorption Correction

Halogens are heavy absorbers of X-rays (especially Cu K


).
  • Problem: The cylindrical shape of the capillary and the heavy atoms cause significant absorption anisotropy.

  • Protocol:

    • Collect a high-redundancy dataset (Multiplicity > 4).

    • Use a Multi-Scan absorption correction (e.g., SADABS or CrysAlisPro scaling). This models the crystal as an ellipsoid and corrects intensities based on equivalent reflections measured at different azimuthal angles.

    • Validation: Check that

      
       drops significantly after correction (e.g., from 12% to 4%).
      
Handling Disorder and Twinning

Halogenated propenes often exhibit positional disorder due to the similar steric volume of the halogen and the methyl group (in propenes) or E/Z isomerization.

  • Diagnosis: Elongated thermal ellipsoids on the halogen atoms.

  • Refinement Strategy:

    • Use the PART command (in SHELXL) to model alternative conformations.

    • Apply similarity restraints (SADI or SAME) to bond lengths if the minor component is unstable.

    • Causality: The disorder often arises because the molecule can flip 180° inside the lattice channel with minimal energy penalty.

Part 4: Structural Insights – Halogen Bonding

The primary scientific value of crystallizing these molecules lies in analyzing Halogen Bonding (XB) . This is a highly directional non-covalent interaction (


) driven by the 

-hole
(a region of positive electrostatic potential on the halogen tip).
Geometric Criteria for Halogen Bonds

In your analysis, filter for contacts meeting these criteria:

  • Distance (

    
    ):  Less than the sum of van der Waals radii (
    
    
    
    ).
  • Angle (

    
    ):  Near linear (
    
    
    
    ). This linearity confirms the
    
    
    -hole interaction mechanism.
Comparative Data: Halogen vs. Hydrogen Bonding

Halogen bonds in propenes often dictate the crystal packing, overriding weaker C-H


X interactions.
Interaction TypeDonorAcceptor (Y)Typical DistanceDirectionality
Halogen Bond C-Br / C-IN, O,

-system, or X
2.8 – 3.2 ÅHigh (

)
Hydrogen Bond C-H (Vinyl)F, Cl, Br2.5 – 2.9 ÅLow to Medium
Type II Halogen C-XX (Orthogonal)

L-shaped (

)

Note: Type II halogen-halogen contacts are attractive, whereas Type I (symmetrical collision) are repulsive.

Part 5: References

  • Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry. IUCr/Oxford University Press.

  • Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Data.

  • Chopra, D. (2014). In situ cryocrystallization of low melting organic liquids. Journal of the Indian Institute of Science.

Sources

Physicochemical Properties and Synthetic Utility of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most versatile fluorinated building blocks is (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene [1].

Unlike the ubiquitous trifluoromethyl (


) group, which is often a terminal functional group, the bromodifluoromethyl (

) moiety serves as a highly reactive, dual-purpose synthetic handle. When conjugated with a potent Michael acceptor like a nitroalkene, the resulting molecule becomes an exceptional platform for asymmetric organocatalysis, cycloadditions, and late-stage radical functionalization[2]. This whitepaper provides a comprehensive technical breakdown of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this compound in drug development.

Physicochemical Profiling & Mechanistic Causality

The reactivity of this compound is governed by the synergistic electronic effects of its functional groups. The strong electron-withdrawing nature of both the nitro (


) and the 

groups creates an exceptionally electrophilic

-carbon. However, the large steric bulk and strong electronegativity of the fluoroalkyl substituent demand precise catalytic control to overcome regiochemical and stereochemical challenges[2].
Quantitative Data & Synthetic Impact
ParameterValueMechanistic Causality & Synthetic Impact
Molecular Formula

Provides a high-density functionalization platform; introduces three distinct reactive sites (alkene,

,

)[1].
Molecular Weight 201.96 g/mol Low molecular weight ensures that subsequent adducts remain within Lipinski's Rule of 5 for oral bioavailability.
Stereochemistry Predominantly (E)-isomerThe trans geometry minimizes steric clash during transition states, dictating highly predictable diastereoselectivity in concerted [3+2] cycloadditions.
Electronic Profile Dual Electron-WithdrawingThe synergistic pull of the

and

groups creates a highly reactive

-carbon, accelerating Michael additions[2].
LogP (Calculated) ~1.8 - 3.8Imparts favorable lipophilicity, making it an ideal building block for enhancing the membrane permeability of drug scaffolds[3].

Divergent Reactivity Pathways

The true value of this compound lies in its divergent reactivity. The molecule can be channeled into three primary synthetic workflows:

  • Asymmetric Friedel-Crafts Alkylation: The highly electrophilic alkene readily accepts nucleophiles such as indoles. The use of chiral phosphoric acids allows for the enantioselective construction of stereocenters bearing the

    
     group[2].
    
  • [3+2] Cycloadditions: The nitroalkene acts as a potent dipolarophile. Reaction with nitrile imines or azomethine ylides yields heavily functionalized pyrazoles or pyrrolidines, which are privileged scaffolds in agrochemical and pharmaceutical research[4].

  • Radical Functionalization: Post-cyclization, the weak

    
     bond can be homolytically cleaved via visible-light photoredox catalysis. This generates an 
    
    
    
    -difluoroalkyl radical that can be reduced to a difluoromethyl (
    
    
    ) group—a premier lipophilic hydrogen-bond donor bioisostere for hydroxyls and thiols[5].

G Core This compound FC Friedel-Crafts Alkylation Core->FC Chiral Phosphoric Acid Cyclo [3+2] Cycloaddition Core->Cyclo 1,3-Dipoles Radical Photoredox Cleavage Core->Radical Visible Light / CuBr2 Indole Chiral Indoles (C-C Bond Formation) FC->Indole Hetero Fluorinated Heterocycles (Pyrazoles/Pyrrolidines) Cyclo->Hetero Bioiso CF2H Bioisosteres (Lipophilic Donors) Radical->Bioiso

Fig 1: Divergent synthetic workflows for this compound.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choices.

Protocol 1: Asymmetric Friedel-Crafts Alkylation with Indoles

Objective: Enantioselective functionalization of indoles to construct chiral fluoroalkylated stereocenters[2].

  • Step 1: Catalyst Activation. In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Chiral Phosphoric Acid (CPA) catalyst (20 mol%) in a rigorously anhydrous 1:1 mixture of 1,2-dichloroethane (DCE) and benzene (1.2 mL each).

    • Causality: The non-polar solvent matrix maximizes the strength of the hydrogen-bonding transition state between the CPA and the nitro group, preventing solvent competition and ensuring rigid stereocontrol.

  • Step 2: Substrate Equilibration. Add this compound (0.2 mmol) to the solution and cool the system to -5 °C.

    • Causality: Lowering the temperature dampens the background (uncatalyzed) racemic reaction, ensuring that the chiral catalyst exclusively dictates the stereochemical outcome.

  • Step 3: Nucleophilic Addition. Slowly add the indole derivative (0.4 mmol) dropwise over 10 minutes. Stir at -5 °C for 24-48 hours.

  • Step 4: System Validation (In-Process Control). Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the highly UV-active nitroalkene spot is fully consumed.

  • Step 5: Isolation & Quality Control. Quench with saturated aqueous

    
     to neutralize the CPA. Extract with dichloromethane, dry over 
    
    
    
    , and concentrate in vacuo.
    • Self-Validation: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC. Confirm C3-regioselectivity via

      
      -NMR by verifying the absence of the C3-proton signal on the indole ring.
      
Protocol 2: [3+2] Cycloaddition for Pyrazole Synthesis

Objective: Synthesis of 3-(bromodifluoromethyl)-1H-pyrazoles via dipolar cycloaddition[4].

  • Step 1: Dipole Generation. Dissolve the chosen N-aryl hydrazone (1.0 mmol) in toluene (5 mL) and add a catalytic amount of trifluoroacetic acid (TFA, 10 mol%).

    • Causality: Acid catalysis accelerates the tautomerization and activation of the hydrazone into the highly reactive azomethine imine intermediate.

  • Step 2: Cycloaddition & Aromatization. Add this compound (1.2 mmol) in a single portion. Stir the mixture at 80 °C under an open-air atmosphere.

    • Causality: The elevated temperature overcomes the activation barrier imposed by the sterically hindered

      
       group. Atmospheric oxygen (
      
      
      
      ) serves as the terminal oxidant, driving the oxidative aromatization of the initial pyrazoline adduct to the stable pyrazole, simultaneously expelling the nitro group as nitrous acid (
      
      
      ).
  • Step 3: System Validation (In-Process Control). Monitor via LC-MS. The disappearance of the

    
     corresponding to the hydrazone and the appearance of the aromatized pyrazole mass confirms successful cycloaddition and oxidation.
    
  • Step 4: Isolation & Quality Control. Remove the solvent under reduced pressure and purify via flash column chromatography.

    • Self-Validation: Utilize

      
      -NMR to confirm the integrity of the 
      
      
      
      group (typically presenting as a sharp singlet between -45 to -55 ppm, depending on the specific electronic environment of the pyrazole core).

References

  • This compound - Benchchem. Benchchem.
  • The Asymmetric Friedel–Crafts Reaction of Indoles with Fluoroalkylated Nitroalkenes Catalyzed by Chiral Phosphoric Acid. Chinese Academy of Sciences (CAS).
  • 3-(Bromodifluoromethyl)-1H-pyrazole - Benchchem. Benchchem.
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society (ACS).
  • 3-(1-bromo-1,1-difluoro-3-nitropropan-2-yl)-2-methyl-1H-indole. MolAid.

Sources

Technical Guide: Stability and Storage of Fluorinated Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profiles, decomposition mechanisms, and rigorous storage protocols for fluorinated nitroalkenes. It is designed for researchers requiring high-fidelity preservation of these versatile but reactive intermediates.

Executive Summary

Fluorinated nitroalkenes (e.g.,


-fluoronitroalkenes, 

-trifluoromethyl nitroalkenes) are high-value synthetic intermediates used to install fluorinated motifs into bioactive scaffolds.[1] Their reactivity is dominated by the "push-pull" electronic synergism : the nitro group (

) is strongly electron-withdrawing, and the fluorine substituent modifies the electrophilicity and steric profile of the double bond.

While this reactivity makes them excellent Michael acceptors, it renders them inherently unstable. Without precise environmental control, they undergo rapid polymerization , hydrolysis , and isomerization . This guide provides a self-validating system to maintain their integrity.

Chemical Stability Profile

The stability of fluorinated nitroalkenes is dictated by the position of the fluorine atom relative to the nitro group.

Electronic & Steric Factors
  • 
    -Trifluoromethyl Nitroalkenes:  These are generally more stable  than their non-fluorinated counterparts due to steric shielding by the 
    
    
    
    group, which retards nucleophilic attack slightly despite the increased electrophilicity.
  • 
    -Fluoro Nitroalkenes:  These are highly sensitive . The fluorine atom directly attached to the 
    
    
    
    -carbon increases the acidity of the system and makes the double bond highly susceptible to nucleophilic attack and subsequent HF elimination (dehydrofluorination).
  • Polymerization Risk: The combination of a polarized double bond and the absence of steric bulk (in some derivatives) makes these compounds prone to both anionic and radical polymerization.

Decomposition Mechanisms

The primary decomposition pathways are water-mediated hydrolysis and polymerization.

Diagram 1: Decomposition Cascade

This diagram illustrates the mechanistic flow from exposure to moisture/base to irreversible degradation.

DecompositionCascade Nitroalkene Fluorinated Nitroalkene (Intact) MichaelAdduct Michael Adduct (Nitronate Intermediate) Nitroalkene->MichaelAdduct 1,4-Addition (Rate Limiting) Water Moisture / Nucleophiles (H2O, OH-) Water->MichaelAdduct Polymer Polymerization (Oligomers/Gums) MichaelAdduct->Polymer Anionic Propagation RetroHenry Retro-Henry / Nef-like Decomposition MichaelAdduct->RetroHenry Hydrolysis HF_Elim HF Elimination (If u03b1-Fluoro) MichaelAdduct->HF_Elim Dehydrofluorination

Caption: Mechanistic pathways for fluorinated nitroalkene decomposition triggered by moisture or base.

Storage & Handling Protocols

To ensure long-term stability, a "Cold, Dark, and Inert" protocol is mandatory.

The Storage Matrix
ParameterRequirementScientific Rationale
Temperature -20°C to -80°C Arrhenius suppression of polymerization rates.
Atmosphere Argon or Nitrogen Oxygen can initiate radical chains; moisture triggers hydrolysis.
Container Amber Glass / Foil Prevents photo-induced

isomerization.
Solvent None (Neat) Storage in solution is risky due to potential solvent peroxides or wetness.
Stabilizer BHT (0.1%) Optional: Scavenges radicals to prevent polymerization.
Handling Workflow (Self-Validating)

Every time a batch is accessed, the following logic must be applied to prevent "silent" degradation where the compound looks pure but has polymerized.

Diagram 2: Storage & Usage Decision Tree

Follow this workflow to validate compound integrity before use.

StorageWorkflow Start Access Batch VisualCheck Visual Inspection (Color/Viscosity) Start->VisualCheck NMRCheck 19F / 1H NMR Check VisualCheck->NMRCheck Looks OK Discard Discard (Safety Hazard) VisualCheck->Discard Fuming/Solidified Purify Repurify (Deactivated Silica) NMRCheck->Purify Purity <90% Use Proceed to Reaction NMRCheck->Use Purity >95% Purify->NMRCheck Re-validate

Caption: Decision logic for accessing and validating stored fluorinated nitroalkenes.

Experimental Workflows: Synthesis & Purification

The most critical failure point is purification . Standard silica gel is acidic and often catalyzes the decomposition of fluorinated nitroalkenes during column chromatography.[2]

Purification Protocol: Deactivated Silica Gel

Objective: Isolate pure nitroalkene without triggering polymerization.

  • Preparation: Slurry silica gel in the eluent (e.g., Hexanes/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (Et3N) to the slurry.[2] Stir for 5 minutes.

    • Mechanism:[3][4][5][6][7][8][9][10] Et3N neutralizes acidic sites on the silica surface (Si-OH), preventing acid-catalyzed degradation.

  • Flushing: Flush the column with 2-3 column volumes of the eluent without amine before loading the sample.

    • Reason: Removes excess free amine which could nucleophilically attack the nitroalkene.

  • Elution: Run the column quickly using cold solvents if possible.

Workup Precautions
  • Quenching: Never quench reactions involving these intermediates with strong base (NaOH/KOH). Use saturated

    
      or dilute HCl at 
    
    
    
    .
  • Drying: Use anhydrous

    
     rather than 
    
    
    
    for faster drying, and filter immediately.

Safety & Toxicology

  • Lachrymators: Many fluorinated nitroalkenes are potent lachrymators (tear agents). Handle only in a fume hood.

  • HF Generation: If the compound decomposes (especially

    
    -fluoro variants), it may release Hydrogen Fluoride (HF) .
    
    • Protocol: If a stored vial shows pressure buildup or etching of the glass, do not open it. Treat it as an HF hazard.

References

  • Managing the stability of nitroalkenes during workup and purification. BenchChem Technical Guides. Source:

  • Trifluoromethylation of Secondary Nitroalkanes. Organic Letters, 2017. Source:

  • Enantioselective organoc

    
    -trifluoromethyl nitroalkenes. PubMed, 2015.
    Source:
    
  • Nitroxide-Mediated Controlled Radical Copolymeriz

    
    -Trifluoromethylstyrenes. MDPI Polymers, 2024.
    Source:
    
  • Reaction between

    
    -fluoro-
    
    
    
    -nitroalkenes and nitrones.
    ResearchGate, 2015. Source:

Sources

Safe Handling and Strategic Utilization of Brominated Fluorocarbons in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of Bromofluorocarbons

In modern drug discovery, brominated fluorocarbons (BFCs) serve as critical synthons for introducing fluorine motifs (e.g.,


, 

) that modulate metabolic stability and lipophilicity (bioisosterism). However, their utility is counterbalanced by significant hazards: high volatility, ozone-depleting potential (ODP), and the risk of generating highly toxic decomposition products like hydrogen fluoride (HF) and carbonyl halides.

This guide provides a technical framework for the safe manipulation of BFCs, moving beyond basic safety data sheets (SDS) to address the specific exigencies of high-throughput medicinal chemistry and process development.

Physicochemical Profiling & Hazard Identification

BFCs range from gases (Halons) to volatile liquids. Their high vapor pressure and density pose unique ventilation challenges.

Table 1: Profile of Common Brominated Fluorocarbons in Synthesis
CompoundCAS No.State (STP)Key HazardSynthesis Application
Bromotrifluoromethane (Halon 1301)75-63-8GasAsphyxiant, ODPTrifluoromethylation reagent (radical source)
Dibromodifluoromethane (Halon 1202)75-61-6Volatile LiquidNarcotic, HepatotoxicDifluorocarbene precursor; Gem-difluorination
Ethyl Bromodifluoroacetate 667-27-6LiquidLachrymator, CorrosiveReformatsky reagent for

-difluoro esters
1-Bromo-1-fluoroethane 762-49-2Volatile LiquidFlammable, ToxicFluoroethylation; Chiral building block

Critical Hazard Mechanism:

  • Thermal Decomposition: Upon contact with hot surfaces (>200°C) or open flames, BFCs undergo pyrolysis to release Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Carbonyl Fluoride (

    
    ) . The latter is an analog of phosgene and is acutely toxic.
    
  • Anoxic Risk: Gases like Halon 1301 are heavier than air (Density ~5-6 g/L). In poorly ventilated spaces, they stratify at floor level, displacing oxygen without warning.

Engineering Controls & Containment Strategies

Standard laboratory ventilation is often insufficient for gaseous BFCs due to their high density.

  • Primary Containment: All handling of liquid BFCs must occur within a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Gaseous Reagents: When using gaseous BFCs (e.g., Halon 1301) from cylinders:

    • Use a gas cabinet with dedicated exhaust.

    • Install low-level oxygen sensors (set to alarm at <19.5%

      
      ) near the floor of the usage area.
      
  • Cold Traps: Vacuum lines used to remove excess BFCs must be equipped with liquid nitrogen-cooled traps to prevent pump oil contamination and exhaust release.

Personal Protective Equipment (PPE) Matrix

The "standard" nitrile glove is often inadequate for halogenated solvents due to rapid permeation.

  • Hand Protection:

    • Splash Contact: Double-gloved Nitrile (minimum 5 mil outer).

    • Immersion/High Exposure:Silver Shield® (Laminate) or Viton® gloves are required. Halogenated hydrocarbons can permeate nitrile in <5 minutes.

  • Respiratory Protection:

    • In scenarios where engineering controls fail (e.g., spill cleanup outside a hood), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory. Note that standard OV cartridges may have short breakthrough times; supplied air (SCBA) is required for large releases of gaseous BFCs.

Operational Protocol: Safe Synthesis Workflow

The following protocol outlines the safe use of Ethyl Bromodifluoroacetate in a Reformatsky-type reaction, a common workflow in drug development.

Phase A: Reagent Transfer
  • Inspect Glassware: Use only oven-dried, crack-free glassware. BFCs can hydrolyze in the presence of moisture to release HF, etching glass and compromising structural integrity.

  • Cannula Transfer: Do not pour volatile BFCs. Use positive pressure (inert gas) cannula transfer or a gas-tight syringe for volumes <20 mL.

  • Cooling: Pre-cool the receiving flask to -78°C or 0°C (depending on protocol) to minimize vaporization during addition.

Phase B: Reaction & Quenching
  • The Exotherm Hazard: Reaction with active metals (Zn, Mg) is highly exothermic. Add the BFC dropwise to the metal suspension.

  • Quenching:

    • Do NOT quench directly with water if unreacted BFC is present.

    • Use a dilute acid (e.g., 1M HCl) or saturated

      
       solution added slowly at low temperature.
      
    • Why? Rapid hydrolysis of residual gem-bromofluoro moieties can generate a burst of HF and HBr.

Phase C: Waste Management
  • Segregation: Segregate BFC waste into "Halogenated Organic Waste" containers.

  • Labeling: Explicitly label "Contains Fluorinated Compounds - Potential HF Generation."

  • Disposal: Incineration at high temperature (>1100°C) with caustic scrubbing is the only validated destruction method to prevent emission of persistent organic pollutants (POPs).

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the emergency response workflow.

Diagram 1: PPE Selection & Handling Logic

PPE_Logic Start Start: Handling BFCs StateCheck Physical State? Start->StateCheck GasPath Gas (e.g., Halon 1301) StateCheck->GasPath Gas LiqPath Liquid (e.g., BrCF2COOEt) StateCheck->LiqPath Liquid EngControl_Gas Gas Cabinet + O2 Sensor Dedicated Exhaust GasPath->EngControl_Gas EngControl_Liq Fume Hood (Face Velocity > 100 fpm) LiqPath->EngControl_Liq ContactCheck Contact Potential? EngControl_Liq->ContactCheck Splash Splash Risk Only ContactCheck->Splash Immersion High Exposure/Immersion ContactCheck->Immersion Glove_Splash Double Nitrile Gloves (Change immediately upon contact) Splash->Glove_Splash Glove_Immersion Silver Shield / Viton Gloves (Impermeable barrier) Immersion->Glove_Immersion

Caption: Decision matrix for selecting Engineering Controls and PPE based on physical state and exposure risk.

Diagram 2: Emergency Response Workflow (Leak/Spill)

Emergency_Response Incident Incident: BFC Release Assess Assess Volume & State Incident->Assess SmallSpill Small Liquid Spill (< 50 mL) Assess->SmallSpill LargeRelease Large Spill or Gas Leak Assess->LargeRelease PPE_Check PPE: Resp. Protection? SmallSpill->PPE_Check Action_Large Evacuate Lab Immediately Activate Fire Alarm LargeRelease->Action_Large Action_Small Absorb with Vermiculite (In Fume Hood) Disposal Seal in HazWaste Container Label: 'Halogenated' Action_Small->Disposal Reentry Re-entry only after Air Monitoring Action_Large->Reentry Respirator Full Face OV/AG Respirator PPE_Check->Respirator Required Respirator->Action_Small

Caption: Step-by-step emergency response protocol distinguishing between minor spills and major gas releases.

Emergency Medical Protocols

  • Inhalation: Move victim to fresh air immediately.[1] If breathing is labored, administer oxygen.[2] Note: Inhalation of high concentrations of halogenated hydrocarbons can sensitize the heart to catecholamines (epinephrine), leading to fatal arrhythmias. Avoid administering epinephrine unless absolutely necessary for anaphylaxis.

  • Skin Contact: Drench with water for 15 minutes. If frostbite (from compressed gas) occurs, do not rub; flush with lukewarm water.[3]

  • HF Exposure: If decomposition is suspected (burning sensation), treat as an HF burn: apply Calcium Gluconate gel immediately and seek emergency medical attention.

References

  • SynQuest Laboratories. (2017).[1] Safety Data Sheet: Dibromodifluoromethane. 1[4]

  • Kidde Technologies. (2022). Safety Data Sheet: Bromotrifluoromethane (Halon 1301). 3

  • BenchChem. (2025).[5] Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals. 5

  • Stanford University EHS. (2021). Personal Protective Equipment Requirements & Chemical Safety. 6

  • Alfa Chemistry. Fluoropolymer Chemical Compatibility Chart. 7

Sources

Methodological & Application

Technical Application Note: Strategic Deployment of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene in [3+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic deployment of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene (BDFNE) in [3+2] cycloaddition reactions.

This guide synthesizes established protocols from the homologous trihalonitropropene series (e.g., 3,3,3-trifluoro- and 3,3,3-tribromo-1-nitroprop-1-ene) to provide a high-fidelity workflow for this specific difluoro-bromo analog.

Introduction & Strategic Value

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. The difluoromethylene (


)  group acts as a lipophilic bioisostere for oxygen and sulfur, modulating pKa and metabolic stability.

This compound (BDFNE) is a "linchpin" reagent that combines three distinct reactivities:

  • Electron-Deficient Alkene: The nitro group lowers the LUMO energy, making the double bond a highly reactive dipolarophile for [3+2] cycloadditions.

  • Regio-Director: The strong electron-withdrawing nature of the nitro group directs regioselectivity with high predictability.

  • Latent Functional Handle: Unlike trifluoromethyl analogs (

    
    ), the bromodifluoromethyl (
    
    
    
    )
    group allows for post-cycloaddition functionalization (e.g., radical cross-coupling or elimination), enabling "diversity-oriented synthesis" from a single core.

Mechanistic Foundation & Regiochemistry

Understanding the Frontier Molecular Orbital (FMO) interactions is critical for experimental success.

FMO Theory and Reactivity

The reaction proceeds via a Normal Electron Demand (NED) mechanism.

  • Dipole (HOMO): Electron-rich species (Nitrones, Diazo compounds, Nitrile oxides).

  • Dipolarophile (LUMO): BDFNE. The nitro group significantly lowers the LUMO energy, accelerating the reaction compared to non-nitrated fluoroalkenes.

Regioselectivity (The "Nitro-Control" Rule)

Based on extensive studies of the homologous 3,3,3-trihalonitropropenes by Jasiński et al., the regiochemistry is controlled by the polarization of the alkene.

  • 
    -Carbon (C3):  The carbon bearing the 
    
    
    
    group is the primary electrophilic site (attacked by the nucleophilic terminus of the dipole, typically Oxygen in nitrones).
  • 
    -Carbon (C2):  The carbon bearing the 
    
    
    
    group accepts the cationic terminus of the dipole.

Target Product Topology:

  • Nitrones: Yield 5-bromodifluoromethyl-4-nitroisoxazolidines .

  • Diazo Compounds: Yield 3-bromodifluoromethyl-4-nitropyrazolines (often followed by tautomerization or elimination).

Visualizing the Reaction Pathway

ReactionPathway cluster_Regio Regiochemical Outcome Reagents Reagents: (E)-BDFNE + Dipole TS Transition State: Concerted [3+2] Asynchronous Reagents->TS HOMO(Dipole) -> LUMO(Alkene) Intermediate Primary Adduct: Kinetic Product TS->Intermediate Regioselective Bond Formation Final Final Scaffold: Isoxazolidine / Pyrazoline Intermediate->Final Stabilization / Tautomerization RegioDetail Nucleophilic Terminus (O/C) -> C(beta)-CF2Br Electrophilic Terminus (C/N) -> C(alpha)-NO2

Caption: Mechanistic flow of [3+2] cycloaddition emphasizing FMO interactions and regiochemical locking.

Experimental Protocols

Materials & Safety
  • Reagent: this compound (BDFNE). Note: If not commercially available, synthesize via nitration of 3-bromo-3,3-difluoropropene using

    
     or similar oxidative nitration protocols adapted from trifluoropropene.
    
  • Dipoles: C-phenyl-N-methylnitrone (Model Nitrone), Ethyl diazoacetate (Model Diazo).

  • Solvents: Toluene (Anhydrous), DCM, or Ethanol (Green alternative).

  • Hazards: Nitroalkenes are lachrymators and potential sensitizers. Handle in a fume hood.

Protocol A: Synthesis of Isoxazolidines (Nitrone Cycloaddition)

Objective: Synthesis of trans-2-methyl-3-phenyl-4-nitro-5-(bromodifluoromethyl)isoxazolidine.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Nitrone (1.0 mmol, 1.0 equiv) in anhydrous Toluene (5 mL).

  • Addition: Add BDFNE (1.1 mmol, 1.1 equiv) dropwise via syringe.

    • Why: A slight excess of the volatile nitroalkene ensures complete consumption of the limiting nitrone.

  • Reaction: Stir the mixture at Room Temperature (20-25°C) for 24 hours under an inert atmosphere (

    
     or Ar).
    
    • Optimization: If TLC shows slow conversion after 6h, warm to 50°C. High temperatures (>80°C) may degrade the nitroalkene.

  • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The product usually moves slower than the nitroalkene but faster than the nitrone.

  • Work-up: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • Caution: Do not overheat; nitro-isoxazolidines can undergo retro-cycloaddition or elimination.

  • Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane

      
       Hexane/EtOAc (90:10).
      
    • Note: Avoid chloroform/methanol if the product is acid-sensitive.

Data Interpretation (Expected):

  • Yield: 75-90%.

  • Stereochemistry: The trans-relationship between H-3 and H-4 is typically favored (thermodynamic control), though cis-kinetic products may be observed at lower temperatures.

  • NMR Signature: Look for the characteristic doublet of doublets for the H-4 proton (bearing the

    
    ) at 
    
    
    
    5.0–6.0 ppm.
Protocol B: Synthesis of Pyrazolines (Diazo Cycloaddition)

Objective: Synthesis of functionalized pyrazolines using Diazo compounds.

Step-by-Step Procedure:

  • Preparation: Dissolve BDFNE (1.0 mmol) in Diethyl Ether or DCM (5 mL) at 0°C.

  • Addition: Add the Diazo compound (e.g., Phenyldiazomethane or Ethyl diazoacetate) (1.2 mmol) slowly.

    • Observation: Evolution of

      
       gas may occur if spontaneous elimination happens, but typically the pyrazoline forms first.
      
  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 12 hours.

  • Work-up: Evaporate solvent.

  • Purification: Column chromatography (Hexane/EtOAc).

Quantitative Data Summary

ParameterNitrone Protocol (Isoxazolidine)Diazo Protocol (Pyrazoline)
Limiting Reagent NitroneNitroalkene
Stoichiometry 1 : 1.1 (Dipole : Alkene)1 : 1.2 (Alkene : Dipole)
Solvent Toluene / BenzeneEt2O / DCM
Temperature 20°C - 50°C0°C - 20°C
Time 12 - 24 h2 - 12 h
Regioselectivity >95:5 (5-subst-4-nitro)>90:10 (3-subst-4-nitro)
Major Product 4-nitro-5-(

)-isoxazolidine
4-nitro-3-(

)-pyrazoline

Downstream Applications (The "Br" Advantage)

The presence of the bromine atom in BDFNE distinguishes it from standard trifluoromethyl reagents. It serves as a handle for further diversification.[1]

Workflow: Radical Cross-Coupling

  • Substrate: 5-bromodifluoromethyl-isoxazolidine (from Protocol A).

  • Reagents: Allyltributyltin (1.5 equiv), AIBN (0.1 equiv).

  • Conditions: Reflux in Benzene/Toluene.

  • Result: Substitution of Br with Allyl group, yielding a functionalized difluoroalkyl heterocycle .

Downstream Product Cycloaddition Adduct (Contains CF2Br) Radical Radical Generation (AIBN / Light) Product->Radical Homolysis Coupling Cross-Coupling (Allylation/Arylation) Radical->Coupling Trapping Library Difluoro-Analog Library (Drug Candidates) Coupling->Library Diversification

Caption: Post-cycloaddition functionalization utilizing the reactive C-Br bond.

References

  • Jasiński, R., et al. "The First Examples of [3+2] Cycloaddition Reactions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene."[2] Materials, vol. 15, no.[2] 21, 2022. Link

  • Zawadzińska, K., et al. "Synthesis and physical properties of the (E)-3,3,3-tribromo-1-nitroprop-1-ene."[3] Scientiae Radices, vol. 4, no.[1][2][3][4] 3, 2025.[3][5] Link

  • Kuzhaeva, A.A., et al. "1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide."[6][7] Russian Journal of Organic Chemistry, vol. 52, 2016.[7] Link

  • PubChem Compound Summary. "3-Bromo-3,3-difluoroprop-1-ene." National Center for Biotechnology Information. Link

  • Chakraborty, A., et al. "Synthesis and Reactivity of 2-Diazo-1,1,3,3,3-Pentafluoropropyl Phosphonate." Constructor University, 2023. Link

Sources

Synthesis of heterocyclic compounds using fluorinated nitropropenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Heterocyclic Compounds Using Fluorinated Nitropropenes

Executive Summary

Fluorinated heterocycles are cornerstones of modern medicinal chemistry, offering improved metabolic stability, lipophilicity, and bioavailability compared to their non-fluorinated counterparts. 3,3,3-Trifluoro-1-nitropropene (TNP) and its derivatives represent a class of "privileged" building blocks. They combine the high electrophilicity of the nitroalkene moiety with the bioisosteric value of the trifluoromethyl (


) group.

This guide provides three field-validated protocols for synthesizing high-value fluorinated heterocycles—Chromenes, Pyrazoles, and Pyrroles —using TNP. Unlike generic reviews, this document focuses on actionable bench protocols, mechanistic causality, and safety-critical handling of these lachrymatory reagents.

Safety & Handling (Critical)

  • Lachrymator Hazard: Fluorinated nitropropenes are potent lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood.

  • Instability: The nitro-vinyl bond is electron-deficient and susceptible to polymerization. Store TNP at 4°C under an inert atmosphere.

  • Explosion Risk (Diazo Protocols): Protocol 2 involves 1,3-dipoles.[1] If using diazo compounds, use blast shields and avoid metal spatulas. The preferred protocol below uses in situ generated nitrilimines to mitigate this risk.

Reagent Profile: 3,3,3-Trifluoro-1-nitropropene (TNP)

TNP acts as a "chemical chameleon," capable of participating in multiple reaction manifolds due to the strong electron-withdrawing nature of both the


 and 

groups.

Reactivity Profile (DOT Visualization):

TNP_Reactivity cluster_reactions Reaction Manifolds TNP 3,3,3-Trifluoro-1-nitropropene (TNP) Michael Michael Acceptor (Nucleophilic Attack at C-2) TNP->Michael Enamines/Enolates Dipolarophile Dipolarophile ([3+2] Cycloaddition) TNP->Dipolarophile Nitrilimines/Diazo Heterodiene Heterodiene (Inverse Electron Demand [4+2]) TNP->Heterodiene Electron-Rich Alkenes Products1 Products1 Michael->Products1 Nitro-Alkanes / Chromenes Products2 Products2 Dipolarophile->Products2 Pyrazoles / Isoxazoles Products3 Products3 Heterodiene->Products3 Nitronates / Oxazines

Figure 1: Reactivity profile of TNP demonstrating its versatility as an electrophile and cycloaddition partner.

Protocol 1: Synthesis of -Chromenes via Organocatalytic Cascade

Target: 3-Nitro-2-(trifluoromethyl)-2H-chromenes. Mechanism: Base-mediated oxa-Michael addition followed by intramolecular Henry (nitro-aldol) condensation and dehydration.

Rationale

This "one-pot" cascade efficiently constructs the benzopyran core. The


 group activates the 

-position for the initial phenolic attack, while the nitro group acidifies the

-proton for the subsequent cyclization.
Materials
  • Substrate: Salicylaldehyde derivative (1.0 equiv)

  • Reagent: 3,3,3-Trifluoro-1-nitropropene (TNP) (1.1 equiv)

  • Catalyst: Triethylamine (

    
    ) (0.2 equiv) or chiral thiourea for asymmetric variants.
    
  • Solvent: Toluene or DCM (0.5 M concentration).

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde (1.0 mmol) in Toluene (2.0 mL).

  • Addition: Add TNP (1.1 mmol, 155 mg) in one portion.

  • Catalysis: Cool the mixture to 0°C (ice bath) to control the exotherm. Add

    
     (0.2 mmol, 28 
    
    
    
    L) dropwise.
    • Note: The solution typically turns deep yellow/orange due to the formation of the phenoxide intermediate.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (hexane/EtOAc 8:1). The intermediate nitro-aldol adduct may be visible; prolonged stirring ensures dehydration to the chromene.

  • Workup: Dilute with EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove the amine catalyst. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

    • Eluent: Non-polar gradient (100% Hexane

      
       5% EtOAc/Hexane). Nitro-chromenes are often bright yellow solids.
      

Mechanistic Pathway (DOT Visualization):

Chromene_Cascade Start Salicylaldehyde + TNP Step1 Base Deprotonation (Phenoxide Formation) Start->Step1 Step2 Oxa-Michael Addition (Attack at C-2 of TNP) Step1->Step2 Et3N Step3 Intramolecular Henry Reaction (Ring Closure) Step2->Step3 C-C Bond Formation Step4 Dehydration (-H2O) (Aromatization) Step3->Step4 Elimination Product 3-Nitro-2-CF3-Chromene Step4->Product

Figure 2: Cascade mechanism for chromene synthesis. The sequence is driven by the restoration of aromaticity in the final step.

Protocol 2: Synthesis of -Pyrazoles via [3+2] Cycloaddition

Target: 1-Aryl-3-trifluoromethyl-pyrazoles. Mechanism: Regioselective [3+2] cycloaddition of nitrilimines (generated in situ) with TNP, followed by oxidative aromatization.[1]

Rationale

Direct use of diazo compounds can be hazardous. This protocol uses hydrazonoyl chlorides as stable precursors to nitrilimines. The reaction is highly regioselective due to the electronic polarization of TNP.

Materials
  • Precursor: Trifluoroacetaldehyde hydrazonoyl chloride (or aryl hydrazonoyl chloride) (1.0 equiv).

  • Reagent: TNP (1.2 equiv).

  • Base: Triethylamine (1.2 equiv) (to generate the dipole).

  • Solvent: THF or Toluene.

Step-by-Step Protocol
  • Dipole Generation: Dissolve the hydrazonoyl chloride (1.0 mmol) and TNP (1.2 mmol) in dry THF (5 mL) under Nitrogen.

  • Cycloaddition: Add

    
     (1.2 mmol) dropwise over 10 minutes at room temperature.
    
    • Observation: Precipitation of triethylamine hydrochloride salts indicates the formation of the nitrilimine dipole.

  • Reflux: Heat the mixture to 60°C for 4 hours. This promotes the [3+2] cycloaddition to form the pyrazoline intermediate.

  • Oxidation (Aromatization):

    • Method A (Spontaneous): Often, the nitro-pyrazoline eliminates

      
       spontaneously or upon heating to give the pyrazole.
      
    • Method B (Chemical): If the intermediate is stable, add

      
       (5 equiv) or DDQ (1.1 equiv) and stir at RT for 2 hours to force aromatization.
      
  • Workup: Filter through a Celite pad to remove salts/oxidant. Concentrate the filtrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Data Table: Typical Yields

Substrate (Hydrazonoyl-Cl)R-GroupYield (%)Regioselectivity
N-Phenyl-C-phenylPh82%>95:5
N-(4-Cl-Ph)-C-phenyl4-Cl-Ph78%>95:5
N-(4-OMe-Ph)-C-phenyl4-OMe-Ph85%>95:5

Protocol 3: Synthesis of -Pyrroles via Barton-Zard Reaction

Target: Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylates. Mechanism: Base-induced addition of isocyanoacetate to TNP followed by cyclization.

Rationale

The Barton-Zard reaction is the most direct route to pyrroles from nitroalkenes. The isocyanoacetate acts as a "C-N-C" synthon. The


 group remains at the 4-position, providing a specific substitution pattern difficult to access via other methods.
Step-by-Step Protocol
  • Setup: Dissolve TNP (1.0 mmol) and Ethyl Isocyanoacetate (1.0 mmol) in THF (3 mL) or Ethanol.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv) dropwise at 0°C.

    • Note: DBU is preferred over weaker bases to ensure rapid deprotonation and cyclization.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x).

  • Purification: The product is a 3,4-disubstituted pyrrole. Purify via column chromatography.[2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Chromene) Incomplete dehydrationAdd molecular sieves (4Å) or increase temperature to 40°C.
Polymerization of TNP Basic conditions too harshAdd base slowly at 0°C; dilute reaction mixture.
Regioisomer Mix (Pyrazole) Dipole stericsUse bulkier bases or switch solvent to Toluene to enhance

-stacking control.
TNP Degradation Wet solventTNP is sensitive to hydrolysis. Use anhydrous solvents and flame-dried glassware.

References

  • Korotaev, V. Y., et al. "Synthesis of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes by tandem condensation..." Chemistry of Heterocyclic Compounds, 2013.

  • Muzalevskiy, V. M., et al. "Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles..."[4] Organic Letters, 2021.

  • Zhang, N., et al. "Regioselective [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides..." Organic & Biomolecular Chemistry, 2023.

  • Pattanayak, P., & Chatterjee, T. "Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem..." The Journal of Organic Chemistry, 2023.

  • Anisimova, N. A., et al. "1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction..." Russian Journal of Organic Chemistry, 2016.

Sources

Application Notes and Protocols for (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Synthesis

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for modulating molecular properties. The difluoromethyl (-CF2H) and related difluorinated groups are of particular interest. They can act as bioisosteres for common functionalities like hydroxyl, thiol, or amine groups, enhancing metabolic stability, membrane permeability, and binding affinity through their unique electronic and steric properties.[1][2] The reagent, (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene, represents a highly versatile and reactive platform for introducing the valuable gem-difluoroallyl functionality into a wide range of molecular scaffolds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a potent Michael acceptor. We will delve into its synthesis, explore its reactivity in detail, and provide step-by-step protocols for its application in Michael addition reactions, a fundamental carbon-carbon bond-forming transformation.[3][4]

Reactivity and Mechanistic Considerations

The reactivity of this compound as a Michael acceptor is dictated by the synergistic electronic effects of its constituent functional groups. The potent electron-withdrawing nature of the nitro group, in conjunction with the inductive effect of the two fluorine atoms, renders the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack.[5]

The general mechanism for the Michael addition of a carbon nucleophile, such as an enolate, to this compound is depicted below. The reaction commences with the conjugate addition of the nucleophile to the β-carbon, forming a nitronate intermediate. Subsequent protonation yields the final adduct.

Caption: Generalized mechanism of Michael addition to this compound.

An important consideration is the potential for subsequent reactions involving the C-Br bond. Depending on the reaction conditions and the nature of the nucleophile, elimination of HBr or nucleophilic substitution at the bromine-bearing carbon could occur. Researchers should be mindful of these possibilities and characterize their products thoroughly.

Proposed Synthesis of this compound

G cluster_1 Proposed Synthetic Pathway Start 3-Bromo-3,3-difluoropropene Aldehyde 2-Bromo-2,2-difluoroacetaldehyde Start->Aldehyde Ozonolysis or other oxidative cleavage Nitroalkene This compound Aldehyde->Nitroalkene Henry Reaction with Nitromethane followed by dehydration

Caption: Proposed synthetic route to the target Michael acceptor.

Step 1: Oxidative Cleavage to 2-bromo-2,2-difluoroacetaldehyde. The first step involves the oxidative cleavage of the double bond of 3-bromo-3,3-difluoropropene to yield the corresponding aldehyde. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) is a standard and effective method for this transformation.

Step 2: Henry Reaction and Dehydration. The resulting 2-bromo-2,2-difluoroacetaldehyde can then be subjected to a Henry (nitroaldol) reaction with nitromethane in the presence of a base (e.g., a catalytic amount of an amine base or an inorganic base like potassium carbonate). The intermediate nitroaldol product can then be dehydrated, either in situ or in a separate step (e.g., using a dehydrating agent like acetic anhydride or methanesulfonyl chloride), to afford the target this compound. The E-isomer is generally the thermodynamically more stable product.

Protocols for Michael Addition Reactions

The following protocols are representative examples of how this compound can be employed in Michael addition reactions. These can be adapted for a variety of nucleophiles and catalytic systems.

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes a classic Michael addition using a soft carbon nucleophile.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., DBU)

  • Anhydrous ethanol or THF as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous ethanol (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 mmol).

  • Slowly add a solution of sodium ethoxide (0.1 mmol) in ethanol.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

Characterization: The purified product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry, to confirm its structure.

Protocol 2: Organocatalyzed Asymmetric Michael Addition of an Aldehyde

This protocol outlines an enantioselective Michael addition using a chiral secondary amine catalyst, a common strategy for forming enantioenriched products.[6]

Materials:

  • This compound

  • Aldehyde (e.g., propanal or isobutyraldehyde)

  • (S)-Diphenylprolinol silyl ether or another suitable chiral organocatalyst

  • An organic acid co-catalyst (e.g., benzoic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vial, dissolve this compound (0.5 mmol) in the chosen anhydrous solvent (2 mL) under an inert atmosphere.

  • Add the aldehyde (1.0 mmol).

  • Add the chiral organocatalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the Michael addition of various nucleophiles to this compound based on analogous reactions with other nitroalkenes.

NucleophileCatalyst/BaseExpected ProductPotential Yield RangeStereoselectivity
Diethyl MalonateNaOEtDiethyl 2-(2-bromo-2,2-difluoro-1-nitroethyl)malonateGood to ExcellentNot applicable (achiral)
AcetoneL-Proline5-bromo-5,5-difluoro-4-nitro-2-pentanoneModerate to GoodModerate to high ee
ThiophenolEt₃N1-bromo-1,1-difluoro-2-nitro-2-(phenylthio)ethaneGood to ExcellentNot applicable (achiral)
Propanal(S)-DPP silyl ether(S)-4-bromo-4,4-difluoro-2-methyl-3-nitrobutanalGoodHigh dr and ee

Experimental Workflow Visualization

G cluster_2 General Michael Addition Workflow Start Reaction Setup: - Michael Acceptor - Nucleophile - Catalyst/Base - Solvent Reaction Reaction Monitoring (TLC) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR (¹H, ¹³C, ¹⁹F) - MS - Chiral HPLC (if applicable) Purification->Analysis

Caption: A generalized workflow for performing and analyzing Michael addition reactions.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a promising and highly activated Michael acceptor for the introduction of the synthetically valuable gem-difluoroallyl moiety. Its reactivity, driven by the combined electron-withdrawing effects of the nitro and difluoro groups, allows for efficient conjugate additions with a variety of nucleophiles. The protocols provided herein offer a solid foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors, paving the way for the development of novel pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (2026).
  • BenchChem. (2025). Application Notes and Protocols for 2-Nitro-2-butene in Michael Addition Reactions.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Wikipedia. (2026). Michael reaction. [Link]

  • Meanwell, N. A. (2018). A perspective on the impact of fluorine in drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). [Link]

  • MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. [Link]

  • PubChem. (2026). 3-Bromo-3,3-difluoroprop-1-ene. [Link]

  • ResearchGate. (2025). Synthesis and physical properties of the (E)-3,3,3-tribromo-1-nitroprop-1-ene. [Link]

  • PMC. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. [Link]

  • ACS Publications. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. [Link]

  • PMC. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. [Link]

  • ResearchGate. (2023). Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one. [Link]

  • ResearchGate. (2024). The addition of C‐nucleophiles to fluorinated nitroalkenes. [Link]

Sources

Strategic Deployment of Difluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of difluorinated motifs (


, 

,

) is a high-leverage tactic to optimize lead compounds.[1] Unlike single fluorine atoms which primarily affect pKa and metabolic blocking, gem-difluoro groups introduce profound structural and electronic perturbations. They serve as non-classical bioisosteres for carbonyls (

), ethers (

), and methylene groups (

), enabling precise tuning of lipophilicity (LogD), metabolic stability (

), and conformational preference (the gauche effect).

This guide provides a technical roadmap for medicinal chemists to deploy these motifs effectively, supported by validated synthetic protocols and decision-making frameworks.

The Difluoro-Toolbox: Bioisosterism & Physicochemical Logic[2]

The Gem-Difluoromethylene ( )

The gem-difluoro group is electronically unique. The high electronegativity of fluorine creates a partial positive charge on the carbon, mimicking the polarity of a carbonyl carbon while remaining chemically inert and lipophilic.

  • Bioisostere of Carbonyl (

    
    ):  The 
    
    
    
    group mimics the bond angle (
    
    
    vs
    
    
    ) and dipole of a ketone but lacks the hydrogen bond acceptor (HBA) capability. This is useful for removing HBA liability while maintaining steric bulk.
  • Bioisostere of Oxygen (

    
    ):  In cyclic ethers, replacing the ring oxygen with 
    
    
    
    (carbocyclic analogue) often maintains ring puckering but significantly alters lipophilicity.
  • pKa Modulation: Placing a

    
     group 
    
    
    
    to an amine significantly lowers the basicity (typically by 2-4 pKa units) via inductive withdrawal (
    
    
    effect). This is a standard tactic to mitigate hERG channel inhibition and improve oral absorption by reducing the percentage of ionized species at physiological pH.
The Difluoromethyl Group ( )

Often termed a "lipophilic hydrogen bond donor," the


 bond in a 

group is sufficiently polarized to act as a weak H-bond donor (HBD), unlike a methyl group.
  • Bioisostere of Methanol (

    
    ) & Thiol (
    
    
    
    ):
    It provides HBD capability without the metabolic liability of a hydroxyl group.
  • Bioisostere of Methyl (

    
    ):  It increases metabolic stability and lipophilicity (though less than 
    
    
    
    ) while introducing a dipole.
The Difluoromethoxy Group ( )

A robust bioisostere for the methoxy group (


).
  • Conformation: The

    
     group often adopts an orthogonal conformation relative to the aryl ring due to anomeric effects, unlike the planar preference of methoxy groups.
    
  • Metabolic Armor: It blocks O-dealkylation, a common clearance pathway for anisole derivatives.

Data Summary: Physicochemical Impact
MotifPrimary BioisostereElectronic EffectLipophilicity (

LogP)
Metabolic Stability


,

,

Strong EWG (

)
Variable (often increases vs

; decreases vs

)
High (Blocks oxidation)


,

,

Lipophilic HBDModerate IncreaseHigh


Weak HBDIncreaseVery High (Blocks dealkylation)

Strategic Decision Framework

The following decision tree assists in selecting the correct difluorinated motif based on the specific liability of the lead compound.

DifluoroDecisionTree Start Identify Lead Liability Metab Metabolic Instability Start->Metab PKa High Basicity / hERG Start->PKa Potency Low Potency / Binding Start->Potency Site Identify Site Metab->Site Amine Amine Position PKa->Amine Hbond H-Bond Donor Needed? Potency->Hbond Benzylic Benzylic Oxidation Site->Benzylic Methoxy O-Dealkylation Site->Methoxy Soln1 Replace CH₂ with CF₂ Benzylic->Soln1 Soln2 Replace OCH₃ with OCF₂H Methoxy->Soln2 Beta Beta to Amine Amine->Beta Soln3 Insert β-CF₂ (Lowers pKa ~2-3 units) Beta->Soln3 YesH Yes (Lipophilic) Hbond->YesH NoH No (Isostere) Hbond->NoH Soln4 Use R-CF₂H (Lipophilic HBD) YesH->Soln4 Soln5 Use R-CF₂-R (Carbonyl Mimic) NoH->Soln5

Figure 1: Decision logic for selecting difluorinated building blocks based on medicinal chemistry objectives.

Validated Experimental Protocols

Protocol A: Late-Stage Innate C-H Difluoromethylation of Heteroarenes

Objective: Direct installation of a


 group onto a heteroaromatic core (e.g., pyridine, pyrazine, quinoline) without pre-functionalization.
Mechanism:  Minisci-type radical substitution.
Reagent:  Zinc difluoromethanesulfinate (DFMS, "Baran's Reagent") or Sodium difluoromethanesulfinate.
Materials
  • Substrate: Heteroarene (1.0 equiv, e.g., 0.5 mmol)

  • Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Solvent: DCM/Water biphasic mixture (2.5:1 ratio)

  • Additives: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating basic heterocycles to increase electrophilicity.

Step-by-Step Methodology
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol) and Zinc difluoromethanesulfinate (DFMS, 440 mg, 1.5 mmol).

  • Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic system is essential for solubilizing the radical precursor and the organic substrate.

  • Acidification: Add TFA (38 µL, 0.5 mmol) slowly while stirring. Note: If the substrate is acid-sensitive, consider using weaker acids or buffering, though yields may decrease.

  • Initiation: Add TBHP (70% aq., ~340 µL, 2.5 mmol) dropwise.

    • Caution: Reaction is exothermic. Ensure adequate venting.

  • Reaction: Stir vigorously at room temperature (23 °C) for 12–24 hours. The mixture will likely turn slightly yellow/orange.

  • Quench & Workup:

    • Quench with saturated aq.

      
       (5 mL) to neutralize the acid.
      
    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography. Tip: Difluoromethylated products are often slightly less polar than the parent heterocycle.

Expert Insight: This reaction is regioselective for the most electron-deficient position (C2 or C4 in pyridines) due to the nucleophilic nature of the


 radical.
Protocol B: Deoxofluorination of Ketones to gem-Difluorides

Objective: Conversion of a ketone (


) to a gem-difluoromethylene (

) moiety. Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E®. Safety Note: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can be explosive. Deoxo-Fluor is thermally more stable but still requires strict safety controls. XtalFluor-E is a crystalline, safer alternative.
Materials
  • Substrate: Ketone (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.5 – 2.0 equiv)

  • Catalyst: HF-pyridine or

    
     (catalytic, optional but speeds up reaction)
    
  • Solvent: Anhydrous DCM or Toluene.

  • Vessel: Teflon (PFA) or Polypropylene flask (Glass can be etched by HF byproducts).

Step-by-Step Methodology
  • Preparation: Dry the reaction vessel and flush with Nitrogen/Argon. Moisture sensitivity is critical; water hydrolyzes the reagent to HF.

  • Dissolution: Dissolve the ketone substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0 °C (ice bath). Add Deoxo-Fluor (330 µL, ~1.8 mmol) dropwise via a plastic syringe.

    • Warning: Do not use glass syringes if possible.

  • Catalysis (Optional): If the substrate is sterically hindered, add 2-3 drops of anhydrous Ethanol (generates HF in situ) or

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 16 hours. For unreactive substrates, heating to 40-50 °C may be required (use Toluene).

    • Safety: Never heat Deoxo-Fluor neat. Always dilute.

  • Quench (Critical Step):

    • Cool back to 0 °C.

    • Slowly add saturated aq.

      
      . Vigorous effervescence (
      
      
      
      ) will occur.
    • Stir until bubbling ceases.

  • Workup: Extract with DCM, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: gem-difluorides are typically invisible under UV if the carbonyl was conjugated. Use

    
     stain or KMnO4.
    

Case Study: Metabolic Armor in MAPK Inhibitors

Context: In the development of p38


 MAPK inhibitors (analogs of Roche's R-1487), researchers faced metabolic instability at a cyclic ether moiety.

Intervention:

  • Original Motif: A saturated tetrahydrofuran (THF) ring.

  • Modification: Introduction of a gem-difluoro group at the

    
    -position of the ether oxygen.
    
  • Synthesis: Achieved via deoxofluorination of the corresponding lactone precursor followed by reduction, or direct building block incorporation.

Outcome:

  • Lipophilicity: Unexpectedly, the gem-difluorinated ether showed increased lipophilicity (

    
    LogP +0.3 to +0.5) compared to the non-fluorinated parent, contrary to the typical dipole-induced LogP lowering seen in acyclic systems.[2][3]
    
  • Metabolic Stability: The

    
     group prevented oxidative ring opening by CYP450 enzymes, significantly extending the half-life (
    
    
    
    ).
  • Bioactivity: The conformation of the ring was altered (puckering), which in this specific case improved binding affinity by better filling the hydrophobic pocket.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. Link

  • Zafrani, Y., et al. (2019).[4] Difluoromethyl Groups as Lipophilic Hydrogen Bond Donors: A Review. Journal of Medicinal Chemistry, 62(12), 5628–5637. Link

  • Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. Link

  • Hu, J., Zhang, W., & Ni, C. (2014). Late-Stage Difluoromethylation: A New Strategy for Drug Discovery. Chemical Society Reviews.[5] Link

Sources

Application Note: Strategic Use of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It synthesizes established principles of organofluorine chemistry and nitroalkene reactivity to provide a comprehensive protocol for using (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene .

Executive Summary

The incorporation of gem-difluoromethylene (


) motifs into natural product scaffolds is a validated strategy to enhance metabolic stability, lipophilicity, and bioavailability. This compound (BDFNE)  represents a high-value, bifunctional "linchpin" reagent. It combines the potent electrophilicity of a nitroalkene with the latent reactivity of a bromodifluoromethyl group.

This guide details the preparation and application of BDFNE for accessing complex fluorinated cores, specifically focusing on


-difluorinated amino acids , fluorinated lactams , and isoxazoline alkaloids .

Reagent Profile & Mechanistic Insight

Structural Logic

BDFNE (


) integrates three distinct reactive handles:
  • Nitroalkene (

    
    ):  A powerful Michael acceptor for soft nucleophiles (enolates, thiols, amines). The nitro group serves as a "chameleon" functionality—precursor to amines (via reduction), ketones (Nef reaction), or denitration.
    
  • Gem-difluoro Group (

    
    ):  Modulates pKa of neighboring groups and acts as a bioisostere for oxygen or carbonyls.
    
  • Bromine Handle (

    
    ):  Enables radical generation (for cyclizations) or cross-coupling reactions (Reformatsky-type).
    
Reactivity Diagram

The following DOT diagram illustrates the divergent reaction pathways accessible via BDFNE.

BDFNE_Reactivity Reagent (E)-3-bromo-3,3-difluoro- 1-nitroprop-1-ene Michael Michael Addition (C-2 Attack) Reagent->Michael Nucleophiles (Enolates, R-NH2) Radical Radical Cyclization (C-Br Homolysis) Reagent->Radical AIBN/Bu3SnH or Photoredox Cycloadd [3+2] / [4+2] Cycloaddition Reagent->Cycloadd Dienes/Dipoles Product1 gem-Difluoro Amino Acids Michael->Product1 Nitro Reduction Product2 Difluorinated Carbocycles Radical->Product2 Intramolecular Trapping Product3 Fluorinated Isoxazolines Cycloadd->Product3 Dipolar Cycloaddition

Caption: Divergent synthetic utility of BDFNE. The reagent allows access to three distinct chemical spaces depending on the activation mode.

Preparation of the Reagent

Commercial availability of BDFNE can be sporadic. The following protocol describes its de novo synthesis via a modified Henry Reaction (Nitroaldol) followed by dehydration.

Protocol A: Synthesis of this compound

Reaction Scheme:



Materials:

  • Bromodifluoroacetaldehyde (CAS 17697-55-1) or its hemiacetal.

  • Nitromethane (dried over

    
    ).
    
  • Triethylamine (

    
    ).[1]
    
  • Methanesulfonyl chloride (MsCl).

  • Dichloromethane (DCM, anhydrous).

Step-by-Step Procedure:

  • Henry Addition:

    • To a flame-dried flask under

      
      , add Bromodifluoroacetaldehyde  (10 mmol) and Nitromethane  (12 mmol) in THF (20 mL).
      
    • Cool to 0°C. Add catalytic KOtBu (0.1 eq) or DBU .

    • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

    • Checkpoint: Monitor by TLC/NMR for disappearance of aldehyde.

    • Quench with sat.

      
      , extract with EtOAc, and concentrate to yield the nitroaldol intermediate (
      
      
      
      ).
  • Dehydration:

    • Dissolve the crude nitroaldol in anhydrous DCM (30 mL) and cool to -78°C.

    • Add

      
        (2.2 eq) followed by dropwise addition of MsCl  (1.1 eq).
      
    • Stir at -78°C for 30 min, then allow to warm to 0°C over 1 hour.

    • Mechanism:[2][3][4][5][6] Mesylation of the alcohol followed by E2 elimination.

    • Workup: Pour into ice water. Extract with DCM. Wash organic layer with 1N HCl (to remove amine), then brine.

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a pale yellow oil (sensitive to light).

Yield Expectation: 65-75% over 2 steps.

Application Protocols in Natural Product Synthesis[7]

Application 1: Synthesis of gem-Difluoro -Amino Acids (GABA Analogs)

This protocol utilizes the Michael acceptor capability of BDFNE to introduce a difluorinated side chain, critical for synthesizing analogs of GABA or Glutamic acid.

Workflow:

  • Michael Addition: Reaction of a chiral Ni(II)-glycine equivalent or a malonate enolate with BDFNE.

  • Nitro Reduction: Hydrogenation of the nitro group to an amine.

  • Lactamization (Optional): Cyclization to form difluorinated pyrrolidones.

Detailed Protocol (Michael Addition):

  • Substrate: Diethyl malonate (1.0 eq).

  • Base: NaH (1.1 eq) in THF at 0°C.

  • Addition: Add BDFNE (1.2 eq) dropwise at -78°C (low temp is crucial to prevent polymerization).

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Acetic acid/THF solution.

  • Result: The adduct

    
     is isolated.
    
Application 2: [3+2] Cycloaddition for Isoxazoline Cores

Nitroalkenes are excellent dipolarophiles. BDFNE reacts with nitrile oxides to form isoxazolines, a core found in diverse alkaloids and antiparasitic drugs (e.g., Fluralaner derivatives).

Protocol:

  • Dipole Generation: Generate a nitrile oxide in situ from an oxime chloride using

    
    .
    
  • Cycloaddition:

    • Mix the oxime chloride (1.0 eq) and BDFNE (1.5 eq) in DCM.

    • Slowly add

      
       (1.2 eq) via syringe pump over 4 hours at RT.
      
    • Note: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Purification: The product is a 3,5-disubstituted isoxazoline. The

    
     group remains intact at the C5 position, available for further functionalization.
    

Data & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityNotes
DCM ExcellentBest for dehydration and cycloadditions.
THF GoodStandard for Henry reaction; ensure it is peroxide-free.
DMF ModerateGood for nucleophilic substitutions but hard to remove.
MeOH PoorCan cause transesterification or nucleophilic attack on the alkene.
Troubleshooting Guide
  • Issue: Polymerization of BDFNE during storage.

    • Solution: Store at -20°C with a radical inhibitor (e.g., BHT).

  • Issue: Low yield in Michael Addition (O-alkylation vs C-alkylation).

    • Solution: Use softer counter-cations (Li+ instead of K+) or lower temperatures (-78°C).

  • Issue: Loss of Bromine during Nitro reduction.

    • Solution: Avoid Pd/C with

      
      . Use 
      
      
      
      or
      
      
      for selective nitro reduction without dehalogenation.

References

  • Gem-Difluoroalkenes in Synthesis

    • Review: "Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes." Organic Chemistry Frontiers, 2021. Link

    • Significance: Establishes the biological importance of the alkene motif.
  • Nitroalkene Reactivity: Source: "The Nitro Group in Organic Synthesis." Wiley-VCH, 2001. Context: Foundational text on Michael additions and Henry reactions.
  • Bromodifluoromethylation Reagents

    • Paper: "3-Bromo-3,3-difluoropropene: A versatile reagent for the synthesis of gem-difluorinated compounds."[7] Journal of Fluorine Chemistry, 2005.

    • Context: Provides the closest analog chemistry for the handle.
  • Henry Reaction Protocols

    • Protocol: "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes." MDPI, 2021. Link

    • Relevance: Adapts the general Henry reaction conditions used in Protocol A.

Disclaimer: The synthesis of nitroalkenes involves potentially energetic intermediates. All reactions described herein should be performed behind a blast shield in a properly functioning fume hood.

Sources

Application Note: Strategic Integration of Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Modern Therapeutics

Fluorine is not merely a halogen; it is a stereoelectronic editor.[1] In modern drug discovery, approximately 20-25% of all drugs and nearly 50% of agrochemicals contain at least one fluorine atom. This dominance stems from fluorine's ability to profoundly alter the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound without imposing a massive steric penalty.

This guide moves beyond basic substitution, providing a decision framework for selecting specific fluorinated motifs (


, 

,

,

) and detailed protocols for their installation.
Key Physicochemical Impacts[2]
  • Metabolic Blocking: The

    
     bond (116 kcal/mol) is significantly stronger than the 
    
    
    
    bond (99 kcal/mol), rendering it resistant to Cytochrome P450 oxidative metabolism.
  • Lipophilicity (

    
    ):  Fluorination typically increases lipophilicity, enhancing membrane permeability.[1] However, strategic use of polar fluorinated groups (e.g., 
    
    
    
    ) can act as lipophilic hydrogen bond donors.
  • pKa Modulation: The high electronegativity of fluorine (

    
    ) lowers the pKa of neighboring basic centers, often improving oral bioavailability by reducing lysosomal trapping or improving solubility.
    

Strategic Selection: The Fluorine Decision Matrix

Do not apply fluorine randomly. Use this logic flow to determine the correct motif for your medicinal chemistry optimization.

FluorineDecisionTree Start Optimization Goal Metab Block Metabolism (P450 Oxidation) Start->Metab Potency Increase Potency (Binding Affinity) Start->Potency Permeability Modulate Solubility/ Permeability Start->Permeability Site Identify Labile Site (Benzylic/Aromatic) Metab->Site Pocket Hydrophobic Pocket Available? Potency->Pocket HBond Need H-Bond Donor? Permeability->HBond Sol1 Monofluorination (-F) (Steric mimic of H) Site->Sol1 Small Small Pocket Pocket->Small No Large Large/Deep Pocket Pocket->Large Yes Sol2 -CF3 Group (Bioisostere of Isopropyl) Small->Sol2 Sol3 -SF5 Group (Rigid, Square Pyramidal) Large->Sol3 Sol4 -CHF2 / -OCHF2 (Lipophilic H-Bond Donor) HBond->Sol4 Yes Sol5 -OCF3 (Modulate conformation) HBond->Sol5 No

Figure 1: Decision matrix for selecting fluorinated building blocks based on lead optimization requirements.

Comparative Properties of Fluorinated Motifs[3]
PropertyHydrogen (

)
Fluorine (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Van der Waals Radius (Å) 1.201.472.702.94
Electronegativity (Pauling) 2.13.98N/A (Group Effect)N/A (Strong EWG)
Hammett Constant (

)
0.000.060.540.68
Lipophilicity (

value)
0.000.140.881.51
Bioisosteric Equivalence -

/

Isopropyl / Ethyltert-Butyl

Experimental Protocols

Protocol A: Late-Stage C-H Trifluoromethylation of Heterocycles

Application: Rapidly introducing


 into heteroaromatic drug scaffolds (pyridines, pyrroles) without pre-functionalization.
Mechanism:  Photoredox catalysis utilizing the Langlois reagent (sodium triflinate).
Reagents & Equipment[2][3][4]
  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Sodium triflinate (

    
    , Langlois Reagent) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv)

  • Solvent:

    
    :
    
    
    
    (2:1 biphasic mixture)
  • Setup: Standard borosilicate vial, open to air.

Step-by-Step Methodology
  • Preparation: To a 20 mL vial equipped with a stir bar, add the heterocycle (0.5 mmol) and sodium triflinate (1.5 mmol, 234 mg).

  • Solvation: Add dichloromethane (2.0 mL) and water (1.0 mL). The biphasic system is crucial for solubilizing the inorganic salt and the organic substrate.

  • Initiation: Add TBHP (70% in water, 1.5 mmol, ~200 µL) dropwise while stirring.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. No inert atmosphere is required; the reaction is robust to air.

  • Workup: Dilute with

    
     (10 mL). Wash with saturated 
    
    
    
    (10 mL) to remove unreacted acid/salt. Dry the organic layer over
    
    
    .[4]
  • Purification: Concentrate in vacuo and purify via silica gel chromatography. Note: Trifluoromethylated products are significantly less polar than the parent heterocycle.

Self-Validation Check:

  • TLC Monitoring: The product will have a significantly higher

    
     value due to increased lipophilicity.
    
  • NMR Verification:

    
     NMR should show a singlet around -63 to -65 ppm.
    
Protocol B: Deoxyfluorination of Alcohols (Stereoinversion)

Application: Converting secondary alcohols to alkyl fluorides with inversion of configuration (


).
Reagent Choice: Deoxo-Fluor  (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability and safety.
Reagents & Equipment[2][3][4]
  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.2 equiv)

  • Solvent: Anhydrous

    
     (DCM)
    
  • Container: Polypropylene or Teflon vessel (Glass is acceptable for short times, but fluoride etches glass).

Step-by-Step Methodology
  • Environment: Flame-dry a reaction vessel and cool under Argon/Nitrogen.

  • Solvation: Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5 mL) and cool to -78°C.

  • Addition: Add Deoxo-Fluor (1.2 mmol) dropwise via syringe. Caution: Exothermic.

  • Progression: Stir at -78°C for 30 mins, then allow to warm to room temperature. Stir for 2–4 hours.

  • Quenching (Critical Safety Step): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution occurs.
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Troubleshooting:

  • Elimination vs. Substitution: If the substrate is prone to elimination (forming alkenes), keep the reaction at -78°C for longer and avoid warming fully to RT.

Protocol C: Introduction of the "Super-CF3" ( ) Group

Application: Installing the pentafluorosulfanyl group. This group is chemically inert, thermally stable, and provides high lipophilicity with a strong dipole. Method: Radical addition of


 to alkynes/alkenes followed by elimination.
Reagents & Equipment[2][3][4]
  • Substrate: Terminal Alkyne

  • Reagent:

    
     (Gas/condensed liquid)
    
  • Catalyst:

    
     (Initiator)
    
  • Solvent: Hexane or

    
     (-40°C to RT)
    
Step-by-Step Methodology (Alkyne to SF5-Alkene)
  • Condensation: Condense

    
     gas into a reaction vessel cooled to -78°C containing the solvent and alkyne.
    
  • Initiation: Add

    
     (0.1 equiv) slowly.
    
  • Reaction: Stir at -40°C to 0°C for 2 hours. The intermediate is a

    
    -chloro-
    
    
    
    alkene.
  • Elimination (to restore unsaturation): Treat the intermediate with

    
     in EtOH to eliminate 
    
    
    
    , yielding the
    
    
    -substituted alkyne or alkene depending on starting material.

Mechanism Visualization: Photoredox Trifluoromethylation[7][8]

Understanding the radical mechanism is vital for troubleshooting low yields in heterocycle functionalization.

PhotoredoxCF3 PC_GS Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_GS->PC_Excited Blue Light (hν) PC_Red Ir(II) Reduced PC_Excited->PC_Red SET (Oxidation of CF3 Source) CF3_Rad •CF3 Radical PC_Excited->CF3_Rad e- Transfer PC_Red->PC_GS SET (Oxidant/O2) CF3_Source CF3-SO2-Na (Langlois) CF3_Source->CF3_Rad Loss of SO2 Intermediate Radical Adduct CF3_Rad->Intermediate + Substrate Substrate Heterocycle (Ar-H) Product Ar-CF3 Intermediate->Product -H• (Oxidation)

Figure 2: Mechanistic cycle for photoredox-mediated trifluoromethylation using Langlois reagent.

References

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Princeton University (Macmillan Group). (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]

  • Melius Organics. (2025). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]

  • Harvard University (Ritter Lab). (2014). Late-Stage Fluorination: From Fundamentals to Application. Retrieved from [Link]

Sources

Application Note: Stereocontrolled Functionalization of Bromo-Difluoro-Nitropropenes in MedChem

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of gem-difluoromethylene (


) groups into drug candidates is a cornerstone of modern medicinal chemistry, offering bioisosteric replacement for oxygen atoms and carbonyls while modulating lipophilicity and metabolic stability (the "Fluorine Effect").

While 3,3,3-trifluoro-1-nitropropene (TFNP) is a ubiquitous reagent, its lack of a functionalizable handle limits downstream diversity. 3-Bromo-3,3-difluoro-1-nitropropene (BDFNP) emerges as a superior "divergent" synthon. It retains the high electrophilicity required for Michael additions but provides a carbon-bromine (


) bond for late-stage cross-coupling or radical functionalization.

This guide details the synthesis of BDFNP and its stereoselective Michael addition , providing a validated workflow for generating chiral


-difluoro-nitroalkanes—precursors to non-canonical amino acids and peptidomimetics.

Reagent Profile & Mechanistic Logic

The Substrate: 3-Bromo-3,3-difluoro-1-nitropropene (BDFNP)
  • Structure:

    
    
    
  • Role: Electron-deficient Michael Acceptor.

  • Reactivity Profile:

    • Electrophilic Activation: The nitro group (

      
      ) and the fluoroalkyl group (
      
      
      
      ) strongly withdraw electrons, making the
      
      
      -carbon highly susceptible to nucleophilic attack.
    • Stereocontrol: The bulky

      
       group (larger than 
      
      
      
      ) enhances steric differentiation in catalytic pockets, often improving enantioselectivity compared to TFNP.
    • Divergent Handle: The

      
       bond remains intact during soft nucleophilic additions, allowing subsequent Suzuki-Miyaura coupling or Reformatsky-type cyclizations.
      
Reaction Landscape Visualization

The following diagram illustrates the central role of BDFNP in divergent synthesis.

BDFNP_Landscape Figure 1: Divergent Synthetic Pathways for BDFNP Start Bromodifluoro Acetaldehyde BDFNP 3-Bromo-3,3-difluoro- 1-nitropropene (BDFNP) Start->BDFNP Henry Rxn + Dehydration Michael Chiral Michael Adduct BDFNP->Michael Stereoselective Addition Coupled Functionalized Difluoro-Alkene BDFNP->Coupled Direct Coupling (Retaining NO2) Amine γ,γ-Difluoro Amino Acid Michael->Amine Nitro Reduction (H2/Ra-Ni) Michael->Coupled Pd-Catalyzed Cross-Coupling

Figure 1: BDFNP serves as a linchpin, bridging fluorinated building blocks with complex chiral scaffolds.

Protocol A: Synthesis of BDFNP

Note: BDFNP is not always commercially stable due to polymerization risks. In-situ generation or fresh preparation is recommended.

Materials
  • Precursor: 2-Bromo-2,2-difluoroacetaldehyde (hemiacetal or hydrate).

  • Reagent: Nitromethane (

    
    ).
    
  • Base: Sodium Carbonate (

    
    ) or catalytic DIPEA.
    
  • Dehydrating Agent: Methanesulfonyl chloride (

    
    ) / Triethylamine (
    
    
    
    ).
Step-by-Step Methodology
  • Henry Reaction (Condensation):

    • Dissolve 2-bromo-2,2-difluoroacetaldehyde (10 mmol) in

      
       (5 mL) and THF (20 mL).
      
    • Cool to 0°C. Add

      
       (0.5 equiv) and stir for 4 hours.
      
    • Checkpoint: Monitor by TLC/NMR for the disappearance of the aldehyde. The intermediate is the nitro-alcohol:

      
      .
      
    • Workup: Filter salts, concentrate, and pass through a short silica plug (Hexane/EtOAc).

  • Dehydration (Elimination):

    • Dissolve the crude nitro-alcohol in anhydrous

      
       (DCM) at -10°C.
      
    • Add

      
       (2.2 equiv) followed by dropwise addition of 
      
      
      
      (1.1 equiv).
    • Stir for 1 hour at 0°C, then warm to RT for 2 hours.

    • Critical Step: The elimination yields the (E)-alkene predominantly.

    • Purification: Flash chromatography (rapid, neutral silica) eluting with Pentane/Et2O (95:5). BDFNP is a lachrymatory pale yellow oil. Store at -20°C.

Protocol B: Enantioselective Michael Addition

Target Reaction: Addition of Dimethyl Malonate to BDFNP. Catalyst: Bifunctional Squaramide or Thiourea (Takemoto-type or Chincona-derived).

Rationale

Organocatalysts activate the nitroalkene via Hydrogen-bonding (lowering the LUMO energy) while simultaneously orienting the nucleophile. The bulky


 group forces the nucleophile to attack from the Re- or Si-face (depending on catalyst chirality) to avoid steric clash.
Experimental Setup
ParameterConditionReason
Solvent Toluene or XylenesNon-polar solvents maximize H-bond strength between catalyst and Nitro group.
Temperature -20°C to -40°CLower temperature enhances enantioselectivity (ee) by freezing out conformational rotamers.
Concentration 0.1 MHigh dilution prevents non-catalyzed background reaction (racemic pathway).
Catalyst Loading 5 - 10 mol%Sufficient for turnover without aggregation.
Step-by-Step Protocol
  • Catalyst Preparation:

    • In a flame-dried Schlenk tube, dissolve the Chiral Squaramide Catalyst (0.05 mmol, 5 mol%) in anhydrous Toluene (5 mL).

  • Substrate Addition:

    • Add BDFNP (1.0 mmol) to the solution. Cool the mixture to -30°C using a cryocooler or dry ice/acetone bath.

    • Wait 10 mins: Allow the catalyst-substrate complex to equilibrate (H-bonding formation).

  • Nucleophile Addition:

    • Add Dimethyl Malonate (1.2 mmol) dropwise.

    • Stir at -30°C for 24–48 hours.

  • Monitoring:

    • Monitor via

      
       NMR. The starting material signal (vinyl 
      
      
      
      ) will shift significantly upon conversion to the saturated product.
  • Quench & Isolation:

    • Quench with 1N HCl (cold). Extract with EtOAc.[1]

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Expected Data Profile
  • Yield: 85-95%

  • Enantiomeric Excess (ee): >90% (determined by Chiral HPLC, e.g., Chiralpak AD-H).

  • Diastereomeric Ratio (dr): >20:1 (if using pro-chiral nucleophiles).

Mechanistic Visualization (Catalytic Cycle)

The following diagram details the transition state assembly responsible for stereochemical induction.

Catalytic_Cycle Figure 2: Organocatalytic Cycle for BDFNP Functionalization Cat Chiral Squaramide (H-Bond Donor) Complex Activated Complex (Nitro-H-Bonding) Cat->Complex + BDFNP (H-Bonding) TS Transition State (Nu Attack) Complex->TS + Nucleophile (Face Selective) Product Enantioenriched γ,γ-Difluoro-Nitroalkane TS->Product C-C Bond Formation Recycle Catalyst Release Product->Recycle Dissociation Recycle->Cat Regeneration

Figure 2: The dual-activation mode where the catalyst binds the nitro group (LUMO lowering) and the nucleophile (HOMO activation).

Troubleshooting & Critical Factors

"Racemic Background"
  • Symptom: Low ee despite using a good catalyst.

  • Cause: The reaction is proceeding without the catalyst, often due to high temperature or polar solvents (which disrupt H-bonding).

  • Fix: Lower the temperature to -78°C if possible. Switch to strictly non-polar solvents (

    
    , Toluene, Mesitylene).
    
Instability of BDFNP
  • Symptom: Polymerization or degradation of the starting material.

  • Cause: BDFNP is a highly reactive Michael acceptor.

  • Fix: Use fresh BDFNP. If storage is necessary, add a radical inhibitor (BHT) and store in a frozen benzene matrix.

Defluorination (Fluoride Elimination)
  • Symptom: Appearance of monofluorinated alkenes in NMR.

  • Cause: Basic conditions can trigger

    
     elimination if the 
    
    
    
    -proton is too acidic.
  • Fix: Use weaker bases (e.g., bicarbonate) for the Henry reaction. During Michael addition, ensure the catalyst is not too basic.[2]

References

  • General Reactivity of Fluorinated Nitroalkenes

    • Palacios, F., et al. "Fluorine in Organic Synthesis.
    • Context: Establishes the electrophilicity scale of fluorin
  • Synthesis of Gem-Difluoroalkenes

    • Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009.
    • Context: Protocols for generating gem-difluoro motifs
  • Organocatalytic Michael Additions to Nitroalkenes

    • Okino, T., Hoashi, Y., & Takemoto, Y. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2003.
    • Context: The foundational protocol for thiourea-catalyzed additions to nitroalkenes (adaptable to BDFNP).
  • Bromodifluoromethyl Reagents in Synthesis

    • Li, X., et al. "Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides.
    • Context: Highlights the stability and handling of the group in stereoselective synthesis.
  • 3-Bromo-3,3-difluoropropene (BDFP)

    • ChemicalBook & ResearchGate Data on 3-Bromo-3,3-difluoropropene (CAS 420-90-6).
    • Context: Physical properties and safety data for the core fluorin

Sources

Application Note: Synthesis and Characterization of Novel Fluorinated Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into peptides and peptidomimetics has become a cornerstone of modern drug discovery. Fluorination can profoundly modulate a peptide's physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved target-binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of novel peptidomimetics featuring fluorinated motifs. We present two primary synthetic strategies: the incorporation of pre-synthesized fluorinated amino acid building blocks and the late-stage fluorination of existing peptide scaffolds. Detailed, step-by-step protocols, causality-driven experimental choices, and robust characterization methodologies are provided to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Fluorine in Peptidomimetics

Peptides are attractive therapeutic modalities due to their high specificity and potency. However, their development is often hampered by poor pharmacokinetic properties, such as low metabolic stability and poor membrane permeability. The introduction of fluorine, the most electronegative element, offers a powerful tool to overcome these limitations.

Key benefits of incorporating fluorine include:

  • Enhanced Metabolic Stability: The strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, protecting the peptide from proteolytic degradation.

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.

  • Conformational Control: Strategic placement of fluorine can induce specific secondary structures, such as β-turns or helical conformations, by influencing local electronic and steric environments. This pre-organization can lead to higher binding affinity for the target receptor.

  • Improved Binding Affinity: The polar C-F bond can participate in favorable dipolar interactions within a protein's binding pocket, enhancing target affinity.

  • ¹⁹F NMR Probe: The presence of fluorine provides a unique spectroscopic handle for studying peptide structure, dynamics, and binding interactions via ¹⁹F NMR, as there is no endogenous fluorine signal in biological systems.

This guide will focus on practical synthetic approaches and the analytical techniques required to validate the successful synthesis and characterization of these valuable compounds.

Strategic Overview of Synthesis

Two principal strategies dominate the synthesis of fluorinated peptidomimetics: the "building block" approach and the "late-stage" functionalization approach. The choice between them depends on the availability of starting materials, the desired position of the fluorine atom, and the overall complexity of the target molecule.

G cluster_0 General Workflow start Peptide Design & Strategy Selection synthesis Peptide Synthesis start->synthesis Building Block vs. Late-Stage purification Crude Peptide Purification (HPLC) synthesis->purification characterization Characterization & Validation purification->characterization Purity & Identity Check final_product Pure Fluorinated Peptidomimetic characterization->final_product

Caption: General workflow for fluorinated peptidomimetic synthesis.

Protocol 1: Synthesis via Fluorinated Building Blocks

This approach involves incorporating commercially available or custom-synthesized fluorinated amino acids into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS). This method offers precise control over the location of fluorine.

3.1. Rationale & Experimental Choices

  • Synthesis Method: Fmoc-based SPPS is chosen for its mild deprotection conditions (using a base like piperidine), which are compatible with most acid-sensitive fluorinated side chains.

  • Resin Selection: Rink Amide resin is used to generate a C-terminal amide, which often enhances biological activity and stability. Wang resin can be used for a C-terminal carboxylic acid.

  • Coupling Reagents: A combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is used. HATU is a highly efficient coupling reagent that minimizes racemization, which is crucial when working with expensive, custom-synthesized fluorinated amino acids.

3.2. Materials & Reagents

  • Rink Amide Resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids (standard and fluorinated)

  • Coupling solution: 0.5 M HATU in DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide grade), Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

3.3. Step-by-Step Protocol

  • Resin Swelling: Place the Rink Amide resin (e.g., 200 mg, 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in DMF for 30 minutes, then drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) in DMF.

    • Add HATU (0.38 mmol, 3.8 eq.) and DIPEA (0.8 mmol, 8 eq.).

    • Vortex briefly and immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence, incorporating the fluorinated amino acid at the desired position.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (3 times) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 2 mL) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution, collecting the TFA filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide pellet under vacuum.

Protocol 2: Late-Stage Deoxyfluorination of a Serine Residue

This protocol describes the conversion of a hydroxyl group (e.g., on a serine residue) within a fully assembled peptide to a fluorine atom. This is a powerful technique for creating analogues when fluorinated building blocks are unavailable.

4.1. Rationale & Experimental Choices

  • Fluorinating Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is a common deoxofluorinating agent that effectively replaces hydroxyl groups with fluorine. It is generally milder than DAST (Diethylaminosulfur trifluoride).

  • Reaction Conditions: The reaction is performed in an anhydrous, aprotic solvent (DCM) to prevent quenching of the reagent. The reaction is run at low temperature to control reactivity and minimize side reactions.

  • Peptide State: The peptide must be fully protected (except for the target hydroxyl group) to prevent unwanted side reactions with other functional groups. This protocol assumes the peptide is still on the resin with side-chain protecting groups intact.

4.2. Materials & Reagents

  • Peptide-on-resin containing an unprotected Serine residue (all other functional groups protected)

  • Deoxo-Fluor®

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Cleavage and precipitation reagents (as in Protocol 1)

4.3. Step-by-Step Protocol

  • Resin Preparation: Swell the fully protected peptide-resin (containing a free Ser-OH) in anhydrous DCM for 30 minutes in a sealed, oven-dried reaction vessel under a nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add DIPEA (5 eq.) to the resin slurry.

    • Slowly add Deoxo-Fluor® (3 eq.) dropwise via syringe. Caution: Deoxo-Fluor® is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and react for an additional 2-4 hours.

  • Quenching: Cool the reaction vessel to 0 °C and slowly add a few drops of methanol to quench any excess Deoxo-Fluor®.

  • Washing: Wash the resin thoroughly with DCM (5 times) and DMF (3 times).

  • Cleavage and Isolation: Proceed with the cleavage, precipitation, and isolation steps as described in Protocol 1 (Steps 9-11).

Characterization and Purification

Rigorous characterization is essential to confirm the identity, purity, and success of the fluorination.

5.1. Purification: Reversed-Phase HPLC (RP-HPLC)

  • Principle: RP-HPLC is the standard method for purifying peptides. It separates molecules based on hydrophobicity. Fluorinated peptides are often more hydrophobic than their non-fluorinated counterparts and will typically have a longer retention time.

  • Typical Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Inject onto the HPLC system. Collect fractions corresponding to the major peak. Analyze fractions for purity and pool the pure fractions for lyophilization.

5.2. Identity Confirmation: Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight. This is the primary method to confirm that the desired fluorinated peptide has been synthesized.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI-MS is often coupled directly with LC (LC-MS) for online analysis of HPLC fractions.

  • Expected Result: The observed molecular weight should match the calculated theoretical mass of the target fluorinated peptide. The substitution of a hydroxyl group (-OH, mass ≈ 17.0 Da) with a fluorine atom (-F, mass ≈ 19.0 Da) should result in a mass increase of approximately 2.0 Da.

5.3. Fluorination Confirmation: ¹⁹F NMR Spectroscopy

  • Principle: ¹⁹F NMR is a powerful and definitive technique to confirm the presence and local environment of fluorine atoms in the molecule. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe.

  • Procedure: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN). Acquire a 1D ¹⁹F NMR spectrum.

  • Expected Result: The spectrum should show one or more signals in the characteristic chemical shift range for organofluorine compounds. The chemical shift is highly sensitive to the local electronic environment, providing structural information. The number of signals corresponds to the number of magnetically non-equivalent fluorine atoms.

Technique Purpose Key Information Provided
RP-HPLC Purification & Purity AssessmentRetention time, peak purity (%)
Mass Spectrometry Identity ConfirmationPrecise molecular weight (observed vs. theoretical)
¹⁹F NMR Fluorination ConfirmationPresence of fluorine, chemical environment, number of distinct fluorine atoms

Data Interpretation and Troubleshooting

G cluster_1 Troubleshooting Common Issues p1 Problem: Incomplete Coupling s1 Solution: - Double couple - Use different coupling reagent - Increase reaction time/equivalents p1->s1 p2 Problem: Low Yield after Cleavage s2 Solution: - Check cleavage cocktail efficacy - Ensure complete deprotection - Optimize precipitation p2->s2 p3 Problem: No Fluorine Signal in ¹⁹F NMR s3 Solution: - Confirm MS data for mass shift - Re-run late-stage fluorination - Verify fluorinated building block integrity p3->s3

Caption: A troubleshooting guide for common synthesis issues.

Conclusion

The synthesis of fluorinated peptidomimetics is a robust and highly valuable strategy in modern medicinal chemistry and drug development. By following the detailed protocols for either the building block or late-stage fluorination approaches, researchers can reliably produce these modified peptides. The subsequent application of a multi-technique analytical workflow, combining RP-HPLC, mass spectrometry, and ¹⁹F NMR, is critical for ensuring the purification and unambiguous characterization of the final products. This guide provides the foundational knowledge and practical steps necessary to successfully embark on the synthesis of novel fluorinated peptidomimetics.

References

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry.[Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. National Center for Biotechnology Information.[Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PubMed.[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Center for Biotechnology Information.[Link]

  • 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing.[Link]

  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Wiley Online Library.[Link]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. National Center for Biotechnology Information.[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. RSC Publishing.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.[Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. CSIRO Publishing.[Link]

  • How to Synthesize a Peptide. AAPPTec.[Link]

  • Analysis of fluorinated proteins by mass spectrometry. PubMed.[Link]

  • Design and Synthesis of Novel Fluoropeptidomimetics as Potential Mimics of the Transition State during Peptide Hydrolysis. ACS Publications.[Link]

  • Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. National Center for Biotechnology Information.[Link]

  • Peptide Purification. AAPPTec.[Link]

  • Late-Stage Diversification of Peptides via Pd-Catalyzed Site-Selective δ-C(sp2)-H Fluorination and Amination. The Journal of Organic Chemistry.[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.[Link]

  • Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix. Organic Syntheses.[Link]

  • Site-Selective Late-Stage Chlorination of Peptides. Thieme.[Link]

  • Peptides Radiofluorination: Main Methods and Highlights. Scientific Research Publishing.[Link]

  • Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Semantic Scholar.[Link]

Application Notes and Protocols: Regioselectivity in Cycloadditions of Halogenated Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Power of Halogenated Nitroalkenes

Halogenated nitroalkenes are highly versatile building blocks in modern organic synthesis. The combined presence of a nitro group and a halogen atom on a C=C double bond creates a unique electronic environment, rendering these compounds potent electrophiles for a variety of transformations.[1][2] Cycloaddition reactions, particularly [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions, are among the most powerful methods for constructing complex carbo- and heterocyclic scaffolds from simple precursors.[3][4][5] The products of these reactions—often functionalized with nitro groups—are valuable intermediates in the synthesis of pharmaceuticals, natural products, and novel materials, as the nitro group can be converted into a wide array of other functional groups like amines, oximes, or carbonyls.[1][6]

A critical challenge and opportunity in these reactions is controlling the regioselectivity—the specific orientation in which the reactants combine. The substitution pattern on the resulting ring is dictated by the subtle interplay of electronic and steric effects of the nitro and halogen substituents. This guide provides an in-depth analysis of the principles governing this selectivity and offers detailed protocols for leveraging these reactions in a laboratory setting.

Section 1: Mechanistic Principles of Regioselectivity

The regiochemical outcome of cycloadditions involving halogenated nitroalkenes is not arbitrary; it is governed by the fundamental principles of molecular orbital theory and the polar nature of the reaction.

The Electronic Landscape of Halogenated Nitroalkenes

Conjugated nitroalkenes are powerful electron-deficient π-systems.[1] The nitro group (–NO₂) is one of the strongest electron-withdrawing groups, which dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This makes them highly reactive towards electron-rich species (nucleophiles, dienes, 1,3-dipoles).

The introduction of a halogen (F, Cl, Br, I) further modulates this electronic profile. Halogens exert a dual effect:

  • Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density through the sigma framework, further enhancing the electrophilicity of the double bond.

  • Mesomeric Effect (+M): Through their lone pairs, halogens can donate electron density into the π-system. This effect is generally weaker than the inductive withdrawal.

The net result is a highly polarized and electrophilic double bond, with the β-carbon (C2, the carbon not bearing the nitro group) typically being the most electrophilic center in 2-substituted nitroalkenes.[7] In 1-halo-1-nitroalkenes, the β-carbon remains the dominant electrophilic site.[8]

Regioselectivity in [4+2] Diels-Alder Reactions

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (the halogenated nitroalkene) to form a six-membered ring.[5] For normal-electron-demand Diels-Alder reactions, the regioselectivity is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile.[9][10]

The guiding principle, often called the "ortho-para rule," states that the major regioisomer arises from the alignment of the largest orbital coefficients of the interacting HOMO and LUMO.[5][9]

  • Diene: An electron-donating group (EDG) on the diene raises the HOMO energy and increases the orbital coefficient at the C4 position (for a 1-substituted diene) or C1/C4 positions (for a 2-substituted diene).

  • Dienophile: The electron-withdrawing nitro and halogen groups on the nitroalkene lower the LUMO energy and create a large orbital coefficient on the β-carbon.

Therefore, the most favorable interaction occurs between the terminal carbon of the diene with the largest HOMO coefficient and the β-carbon of the halogenated nitroalkene. This regioselectivity can be further enhanced and sometimes controlled by the use of Lewis acids, which coordinate to the nitro group, increasing the dienophile's electrophilicity and altering the steric environment.[11]

FMO_Diels_Alder cluster_diene Diene (HOMO) cluster_dienophile Halogenated Nitroalkene (LUMO) C1_diene C1 C2_diene C2 C1_diene->C2_diene C_alpha C1_diene->C_alpha C3_diene C3 C2_diene->C3_diene C4_diene C4 C3_diene->C4_diene C4_large Large Coefficient C_beta C4_diene->C_beta Major Interaction EDG EDG EDG->C1_diene C_alpha->C_beta NO2 NO₂ C_alpha->NO2 X X C_alpha->X C_beta_large Large Coefficient

Figure 1: FMO control in Diels-Alder reactions.

Regioselectivity in [3+2] 1,3-Dipolar Cycloadditions

This class of reactions involves a 1,3-dipole (e.g., nitrones, azides, nitrile oxides) and a dipolarophile (the halogenated nitroalkene) to form a five-membered heterocycle.[12] Due to the highly electrophilic nature of halogenated nitroalkenes, these cycloadditions are typically polar processes classified as "forward electron density flux" (FEDF), where electron density flows from the 1,3-dipole (HOMO) to the nitroalkene (LUMO).[13][14]

Computational studies using Density Functional Theory (DFT) have consistently shown that the reaction is initiated by the attack of the most nucleophilic atom of the 1,3-dipole (often an oxygen or terminal nitrogen) on the most electrophilic carbon of the nitroalkene, which is the β-carbon.[1][7] This interaction overwhelmingly favors the formation of one regioisomer:

  • With Nitrones: This leads to isoxazolidines with the nitro group at the C4 position.[7]

  • With Nitrous Oxide: This forms Δ²-4-nitro-1-oxa-2,3-diazolines.[6][15]

  • With Nitrile Oxides: This yields 4-nitro-2-isoxazolines.[16]

These reactions are often fully regiospecific and proceed through a polar, single-step, asynchronous mechanism, where the two new sigma bonds do not form simultaneously.[13][14] While stepwise mechanisms involving zwitterionic intermediates are possible, they are less common for these systems unless enforced by extreme electronic polarization.[1][17]

FMO_3_plus_2 cluster_dipole 1,3-Dipole (e.g., Nitrone) (HOMO) cluster_dipolarophile Halogenated Nitroalkene (LUMO) O_dipole O N_dipole N+ O_dipole->N_dipole O_large Large Coefficient C_beta O_dipole->C_beta Major Interaction (forms 4-nitro product) C_dipole C- N_dipole->C_dipole C_alpha C_dipole->C_alpha C_alpha->C_beta NO2 NO₂ C_alpha->NO2 X X C_alpha->X C_beta_large Large Coefficient

Figure 2: FMO control in 1,3-dipolar cycloadditions.

Section 2: Application Notes & Experimental Data

The predictable regioselectivity of these cycloadditions makes them highly valuable in target-oriented synthesis. The reactions generally proceed under mild conditions and exhibit high functional group tolerance.

Summary of Representative Cycloadditions

The following table summarizes key examples, highlighting the consistent regiochemical outcomes across different reaction types and substrates. The regioselectivity is defined by the position of the nitro group in the final cycloadduct.

EntryHalogenated NitroalkeneDiene / DipoleCycloaddition TypeConditionsMajor RegioisomerYield (%)Reference
1(E)-1-Chloro-2-nitroetheneN-methyl-phenylnitrone[3+2]Benzene, RT4-NitroHigh[18]
21-Chloro-1-nitroethene(Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone[3+2]CH₂Cl₂, RT, 2h4-Nitro (trans/cis)>95%[8]
3(E)-3,3,3-Trichloro-1-nitroprop-1-eneArylonitrile N-oxides[3+2]Mild4-NitroN/A[16]
4(E)-β-Nitrostyrene¹4-Alkenyl-2-aminothiazole[4+2]ACN, 25 °C4-Nitro82%[19]
5Nitroethene¹Cyclopentadiene[4+2]N/A"ortho"N/A[2][20]
62-Bromo-1-nitroetheneCyclopentadiene[4+2]N/A"ortho"N/A[21]

¹Included as a baseline for comparison.

Section 3: Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol for a representative [3+2] cycloaddition, which can be adapted for various substrates.

General Protocol for [3+2] Cycloaddition of a Nitrone with a 1-Halo-1-nitroalkene

This protocol is based on the highly regioselective synthesis of 4-halo-4-nitroisoxazolidines.[8]

Objective: To synthesize 3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidine.

Workflow reagents 1. Reagent Preparation - Dissolve Nitrone in CH₂Cl₂ - Prepare Nitroalkene Solution reaction 2. Reaction Setup - Add Nitroalkene to Nitrone - Stir at Room Temperature reagents->reaction 2 hours monitoring 3. Reaction Monitoring - Use TLC or HPLC - Check for Nitrone Consumption reaction->monitoring workup 4. Work-up - Evaporate Solvent - Crude Product Obtained monitoring->workup Upon Completion purification 5. Purification - Column Chromatography (e.g., Silica Gel) workup->purification characterization 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Elemental Analysis purification->characterization

Figure 3: General experimental workflow diagram.

3.2 Materials and Reagents:

  • (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone

  • 1-Chloro-1-nitroethene

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

3.3 Step-by-Step Procedure:

  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitrone (e.g., 1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Reaction Initiation: To the stirring solution of the nitrone at room temperature, add a solution of 1-chloro-1-nitroethene (1.1 mmol, 1.1 equivalents) in dichloromethane (5 mL) dropwise over 5 minutes.

  • Reaction Progress: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC or HPLC.[8] A key validation checkpoint is the consumption of the starting nitrone. Spot the reaction mixture against a standard of the starting nitrone. The reaction is considered complete when the nitrone spot is no longer visible or its intensity remains constant.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

3.4 Purification and Characterization:

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired regio- and stereoisomers.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and relative stereochemistry of the isoxazolidine ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Elemental Analysis: To confirm the elemental composition.

The high degree of regio- and stereoselectivity observed in these reactions, as confirmed by characterization, serves as an internal validation of the underlying mechanistic principles.[8]

Conclusion

The cycloaddition reactions of halogenated nitroalkenes are powerful and reliable tools for the synthesis of complex cyclic molecules. The regioselectivity is robustly controlled by the electronic properties of the reactants, governed by the principles of Frontier Molecular Orbital theory. The strong electrophilic nature of the nitroalkene, enhanced by the halogen substituent, consistently directs the attack of dienes and 1,3-dipoles to the β-carbon of the nitrovinyl system. This predictable behavior, supported by extensive experimental and computational evidence, allows chemists to design synthetic routes with a high degree of confidence, paving the way for the efficient construction of novel compounds for drug discovery and materials science.

References

  • Jasiński, R. (2022). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. MDPI. [Link]

  • Ojo, I. A., et al. (n.d.). Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E). ChemRxiv. [Link]

  • Jasiński, R., et al. (2024). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. PMC. [Link]

  • Fryźlewicz, A., et al. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI. [Link]

  • Denmark, S. E., & Stiff, C. M. (1998). Tandem Cycloaddition Chemistry of Nitroalkenes: Probing the Remarkable Stereochemical Influence of the Lewis Acid. PubMed. [Link]

  • Jasiński, R. (2018). Regioselectivity, stereoselectivity, and molecular mechanism of [3 + 2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones in the light of DFT computational study. ResearchGate. [Link]

  • Jasiński, R. (2019). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. Growing Science. [Link]

  • Jasiński, R. (2023). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI. [Link]

  • Dresler, E., et al. (2022). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. PubMed. [Link]

  • Isac, A. A., et al. (2024). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. MDPI. [Link]

  • Jasiński, R., & Demchuk, O. M. (2016). [3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone as regio- and stereoselective path to new 4-nitroisoxazolidines. SciSpace. [Link]

  • Jasiński, R. (2019). Competition between [2 + 1]- and [4 + 1]-cycloaddition mechanisms in reactions of conjugated nitroalkenes with dichlorocarbene i. SciSpace. [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. [Link]

  • Dresler, E., et al. (2022). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. PMC. [Link]

  • Ali, S. A., & Wazeer, M. I. (1988). The regiochemistry and stereochemistry of 1,3-dipolar cycloaddition of a cyclic nitrone. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Denmark, S. E. (n.d.). The Tandem Cycloaddition Chemistry of Nitroalkenes. ResearchGate. [Link]

  • Various Authors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Trilleras, J., et al. (2023). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. PMC. [Link]

  • Various Authors. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

  • Jasiński, R. (2012). Exploration of regiospecificity phenomenon in [2+3] cycloaddition reactions between arylnitrones and trans-substituted nitroethenes. Growing Science. [Link]

  • CEM Corporation. (n.d.). Cycloadditions. CEM Corporation Website. [Link]

  • Isac, A. A., et al. (2024). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. PMC. [Link]

  • Albalawi, A. S. (2024). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. [Link]

  • Ashenhurst, J. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Jasiński, R. (2018). Regioselectivity, stereoselectivity and molecular mechanism of [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones in the light of DFT computational study. ResearchGate. [Link]

  • Pierini, A. B., et al. (1989). 1,3‐Dipolar cycloaddition reactions. Regioselective synthesis of heterocycles and theoretical studies. Semantic Scholar. [Link]

  • Ono, N., et al. (1985). Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chellegui, M., et al. (2023). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019). Regioselectivity in the Diels-Alder reaction. YouTube. [Link]

  • Lee, Y. R., & Kim, Y. M. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. [Link]

  • Various Authors. (n.d.). Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • Jasiński, R., & Kącka-Zych, A. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. MDPI. [Link]

  • Bégué, D., et al. (2002). Regioselectivity of the cycloadditions. ResearchGate. [Link]

  • Bevan, C. W. L., & Bye, G. C. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed). [Link]

  • Denmark Group. (n.d.). Nitroalkene and Related Cycloaddition (Including Tandem). University of Illinois. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists. Document Scope: Troubleshooting, causality analysis, and validated purification workflows for highly reactive fluorinated nitroalkenes.

System Overview & Chemical Causality

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene is a highly functionalized, electrophilic building block primarily utilized in transition-metal-catalyzed cross-coupling reactions at the C-Br bond and complex cycloadditions 1. However, purifying this molecule is notoriously difficult. The synergistic electron-withdrawing effects of the nitro group and the bromodifluoromethyl (-CF₂Br) moiety render the alkene exceptionally susceptible to nucleophilic attack, 1,4-Michael additions, and base-catalyzed polymerization 2. Successful isolation requires strict control over pH and thermal exposure.

Diagnostic FAQs: Troubleshooting Experimental Failures

Q1: Why does my product turn into a dark, viscous tar during standard silica gel chromatography? The Causality: Standard commercial silica gel possesses a slightly acidic to neutral bulk pH but often contains trace alkaline surface impurities (e.g., sodium silicate residues). Because nitroalkenes are highly electrophilic, these basic sites catalyze intermolecular Michael additions between the alpha-carbon of one molecule and the beta-carbon of another, triggering a runaway polymerization cascade 2. The -CF₂Br group further lowers the LUMO of the alkene, accelerating this degradation. The Fix: You must passivate the silica gel. Use the Acid-Washed Silica Protocol detailed in Section 3, which utilizes acetic acid to neutralize alkaline sites and suppress nitronate anion formation.

Q2: I attempted rotary evaporation at 45°C to remove residual solvent, but my ¹⁹F NMR shows a new set of peaks and significant E-to-Z isomerization. What happened? The Causality: Fluorinated nitroalkenes are thermally sensitive. Elevated temperatures (>35°C) induce reversible radical pathways or thermal relaxation that allows rotation around the C=C bond. While the (E)-isomer is thermodynamically favored due to steric relief between the bulky -CF₂Br and -NO₂ groups, thermal stress disrupts this equilibrium and can also induce homolytic cleavage of the weak C-Br bond 3. The Fix: Strictly maintain water bath temperatures below 25°C during solvent evaporation. For high-boiling solvents, rely on high-vacuum manifolds rather than elevated heat.

Q3: During Kugelrohr distillation, the distillate is pale yellow at first but quickly turns dark brown. Is the vacuum failing? The Causality: A color shift from pale yellow to dark brown is the primary visual indicator of thermal decomposition. If the vacuum is insufficient (e.g., >0.5 mbar), the required boiling point exceeds the thermal degradation threshold of the nitroalkene moiety. The Fix: Abort the distillation immediately. Ensure your vacuum pump is achieving <0.1 mbar. If necessary, use a diffusion pump. See the Self-Validating Distillation Protocol below.

Self-Validating Purification Protocols

Every protocol here is designed as a closed-loop system. Do not proceed to the next step unless the validation check passes.

Protocol A: Acid-Passivated Flash Column Chromatography

Best for: Crude mixtures containing high-molecular-weight polymers or highly polar byproducts.

  • Solvent System Preparation: Prepare a mobile phase of 95:5 Hexanes:Ethyl Acetate containing exactly 1% (v/v) Glacial Acetic Acid.

  • Silica Slurry & Passivation: Add 20 volumes of the solvent system to 1 volume of silica gel (230-400 mesh). Stir vigorously for 10 minutes.

    • Validation Check 1: Spot the supernatant on a pH test strip. It must read between pH 4.0 and 5.0. If pH > 5.0, the silica is too basic and will destroy the product. Add additional acetic acid dropwise until the target pH is reached.

  • Column Packing: Pour the slurry into the column. Wash with an additional 2 column volumes (CV) of the solvent system to ensure uniform packing and complete passivation.

  • Loading: Dissolve the crude this compound in the minimum amount of the mobile phase. Load carefully onto the silica bed.

  • Elution & Monitoring: Elute using the mobile phase. Collect small fractions (e.g., 10 mL).

    • Validation Check 2: Perform immediate TLC on the first three UV-active fractions. If the product spot shows heavy streaking down to the baseline, the acidic buffering has failed. Immediately flush the column with 5% Acetic Acid in Ethyl Acetate to recover the remaining mass, and switch to Protocol B.

  • Concentration: Pool the pure fractions. Remove the solvent strictly at ≤25°C under reduced pressure.

Protocol B: Low-Temperature Kugelrohr Distillation

Best for: Removing volatile solvents, unreacted small molecules, or when chromatography fails.

  • Apparatus Setup: Connect the crude mixture flask to a Kugelrohr apparatus. Ensure all joints are greased with high-vacuum silicone grease.

  • Vacuum Equilibration: Apply vacuum without heating.

    • Validation Check 1: The system pressure must drop below 0.1 mbar. If the gauge reads >0.1 mbar, check for leaks. Distilling at higher pressures requires higher temperatures, which guarantees thermal degradation 3.

  • Cold Finger Preparation: Fill the receiving bulb cooling bath with a Dry Ice/Acetone slurry (-78°C).

  • Gradual Heating: Slowly increase the oven temperature in 5°C increments, starting from 25°C.

    • Validation Check 2: Monitor the first drop of distillate. It must be a clear, pale-yellow liquid. If the liquid is dark orange or brown, thermal breakdown is occurring. Immediately remove the heat, increase the vacuum, and lower the oven temperature by 10°C.

  • Collection: Maintain the optimal temperature (typically 35-45°C at 0.05 mbar) until transfer is complete. Backfill the system with inert Argon, not air.

Quantitative Performance Metrics

Purification MethodAverage Yield RecoveryPurity (¹⁹F NMR)(E):(Z) Isomeric RatioScalabilityPrimary Limitation
Standard Silica Gel < 30%< 70%90:10Low (< 1g)Severe base-catalyzed polymerization.
Acid-Washed Silica 75 - 85%> 95%> 98:2High (1 - 50g)Requires careful pH monitoring of fractions.
Kugelrohr Distillation 85 - 92%> 98%> 99:1Medium (1 - 20g)Requires strict high-vacuum (<0.1 mbar) to prevent thermal degradation.
Recrystallization N/AN/AN/AN/ACompound is typically an oil at standard temperatures.

Mechanistic Visualizations

Workflow Crude Crude Mixture Check NMR / TLC Analysis Crude->Check HighMW Polymer Impurities Check->HighMW Detected Volatile Volatile Impurities Check->Volatile Detected Silica Acid-Washed Silica HighMW->Silica Passivate pH < 5 Distill Kugelrohr Distillation Volatile->Distill P < 0.1 mbar Pure Pure (E)-Isomer Silica->Pure Yield: 75-85% Distill->Pure Yield: 85-92%

Workflow for selecting the optimal purification route based on crude impurity profiles.

Degradation Target (E)-Nitroalkene Base Alkaline Media Target->Base Exposure Heat Thermal Stress Target->Heat > 35°C Michael Michael Addition Base->Michael Catalyzes Radical Radical Rotation Heat->Radical Induces Polymer Polymerization (Tar) Michael->Polymer Cascade ZIsomer (Z)-Isomerization Radical->ZIsomer Relaxation

Logical relationship between environmental stressors and nitroalkene degradation mechanisms.

References

  • Title: (E)
  • Title: 1,4-Addition of TMSCCl3 to Nitroalkenes: Efficient Reaction Conditions and Mechanistic Understanding Source: ResearchGate URL
  • Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL

Sources

Technical Support Center: Chromatography & Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling to resolve fluorinated analogs from their non-fluorinated precursors using standard reversed-phase methodologies. The introduction of fluorine fundamentally alters a molecule's physicochemical landscape, demanding a departure from traditional hydrophobic-driven separations.

This guide is designed for researchers and drug development professionals. It elucidates the causality behind the unique behaviors of fluorinated compounds, provides self-validating experimental protocols, and addresses the most critical troubleshooting scenarios.

The Causality of Fluorinated Separations

Fluorine is the most electronegative element. When substituted onto an organic framework, it creates a dense, tightly held electron cloud. This imparts a unique property known as "fluorophilicity" —the tendency of highly fluorinated compounds to partition away from both hydrophilic (aqueous) and lipophilic (hydrocarbon) phases[1].

Standard alkyl (C18) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because fluorinated compounds are often both hydrophobic and lipophobic, a C18 stationary phase fails to provide the specific electronic interactions necessary to resolve subtle differences in fluorine content or positional isomerism[2]. To achieve robust separation, we must exploit alternative mechanisms: dipole-dipole interactions,


-

interactions, and direct fluorous-fluorous affinity[3][4].
Method Selection Workflow

Choosing the correct stationary phase is the most critical step in method development. Use the logic tree below to determine the optimal chromatographic approach based on your analyte's structural properties.

Workflow Start Fluorinated Compound Separation IsTag High Fluorine Content? (>60% F or Tagged) Start->IsTag FSPE Fluorous Solid-Phase Extraction (F-SPE) IsTag->FSPE Yes IsAromatic Contains Aromatic or Halogenated Rings? IsTag->IsAromatic No PFP Pentafluorophenyl (PFP) HPLC Column IsAromatic->PFP Yes C18 C8 / C18 Column with Fluorinated Eluent IsAromatic->C18 No

Caption: Decision tree for selecting chromatography methods for fluorinated compounds.

Quantitative Comparison of Column Chemistries

To facilitate rapid method development, the following table summarizes the operational parameters and primary interaction mechanisms of the most relevant stationary phases.

Stationary PhasePrimary Interaction MechanismIdeal Analyte ProfileTypical Mobile Phase Modifiers
Standard C18 / C8 Hydrophobic (Dispersive)Non-fluorinated or very lightly aliphatic fluorinatedFormic Acid, TFA, HFBA
PFP (Pentafluorophenyl)

-

, Dipole-Dipole, H-Bonding, Steric
Fluorinated aromatics, halogenated isomers, basic compoundsAmmonium Formate, Methanol
Fluorous Silica (F-SPE) Fluorous-Fluorous AffinityHeavily fluorinated (>60% F) or fluorous-tagged compoundsFluorophobic wash (e.g., 80:20 MeOH/H2O), Fluorophilic elution (THF)
Self-Validating Experimental Protocols
Protocol A: Analytical Resolution of Lightly Fluorinated Aromatics using a PFP Column

Causality: The rigid, electron-withdrawing pentafluorophenyl ring of the PFP stationary phase acts as a


-acid, interacting strongly with the 

-basic regions of the analyte. This resolves positional isomers and basic compounds that co-elute or tail on a C18 column[2][3].

Step-by-Step Methodology:

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol. (Note: Methanol enhances

      
      -
      
      
      
      interactions better than Acetonitrile on PFP phases, promoting better selectivity).
  • Chromatographic Conditions: Set flow rate at 1.0 mL/min and column temperature at 30 °C. Run a gradient from 5% B to 95% B over 10 minutes.

  • Self-Validation Step: Inject a system suitability standard containing an equal mixture of the fluorinated target and its non-fluorinated analog.

    • Validation Criterion: Baseline resolution (

      
      ) confirms that the orthogonal dipole and 
      
      
      
      -
      
      
      mechanisms of the PFP column are actively dominating the separation[3].
Protocol B: Preparative Isolation via Fluorous Solid-Phase Extraction (F-SPE)

Causality: F-SPE separates molecules based strictly on fluorine content. Fluorous silica gel contains a perfluorinated bonded phase (e.g.,


). Organic molecules wash through, while fluorous-tagged molecules are retained via fluorous-fluorous affinity[4][5].

Step-by-Step Methodology:

  • Cartridge Preparation: Pack a fluorous silica gel cartridge. Precondition the silica with 2 column volumes (CV) of a fluorophobic solvent (e.g., 80:20 MeOH/H2O or 85:15 DMF/H2O)[5].

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the fluorophobic solvent and load it onto the cartridge.

  • Fluorophobic Wash (Demixing): Elute with 3 CV of 80:20 MeOH/H2O. Collect this fraction; it contains all non-fluorinated organic impurities.

  • Fluorophilic Elution: Switch the solvent to a highly fluorophilic eluent (100% Methanol, THF, or Acetone). Elute with 3 CV to release the fluorous-tagged target compound[4].

  • Self-Validation Step: Perform LC-MS on both the wash and elution fractions.

    • Validation Criterion: The target mass must be exclusively present in the fluorophilic elution fraction. If it appears in the wash, the fluorous tag's affinity is insufficient for the chosen wash stringency.

Troubleshooting & FAQs

Q1: Why am I seeing poor resolution and severe peak tailing with my fluorinated basic compounds (e.g., piperidines) on a standard C18 column? A1: Poor resolution and tailing of basic fluorinated compounds on C18 columns are typically caused by secondary interactions between the basic nitrogen atom and residual silanol groups (Si-OH) on the silica surface[6]. Because C18 relies only on hydrophobicity, it cannot separate the fluorinated and non-fluorinated species effectively. Solution: Switch to a PFP column, which provides alternative selectivity, and ensure your mobile phase pH is optimized (e.g., using a buffer like ammonium formate) to control the ionization state[3][6].

Q2: My fluorous-tagged peptide is eluting prematurely during the fluorophobic wash step of F-SPE. What is the cause? A2: Premature elution in F-SPE indicates that the "fluorophilicity" of your molecule is too low. For robust retention on fluorous silica, the fluorous tag should comprise at least 60% of the molecule's total weight[4]. If the organic domain is too large, the molecule behaves more like a standard organic compound. Solution: Either attach a heavier fluorous tag (e.g.,


 instead of 

) or increase the polarity of your fluorophobic wash solvent (e.g., change from 80:20 MeOH/H2O to 50:50 MeOH/H2O) to force the compound into the fluorous stationary phase.

Q3: Can I use regular hydrocarbon eluents for lightly fluorinated compounds if I don't have a PFP column? A3: Yes, but it requires mobile phase modification. Pairing a standard reversed-phase column (like C8 or C18) with a fluorinated eluent (such as 2,2,2-trifluoroethanol or adding heptafluorobutyric acid) can induce unique selectivity. The fluorinated solvent molecules adsorb onto the stationary phase, temporarily altering its surface energy and enabling fluorine-percentage-based separation of lightly fluorinated analytes[1][6].

References
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: PubMed Central (PMC) / NIH URL:[Link]

  • 96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification Source: Researcher.life / Journal of Combinatorial Chemistry URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

Sources

Technical Support Center: Recrystallization of Halogenated Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the purification of halogenated nitroalkenes (e.g.,


-bromo nitroalkenes, 1-chloro-1-nitroethene, and 

-fluoro-nitrostyrenes).

Halogenated nitroalkenes are highly polarized, electron-deficient systems. The synergistic electron-withdrawing effects of the nitro group and the halogen atom render the carbon-carbon double bond highly electrophilic, making these compounds superb Michael acceptors[1][2]. Consequently, they are notoriously susceptible to thermal degradation, base-catalyzed polymerization, and solvolysis during recrystallization. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

I. Diagnostic Decision Tree

Before initiating your purification, review the diagnostic workflow below. This logic path anticipates the most common failure modes—specifically "oiling out" and thermal polymerization—and provides immediate corrective actions.

RecrystallizationTroubleshooting Start Crude Halogenated Nitroalkene Dissolve Dissolve in Min. Hot Solvent (e.g., EtOH or PE/EtOAc) Start->Dissolve Check2 Solution turned dark red/brown? Dissolve->Check2 Cool Cool Gradually to RT then 4°C Check1 Did the product oil out? Cool->Check1 OilFix Reheat, Add Anti-Solvent & Induce Nucleation Check1->OilFix Yes Filter Vacuum Filtration & Ice-Cold Wash Check1->Filter No (Crystals formed) OilFix->Cool Retry Check2->Cool No DegradeFix Polymerization detected. Purify via Column Chroma. Check2->DegradeFix Yes Success Pure Crystals Isolated Filter->Success

Diagnostic workflow for halogenated nitroalkene recrystallization.

II. The Self-Validating Recrystallization Protocol

To prevent degradation, every step of this protocol is designed to minimize the time the compound spends in a high-energy (heated) state.

Step 1: Solvent Selection & Pre-Heating

  • Action: Select an appropriate solvent system (see Quantitative Data Table below). Heat the solvent in a separate flask to its boiling point.

  • Causality: Never heat the crude halogenated nitroalkene dry or suspend it in cold solvent while bringing the entire system to a boil. Prolonged thermal stress provides the activation energy for intermolecular Michael additions, leading to oligomerization[2][3].

Step 2: Rapid Dissolution

  • Action: Place the crude solid in an Erlenmeyer flask. Add the pre-heated solvent dropwise while swirling vigorously until the solid just dissolves.

  • Causality: Using the absolute minimum volume of hot solvent ensures the solution is supersaturated upon cooling. If the solution begins to turn dark orange or red, immediately remove it from the heat source; this color shift is the primary indicator of thermal degradation[3].

Step 3: Controlled Cooling & Nucleation

  • Action: Allow the flask to cool undisturbed at room temperature for 30 minutes. Once ambient temperature is reached, transfer the flask to an ice-water bath (4 °C). If crystals do not form, gently scratch the inside of the glass flask with a glass stirring rod.

  • Causality: Rapidly plunging a hot solution into an ice bath forces the compound to crash out, trapping impurities in the crystal lattice and often causing the compound to separate as an oil. Scratching creates micro-abrasions on the glass, providing localized high-energy surfaces that act as nucleation sites for crystal lattice formation[3].

Step 4: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with a minimal amount of ice-cold solvent.

  • Causality: Halogenated nitroalkenes often retain high solubility even at room temperature. Washing with ambient-temperature solvent will dissolve your purified product, drastically reducing your yield. Ice-cold washes displace the impurity-rich mother liquor without solubilizing the target compound[3].

III. Quantitative Data: Solvent Systems & Expected Outcomes

Selecting the correct solvent is a thermodynamic balancing act. The table below summarizes validated solvent systems for specific classes of halogenated nitroalkenes.

Solvent SystemTarget Compound ClassExpected RecoveryPurity (NMR)Mechanistic Notes
Absolute Ethanol

-Halogenated nitrostyrenes
75–85%>98%Standard protocol. Requires rapid dissolution to avoid nucleophilic attack by the alcohol[3].
Isopropanol Chloro-nitroalkenes70–85%>98%Lower solubility at cold temperatures compared to EtOH; improves overall yield[3].
PE / EtOAc (20:1)

-Fluoro-nitroalkenes
64–79%>95%Ideal for highly moisture-sensitive or reactive variants; completely avoids protic solvolysis[1].
Hexane / EtOAc (40:1) gem-Bromo nitroalkenes60–70%>96%Often requires prior flash chromatography; yields bright yellow solids[4].
IV. Troubleshooting Guides & FAQs

Q1: My halogenated nitroalkene formed a stubborn oil instead of crystallizing. What is the mechanistic cause, and how do I rescue it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure nitroalkene drops below the temperature at which it saturates the solution. Halogenated nitroalkenes, particularly low-melting aliphatic variants, are highly prone to this.

  • Rescue Protocol: Reheat the mixture until it forms a single homogeneous liquid phase. Add a small volume of a miscible anti-solvent (e.g., hexane) dropwise until slight turbidity persists, then clear it with exactly one drop of your hot primary solvent. Allow it to cool extremely slowly. If available, introduce a seed crystal at the cloud point to bypass the thermodynamic energy barrier for nucleation[3].

Q2: The solution turned dark red/brown during heating. Is the product ruined? A: A color shift to dark red or brown typically indicates base-catalyzed polymerization or severe thermal degradation. Because halogenated nitroalkenes possess a highly polarized double bond activated by the strongly electron-withdrawing nitro group, they are potent Michael acceptors[1][2].

  • Action: If the solution is dark, conventional recrystallization will fail to remove the polymeric impurities. You must abort the recrystallization, evaporate the solvent under reduced pressure, and perform flash column chromatography (e.g., Silica gel, Hexane to EtOAc/Hexane 1:40) to isolate the monomeric product (usually a bright yellow band) before attempting crystallization again[3][4].

Q3: How do I prevent hydrolysis or nucleophilic attack when using alcohol solvents (EtOH/MeOH)? A: While ethanol and isopropanol are standard recrystallization solvents for many nitrostyrenes[3], the presence of a halogen atom increases the electrophilicity of the alkene. To prevent the alcohol from acting as a nucleophile (which yields an ether impurity via Michael addition), strictly limit thermal exposure. Achieve dissolution within 2–3 minutes using pre-heated solvent, and immediately begin the cooling phase. Never leave the compound at reflux.

Q4: My post-recrystallization yield is extremely low (<30%), but the purity is high. Where did my product go? A: Your product is likely too soluble in the cold mother liquor. This happens if too much hot solvent was used initially, or if the wash solvent was not sufficiently chilled.

  • Action: Concentrate the mother liquor under reduced pressure to about one-third of its original volume and cool it to 4 °C to harvest a "second crop" of crystals. Ensure all subsequent washes use strictly ice-cold solvent[3].

V. References
  • Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at:

  • 1-Chloro-1-nitroethene | High-Quality Research Chemical - Benchchem. Available at:

  • Purification techniques for crude nitrostyrene products - Benchchem. Available at:

  • Synthesis of gem-bromo nitroalkene - University of Oviedo. Available at:

Sources

Technical Support Center: Nitroalkene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Side Reactions & Troubleshooting

Audience: Researchers, Medicinal Chemists, Process Development Scientists

Diagnostic Hub: Identify Your Problem

Before adjusting parameters, identify the specific failure mode using this decision matrix.

Symptom vs. Root Cause Matrix
ObservationLikely IssueDiagnostic Check (Quick Test)
Low Conversion (Starting material remains)Retro-Henry Reaction (Equilibrium Reversal)TLC/NMR: Do you see aldehyde reappearing after time?
Product is an Oil/Gum (Expected solid)Oligomerization / Polymerization 1H NMR: Broad peaks in alkyl region (1-3 ppm); loss of vinylic protons.
Intermediate Persists Dehydration Failure IR: Strong O-H stretch (3400 cm⁻¹). NMR: CH-OH doublet visible (5.0-5.5 ppm).
Byproduct Formation (Alcohol/Acid mix)Cannizzaro Reaction 1H NMR: Benzyl alcohol CH₂ (4.6 ppm) + Benzoic acid signals.
Yield Loss on Workup Water Sensitivity / Hydrolysis pH Check: Was the quench acidic enough? (Nitroalkenes degrade in base + water).

Technical Deep Dive: The Reaction Pathway

To fix the problem, you must visualize the competition between the desired pathway and the thermodynamic sinks.

ReactionPathways Start Aldehyde + Nitroalkane NitroAlcohol β-Nitroalcohol (Intermediate) Start->NitroAlcohol Base (k1) Cannizzaro Cannizzaro Product (Alcohol + Acid) Start->Cannizzaro Strong Base (No α-H) NitroAlcohol->Start Retro-Henry (k-1) Nitroalkene Target Nitroalkene NitroAlcohol->Nitroalkene -H2O (Dehydration) Polymer Polymer/Oligomer (Gunk) Nitroalkene->Polymer Base/Heat (Polymerization) Michael Michael Adduct (Bis-nitro) Nitroalkene->Michael Excess Nitroalkane Retro Retro-Henry (Reversion)

Figure 1: Competitive landscape of the Henry Reaction. Green paths indicate success; red paths indicate common failure modes.

Troubleshooting Modules (Q&A)

Module A: The Reversibility Trap (Retro-Henry)

Q: My reaction goes to 50% conversion and stops. Adding more base doesn't help. Why? A: You are fighting thermodynamics. The Henry reaction is reversible (


 is often near 1).
  • The Mechanism: The alkoxide intermediate can eject the nitronate anion, reverting to the starting aldehyde and nitroalkane.

  • The Fix:

    • Precipitation: Choose a solvent (often EtOH or MeOH) where the

      
      -nitroalcohol or the final alkene precipitates, driving equilibrium forward (Le Chatelier’s principle).
      
    • Low Temperature: Lower temperatures (

      
       to 
      
      
      
      ) favor the kinetic product (addition) and suppress the reverse reaction.
    • Azeotropic Removal: If performing a one-pot dehydration, use Toluene/Dean-Stark to physically remove water, preventing the retro-reaction.

Module B: Dehydration Failure

Q: I isolated the


-nitroalcohol, but it won't convert to the alkene. What am I missing? 
A: 

-nitroalcohols are often stable. They require activation to eliminate water.
  • The Causality: The

    
    -proton is acidic, but the hydroxyl group is a poor leaving group.
    
  • Protocol Adjustment:

    • Standard Method: Use Ac

      
      O / Pyridine  or MsCl / Et
      
      
      
      N
      . This converts the -OH into a good leaving group (Acetate or Mesylate), followed by rapid E2 elimination.
    • One-Pot Fix: If using Ammonium Acetate (NH

      
      OAc), increase the temperature to reflux. The heat is necessary to drive the in situ dehydration.
      
Module C: The "Gunk" Factor (Polymerization)

Q: My product turned into a viscous dark oil during workup. NMR shows broad lines. A: Your nitroalkene polymerized. Nitroalkenes are potent Michael acceptors (electron-deficient alkenes).[1]

  • The Trigger: Base residues during workup or concentration. Anionic polymerization is rapid for these substrates.

  • The Prevention Protocol:

    • Acidic Quench: Always neutralize the reaction mixture to pH 5-6 before solvent removal. Use 1M HCl or aqueous NH

      
      Cl.
      
    • Avoid High Heat: Do not heat the crude material above

      
       during rotary evaporation.
      
    • Solvent Choice: Avoid nucleophilic solvents (like MeOH) during the final storage of the alkene; they can slowly add across the double bond.

Module D: Cannizzaro Competition

Q: I'm using Benzaldehyde and NaOH, but I'm getting Benzyl Alcohol. Why? A: You are using a base that is too strong for a non-enolizable aldehyde.

  • The Mechanism: Hydroxide attacks the aldehyde carbonyl twice (dianion mechanism) or once (hydride transfer), reducing one molecule and oxidizing another.

  • The Solution: Switch to a milder base.[2]

    • Recommended:Ammonium Acetate (NH

      
      OAc)  in Acetic Acid or L-Proline  (organocatalysis). These are insufficiently basic to trigger Cannizzaro but strong enough to catalyze the Henry reaction.
      

Standardized Experimental Protocol

Use this "Self-Validating" protocol to minimize side reactions.

Optimized Henry Reaction (Two-Step, One-Pot)

Target: (E)-β-Nitrostyrene from Benzaldehyde

Step 1: Condensation (Kinetic Control)

  • Setup: Flame-dried flask, N

    
     atmosphere.
    
  • Reagents: Benzaldehyde (1.0 equiv), Nitromethane (1.5 equiv - Excess prevents Michael addition).

  • Solvent: Methanol (0.5 M concentration).

  • Catalyst: NaOH (aq, 10M) - Add dropwise at

    
    .
    
    • Checkpoint: Monitor TLC.[3][4] If SM persists after 2h, do NOT add heat. Add 0.1 equiv more nitromethane.

  • Quench: Pour into ice-cold 1M HCl (pH must be < 6).

Step 2: Dehydration (Chemical Activation) If the alkene did not form spontaneously in Step 1 (common with NaOH at low temp):

  • Isolate the crude nitroalcohol (do not distill).[4]

  • Dissolve in CH

    
    Cl
    
    
    
    (
    
    
    ).
  • Add MsCl (1.1 equiv) followed by Et

    
    N  (2.2 equiv) dropwise.
    
  • Validation: The reaction should turn yellow/orange (conjugation formation).

  • Workup: Wash with NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    .
Data Table: Common Reagent Profiles
Reagent SystempH RegimeRisk ProfileBest For
NaOH / MeOH High (>12)High Cannizzaro / PolymerizationSimple, robust substrates
NH

OAc / AcOH
Mild (4-6)Slow ReactionSensitive aldehydes / Large scale
L-Proline NeutralExpensive / SlowAsymmetric synthesis
KOtBu / THF Very HighExtreme Polymerization RiskOnly for very hindered ketones

References

  • Luzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(45), 915-945.

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[5] European Journal of Organic Chemistry, 2005(15), 3249-3261.

  • Ballini, R., et al. (2007). "Nitroalkanes and Ethyl Glyoxylate as Common Precursors for the Preparation of Both β-Nitro Alkanols and Conjugated Nitroalkenes." Synthesis, 2007(19), 3017-3020.

  • McMurry, J. E., et al. (1989). "A new method for the dehydration of alcohols." Tetrahedron Letters, 30(10), 1173-1176. (Reference for MsCl/TEA dehydration).

  • BenchChem Technical Support. (2025). "Preventing polymerization of nitroalkenes in synthesis." BenchChem Troubleshooting Guides.

Sources

Optimization of reaction conditions for cycloaddition of nitropropenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitroalkene Cycloaddition Optimization

Current Status: ONLINE Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Scope: Diels-Alder [4+2] and 1,3-Dipolar [3+2] Cycloadditions involving Nitropropenes.[1]

Welcome to the Nitroalkene Optimization Portal

You are likely here because nitropropenes are deceptively difficult substrates. While the nitro group (


) is a powerful electron-withdrawing group (EWG) that should theoretically supercharge the double bond for cycloadditions, it also lowers the LUMO energy so significantly that it invites competing pathways—specifically polymerization and Michael additions.

This guide bypasses standard textbook definitions to address the failure modes you see in the hood.

Ticket #01: Reaction Stalled or Low Conversion

User Issue: "My starting material remains unconsumed even after 24h, or the reaction stalls at 50% conversion."

Root Cause Analysis
  • Moisture Inhibition (Lewis Acid Deactivation): If you are using Lewis Acids (e.g.,

    
    , 
    
    
    
    ) to lower the LUMO of the nitroalkene, trace water is fatal. It coordinates to the metal center more strongly than the nitro group.
  • Polymerization Competition: Nitropropenes are prone to anionic polymerization initiated by trace bases or nucleophilic impurities.

  • HOMO-LUMO Mismatch: In [3+2] cycloadditions (e.g., with azides or nitrones), the gap between the dipole HOMO and nitroalkene LUMO might be too large if the dipole is electron-deficient.

Troubleshooting Protocol
ParameterOptimization ActionWhy? (The Science)
Solvent Switch to DCM or Toluene (Anhydrous).[1] Avoid THF if using strong Lewis Acids.THF oxygens compete for Lewis Acid binding sites, deactivating the catalyst.
Catalyst Add 4Å Molecular Sieves (activated).Scavenges water produced in situ or present in solvent, maintaining catalyst activity.
Concentration Increase to 0.5M - 1.0M .[1]Cycloadditions are second-order reactions.[1] Rate

. Dilution kills the rate.
Additive Add 2,6-di-tert-butyl-4-methylphenol (BHT) (1-5 mol%).[1]Scavenges radical species that initiate background polymerization of the nitroalkene.
Visual Workflow: Reactivity Troubleshooting

ReactivityTroubleshooting Start Problem: Low Conversion CheckSolvent Is Solvent Protic/Wet? Start->CheckSolvent DrySolvent Action: Distill/Dry Solvent Add 4Å Sieves CheckSolvent->DrySolvent Yes CheckCat Catalyst Type? CheckSolvent->CheckCat No LewisAcid Lewis Acid (Ti, Zn, Al) CheckCat->LewisAcid Organo Organocatalyst (Amine/Thiourea) CheckCat->Organo Compete Side Rxn: Polymerization? LewisAcid->Compete Color Change/Tar? Check Stoichiometry (Excess Diene) Check Stoichiometry (Excess Diene) Organo->Check Stoichiometry (Excess Diene) AddBHT Action: Add BHT (Radical Scavenger) Compete->AddBHT Yes

Caption: Decision logic for diagnosing stalled nitroalkene cycloadditions.

Ticket #02: Poor Stereocontrol (Racemic or Wrong Diastereomer)

User Issue: "I'm getting a 1:1 mixture of Endo/Exo isomers, or my enantiomeric excess (ee) is <50%."

Expert Insight: The "Background" Problem

Nitroalkenes are so reactive that the uncatalyzed (racemic) background reaction often competes with the catalyzed (enantioselective) pathway. If the background reaction is fast, your expensive chiral catalyst is wasted.

Optimization Strategy: The "Temperature-Catalyst" Axis
  • Lower the Temperature: Drop to -20°C or -78°C.

    • Reasoning: The catalyzed pathway (lower activation energy) is less sensitive to temperature drops than the uncatalyzed background reaction. Cooling suppresses the racemic background more than the chiral pathway.

  • Switch Catalyst Class:

    • For Diels-Alder: Use H-Bond Donors (Thioureas, Squaramides).[1] These bind the nitro group oxygens, lowering the LUMO while blocking one face of the alkene.

    • For Enamine Activation (if reacting with aldehydes): Use Jørgensen-Hayashi catalysts .[1] They form a transient enamine with the aldehyde (diene/nucleophile) which attacks the nitroalkene.

Protocol: Asymmetric Organocatalytic DA Reaction

Standard Operating Procedure for Nitroalkene + Enal (via Enamine Activation)

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add nitropropene (1.0 equiv) and the chiral amine catalyst (10-20 mol%).

  • Solvent: Add

    
     or Toluene (0.5 M).[1]
    
  • Acid Co-catalyst: Add a weak acid (e.g., Benzoic acid, 10-20 mol%).[1]

    • Why? Promotes the condensation of the amine catalyst with the aldehyde to form the active enamine species.

  • Initiation: Add the

    
    -unsaturated aldehyde (3.0 equiv).
    
  • Temperature: Stir at -20°C. Monitor via TLC.

Ticket #03: Product Decomposition During Purification

User Issue: "My crude NMR looked great, but after column chromatography, the product vanished or turned into a brown oil."

Critical Warning: The Silica Trap

Nitro-compounds, especially cyclic nitronates (intermediates in [4+2]) or isoxazolines (products of [3+2]), are sensitive to the acidic nature of standard silica gel (


).
  • Risk 1: Nef Reaction: Acidic silica can convert the nitro group into a ketone/aldehyde.

  • Risk 2: Retro-Reaction: Reversion to starting materials.[1]

  • Risk 3: Elimination: Loss of

    
     to form a diene.
    
The "Deactivated Silica" Protocol

Do NOT skip this if your yield drops post-column.

  • Preparation: Slurry your silica gel in the eluent solvent (e.g., Hexanes/EtOAc).[2]

  • Deactivation: Add 1% Triethylamine (

    
    )  to the slurry.[2] Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes of eluent (without amine) to remove excess base if your compound is base-sensitive.[1]

  • Elution: Run the column quickly. Do not let the compound sit on silica overnight.

Ticket #04: 1,3-Dipolar Cycloaddition (Nitrones/Azides)

User Issue: "I am seeing multiple regioisomers in my [3+2] reaction."

Regioselectivity Guide

In nitroalkene [3+2] reactions, the nitro group directs the regiochemistry via electronic polarization.

  • Dominant Interaction:

    
    .[1]
    
  • The Rule: The nucleophilic terminus of the dipole attacks the

    
    -carbon of the nitroalkene (the carbon furthest from the 
    
    
    
    ).

Regioselectivity Table:

DipoleMajor Product IsomerNotes
Diazomethane 3-nitro-1-pyrazolineSpontaneous elimination of

often follows, leading to pyrazoles.[1]
Nitrone 4-nitroisoxazolidineHigh Endo selectivity is usually observed.[1]
Azide 1,2,3-Triazole (via elimination)Initial triazoline adduct is unstable; eliminates

to aromatize.[1]
Visual Mechanism: Dipole Attack

DipolarRegio cluster_legend Regiochemistry Rule Dipole 1,3-Dipole (Nucleophilic Terminus) TS Concerted TS (Asynchronous) Dipole->TS HOMO Nitroalkene Nitroalkene (Electrophilic Beta-Carbon) Nitroalkene->TS LUMO Product Cycloadduct (Nitro group at C-4) TS->Product Ring Closure Info Nucleophile attacks Beta-position (away from NO2)

Caption: Electronic dominance of the nitro group directing the 1,3-dipole attack.

References

  • Enantioselective Organocatalytic Diels-Alder Reactions: Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[1][3] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1][3] Journal of the American Chemical Society. Link[1]

  • Nitroalkene Activation via H-Bonding: Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link (Foundational work on thiourea activation of nitroalkenes).[1]

  • Review of Nitroalkenes in Synthesis: Albrecht, Ł., Jiang, H., & Jørgensen, K. A. (2011). Hydrogen-Bonding in Aminocatalysis: From Proline and Beyond. Chemistry - A European Journal.[1] Link[1]

  • Silica Gel Stability & Purification: BenchChem Technical Guide. (2025).[1][2][4][5][6][7][8][9] Managing the stability of nitroalkenes during workup and purification. Link[1]

  • 1,3-Dipolar Cycloaddition Mechanism: Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][7][8][10][11][12] Past and Future. Angewandte Chemie International Edition. Link[1]

For further assistance, please submit a ticket with your specific substrate structure and NMR spectra.[1]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with highly reactive fluorinated building blocks. (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene (CAS 1035421-13-6) is an exceptionally potent electrophile used to install the -CF₂Br moiety into pharmaceutical scaffolds. However, its extreme reactivity and steric demands require highly deliberate catalyst selection to prevent racemic background reactions and substrate degradation.

This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure your asymmetric additions and aza-Michael reactions succeed.

Part 1: Catalyst Selection FAQs (Organocatalysis)

Q1: Why is (R)-3,3'-bis(triphenylsilyl)BINOL phosphate the optimal catalyst for the asymmetric Friedel-Crafts alkylation of indoles with this specific nitroalkene?

A1: The selection of (R)-3,3'-bis(triphenylsilyl)BINOL-PA is dictated by the unique steric and electronic profile of the -CF₂Br group. The highly electron-withdrawing nature of the difluorobromomethyl group makes the nitroalkene exceptionally reactive, leading to fast, uncatalyzed background racemic reactions.

To achieve high enantioselectivity, the catalyst must provide a deep, rigid chiral pocket. Mechanistically, the reaction proceeds via a bifunctional activation mode: the Brønsted acidic proton of the phosphoric acid activates the nitro group (LUMO lowering), while the phosphoryl oxygen hydrogen-bonds with the indole N-H [1]. The bulky triphenylsilyl (-SiPh₃) groups at the 3,3'-positions of the BINOL scaffold create exact steric confinement, forcing the bulky -CF₂Br moiety into a specific orientation and maximizing the energy difference between the diastereomeric transition states.

Q2: For aza-Michael additions using amino acid esters (e.g., L-valine tert-butyl ester), why must we use N,N-diisopropylethylamine (DIPEA) instead of stronger bases like DBU?

A2: When performing aza-Michael additions of chiral α-amino acid esters to β-fluoroalkyl-α-nitroethenes, the base must be strictly non-nucleophilic. Stronger or more nucleophilic bases (like DBU or DMAP) trigger the elimination of HF or HBr from the sensitive -CF₂Br group, leading to rapid polymerization. DIPEA (Hünig's base) provides the exact pKa required to liberate the free amine of the amino acid ester without degrading the fluorinated nitroalkene. Furthermore, the diastereoselection in these aza-Michael additions is heavily influenced by the electronegativity of the fluorinated residue, requiring a mild, controlled catalytic environment to preserve stereocontrol [2].

Part 2: Troubleshooting Guide & Diagnostics

Issue: Low Enantiomeric Excess (ee) or Racemic Mixtures in Indole Alkylations.

  • Root Cause: The presence of trace moisture disrupts the delicate hydrogen-bonding network required for the cyclic transition state, allowing the uncatalyzed background reaction to outcompete the chiral pathway.

  • Solution: Implement a strict anhydrous protocol. Add activated 3 Å molecular sieves to the reaction mixture; this cooperative effect scavenges trace water and structurally organizes the transition state [3]. Lower the reaction temperature to -20 °C to further suppress the background reaction.

Troubleshooting Start Issue: Low Enantiomeric Excess (ee) CheckWater Are solvents strictly anhydrous? Start->CheckWater DrySolvent Add 3A MS & Dry Solvents (DCE/Benzene) CheckWater->DrySolvent No CheckTemp Is reaction temperature optimal? CheckWater->CheckTemp Yes LowerTemp Lower temperature to -20°C to suppress background rxn CheckTemp->LowerTemp No CheckCat Verify Catalyst Purity (R)-3,3'-bis(triphenylsilyl)BINOL-PA CheckTemp->CheckCat Yes

Troubleshooting logic tree for resolving low enantioselectivity.

Part 3: Quantitative Data Presentation

To illustrate the causality of catalyst and condition selection, observe the optimization data for the Friedel-Crafts alkylation of 1-methylindole with this compound.

CatalystSolvent SystemTemp (°C)AdditiveYield (%)Enantiomeric Excess (ee %)
(R)-BINOL-PADCE25None4512
(R)-TRIP-PADCE25None6845
(R)-3,3'-bis(triphenylsilyl)BINOL-PADCE/Benzene (1:1)25None8281
(R)-3,3'-bis(triphenylsilyl)BINOL-PA DCE/Benzene (1:1) -20 3 Å MS 92 96

Data Summary: The combination of the sterically demanding -SiPh₃ group, non-polar solvent blending (Benzene enhances π-π stacking), cryogenic temperatures, and molecular sieves is mandatory for optimal stereocontrol.

Part 4: Self-Validating Experimental Protocols

Protocol A: Enantioselective Friedel-Crafts Alkylation of Indoles

This protocol utilizes a self-validating framework to ensure intermediate success before proceeding to the next step.

Step 1: Catalyst & Sieve Preparation Add 10 mol% (R)-3,3'-bis(triphenylsilyl)BINOL-PA and 50 mg of freshly activated 3 Å molecular sieves to a flame-dried Schlenk tube.

  • Validation Check: The system must maintain a stable baseline pressure under argon (<0.1 mbar) for 5 minutes to confirm the absolute absence of atmospheric leaks.

Step 2: Substrate Addition Dissolve this compound (1.0 equiv) in anhydrous DCE/Benzene (1:1 v/v) and cool to -20 °C. Add indole (1.2 equiv) dropwise over 10 minutes.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitroalkene spot and the emergence of a UV-active, lower

    
     product spot confirms reaction initiation without polymerization.
    

Step 3: Reaction Monitoring & Quench Stir for 24-48 hours at -20 °C. Quench with cold saturated aqueous NaHCO₃.

  • Validation Check: Perform a crude ¹H-NMR before column chromatography. The presence of a characteristic doublet of doublets (dd) for the chiral CH-CH₂NO₂ system validates the structural integrity of the CF₂Br-adduct prior to purification.

CatalyticCycle A Pre-catalyst (R)-3,3'-bis(triphenylsilyl)BINOL-PA B Substrate Binding Nitroalkene + Indole A->B C Transition State Assembly Dual H-Bonding Activation B->C DCE/Benzene D C-C Bond Formation (Enantioselective Michael Addition) C->D Steric Confinement E Product Release Chiral CF2Br-Alkyl Indole D->E E->A Catalyst Regeneration

Catalytic cycle of CPA-mediated asymmetric Michael addition.

Protocol B: Diastereoselective Aza-Michael Addition

Step 1: Free-basing Suspend L-valine tert-butyl ester hydrochloride (1.1 equiv) in anhydrous toluene at 0 °C. Add DIPEA (1.1 equiv) dropwise.

  • Validation Check: The suspension will clear as the hydrochloride salt is neutralized, indicating the free amine is ready for reaction.

Step 2: Addition Add this compound (1.0 equiv) dropwise while maintaining the temperature at 0 °C. Stir for 12 hours.

  • Validation Check: Analyze via ¹⁹F-NMR. The shift of the -CF₂Br fluorine signals from the vinylic environment to the aliphatic region confirms successful addition without defluorination.

References

  • Hirata, T., & Yamanaka, M. (2011). DFT study of chiral-phosphoric-acid-catalyzed enantioselective Friedel-Crafts reaction of indole with nitroalkene: bifunctionality and substituent effect of phosphoric acid. Chemistry - An Asian Journal. [Link]

  • Bigotti, S., Meille, S. V., Volonterio, A., & Zanda, M. (2008). Synthesis of Ψ[CH(RF)NH]Gly-peptides: The dramatic effect of a single fluorine atom on the diastereocontrol of the key aza-Michael reaction. Journal of Fluorine Chemistry. [Link]

  • Itoh, J., Fuchibe, K., & Akiyama, T. (2008). Chiral phosphoric acid catalyzed enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes: cooperative effect of 3 A molecular sieves. Angewandte Chemie International Edition. [Link]

Solvent effects on the reactivity of fluorinated alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]

Welcome to the technical support center for fluorinated alkene chemistry. Unlike standard olefins, fluorinated alkenes function as electrophiles due to the profound electron-withdrawing nature of fluorine. This inversion of reactivity often confuses researchers accustomed to the nucleophilic nature of hydrocarbons.

This guide addresses the three most critical failure points in fluorinated alkene experiments: Phase Incompatibility (Solubility) , Reaction Stagnation (Activation) , and Regio-irregularity .

Critical Solubility & Phase Issues

Symptom: “My starting material is an oil that sits at the bottom of the flask,” or “The reaction yields are inconsistent despite identical conditions.”

Root Cause: The "Fluorous Phase" Effect. Highly fluorinated alkenes (especially perfluoro-chains,


) exhibit extremely weak van der Waals interactions.[1] They are often immiscible in both lipophilic solvents (Hexane/Toluene) and polar organic solvents (DMF/MeOH), creating a tri-phasic system if not managed.[1]
Troubleshooting Protocol: The Hybrid Solvent Strategy

Do not rely on standard polarity matching. You must bridge the "fluorous-organic" gap.

Substrate TypeRecommended Solvent SystemMechanism of Action
Perfluorinated Alkenes (

)
Benzotrifluoride (BTF) or

-Trifluorotoluene
Hybrid Solvation: The

group interacts with the fluorous tail, while the aromatic ring engages organic reagents.
Semi-Fluorinated (Gem-difluoroalkenes)Dichloromethane (DCM) or THF Standard dipole interactions usually suffice, but watch for volatility.[1]
Fluorous Polymers/Oligomers HFE-7100 or FC-72 Perfluorinated Solvents: Required when the F-content exceeds 60% by weight.

Expert Tip: If using BTF, degas thoroughly. Oxygen solubility in fluorinated solvents is 10-20x higher than in water, which can quench radical pathways or oxidize sensitive nucleophiles.[1]

Reactivity Stagnation: The Pathway

Symptom: “I’m trying to substitute a fluorine atom with a nucleophile, but the reaction is dead even at reflux.”

Root Cause: Misunderstanding the Addition-Elimination mechanism. Nucleophilic Vinylic Substitution (


) on fluorinated alkenes is not a concerted 

process.[1] It proceeds via a high-energy carbanion intermediate.[1] If the solvent does not stabilize this specific intermediate, the activation energy barrier is insurmountable.
The Solvent Switch: Polar Aprotic vs. Fluorinated Alcohols

You have two opposing strategies depending on your nucleophile strength.

Scenario A: Hard/Charged Nucleophiles (Alkoxides, Amines) [1]

  • Protocol: Use Polar Aprotic Solvents (DMF, DMSO, NMP) .[1]

  • Why: These solvents solvate the cation (e.g.,

    
    ), leaving the anion "naked" and highly reactive. They also stabilize the anionic intermediate via dipole interactions.
    

Scenario B: Weak/Neutral Nucleophiles (Thiols, Anilines) or "Dead" Reactions

  • Protocol: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[1]

  • Why: HFIP is a "Magic Solvent" here.[1] It is a strong H-bond donor but non-nucleophilic.[1]

    • Activation: It H-bonds to the fluorine atoms on the alkene, pulling electron density and making the C=C bond more electrophilic.

    • Stabilization: It stabilizes the leaving fluoride anion via H-bonding, facilitating the elimination step.

SNV_Solvent_Logic Start Reaction Stalled? NucType Identify Nucleophile Start->NucType Charged Charged (RO-, R2N-) NucType->Charged Neutral Neutral (RSH, ArNH2) NucType->Neutral DMF Use DMF/DMSO (Naked Anion Effect) Charged->DMF HFIP Use HFIP/TFE (H-Bond Activation) Neutral->HFIP Mech1 Mechanism: Dipole Stabilization DMF->Mech1 Mech2 Mechanism: C-F Bond Activation HFIP->Mech2

Figure 1: Decision matrix for solvent selection in Nucleophilic Vinylic Substitution (


).
Regioselectivity & Stereocontrol

Symptom: “I am getting a mixture of


- and 

-substituted products, or the wrong isomer entirely.”

Root Cause: Competition between Inductive Effects and Resonance .[1]

  • 
    -Attack:  Controlled by induction (F is electronegative, making the attached carbon positive).[1]
    
  • 
    -Attack:  Controlled by resonance (Lone pair donation from F).
    

The Solvent Tuning Knob: Solvents can alter the balance of these electronic effects.[2]

  • Non-Polar Solvents (Toluene/DCM): Favor the intrinsic electronic bias of the substrate (usually

    
    -attack for gem-difluoroalkenes).
    
  • H-Bonding Solvents (HFIP): Dampen the lone-pair donation of Fluorine (by H-bonding to the lone pairs). This increases the inductive pull, often enhancing selectivity for the

    
    -position and accelerating the reaction.
    
Experimental Protocol: HFIP-Promoted Substitution

Application: Reacting a deactivated fluorinated alkene with a weak nucleophile (e.g., Thiol).[1]

Reagents:

  • Substrate: 1,1-difluoroalkene (1.0 equiv)[1]

  • Nucleophile: Thiophenol (1.2 equiv)[1]

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) [1]

  • Base: Minimal or None (HFIP promotes proton transfer)[1]

Step-by-Step Workflow:

  • Preparation: Dry HFIP is not strictly required, but ensure the substrate is dry.[1] HFIP is hygroscopic; store over 3Å molecular sieves.[1]

  • Dissolution: Dissolve the alkene in HFIP (0.2 M concentration). Note: The solution may warm slightly due to H-bonding exotherm.

  • Addition: Add the nucleophile dropwise.

    • Observation: If the solution turns yellow/orange instantly, charge transfer complexes are forming (good sign).

  • Monitoring: Stir at ambient temperature. Monitor via

    
     NMR  (uncoupled).
    
    • Look for: Disappearance of the vinylic fluorine signals (typically -80 to -100 ppm) and appearance of the mono-substituted product signals.

  • Workup (CRITICAL):

    • Do NOT rotovap HFIP directly if your product is volatile (HFIP b.p. is 58°C).[1]

    • Extraction: Dilute with excess water and extract into DCM.[1] HFIP partitions into the aqueous phase, leaving the product in DCM.

    • Wash: Wash organic layer 3x with water to remove residual acidic HFIP.[1]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of HFIP? A: Generally, no .[1] While ethanol is protic, it is nucleophilic and can compete with your reagent, leading to ethoxy-side products.[1] HFIP is much more acidic (


 ~9.3 vs 16 for EtOH) and sterically bulky, making it non-nucleophilic but highly activating.[1]

Q: My reaction in DMF turned into a black tar. What happened? A: You likely triggered dehydrofluorination .[1] In polar aprotic solvents, basic nucleophiles can act as Brønsted bases, stripping a proton from the position adjacent to the


 group. This leads to elimination of HF and polymerization.[1]
  • Fix: Switch to a lower polarity solvent (THF) or use the HFIP protocol to buffer the basicity.

Q: How do I dry Benzotrifluoride (BTF)? A: Standard drying agents (


) work for bulk water.[1] For rigorous drying, distill over 

.[1] Do not use sodium/benzophenone, as fluorinated aromatics can react violently with alkali metals under forcing conditions.[1]
References
  • Amii, H., & Uneyama, K. (2009).[1] C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.[1] Link[1]

  • Shukla, P., &Khanna, A. (2020).[1] Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene.[1][3][4][5] Organic Letters, 22(13), 5163–5168.[1] Link[1]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[1] (Chapter on Solvent Effects).[1][5][6][7] Link[1]

  • Curran, D. P. (2001).[1] Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis.[1] Science, 302, 1524.[1] Link[1]

Sources

Technical Support Center: Stereoselective Nitroalkene Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Managing Stereoselectivity (ee/dr) in Chiral Nitroalkene Reactions Support Level: Tier 3 (Advanced Research Application)

Diagnostic Triage: The "First-Response" Workflow

Before altering your synthetic route, run your current failure mode through this diagnostic logic. Most stereoselectivity issues in nitroalkene chemistry stem from three root causes: Background Reactivity , Catalyst Deactivation , or Transition State (TS) Leakage .

TroubleshootingLogic Start ISSUE: Low Stereoselectivity (ee/dr) CheckBackground 1. Check Background Reaction (Run without catalyst) Start->CheckBackground BackgroundYes Background Reaction Exists? CheckBackground->BackgroundYes SolventTemp Optimize Environment: - Lower Temp (-78°C to 0°C) - Change Solvent (Non-polar) BackgroundYes->SolventTemp Yes (Racemic pathway dominates) CheckCat 2. Analyze Catalyst State BackgroundYes->CheckCat No (Catalyst is active but failing) Aggregates Is Catalyst Aggregating? (Non-linear effect study) CheckCat->Aggregates Dilution Action: Dilute Reaction (Break aggregates) Aggregates->Dilution Yes Additives Action: Add H-Bond Donors (e.g., 4-Nitrophenol, Benzoic Acid) Aggregates->Additives No (Turnover issue) CheckSubstrate 3. Substrate Analysis Additives->CheckSubstrate AlphaAcid Is Product Racemizing? (Acidic alpha-proton) CheckSubstrate->AlphaAcid Quench Action: Fast/Cold Quench Avoid basic workup AlphaAcid->Quench Yes

Figure 1: Diagnostic logic flow for identifying the root cause of stereochemical erosion in nitroalkene reactions.

The Michael Addition Help Desk

Context: Asymmetric Conjugate Addition (ACA) is the most common entry point for chiral nitroalkenes. The primary challenge is the "dueling activation" modes where the catalyst must activate the nucleophile (e.g., malonate, ketone) while simultaneously organizing the nitroalkene via Hydrogen-Bonding (H-bonding).

Common Tickets (Q&A)

Q: My reaction has stalled at 60% conversion, but adding more catalyst doesn't help. Why?

  • Diagnosis: Product Inhibition. The resulting nitroalkane product often contains basic sites or H-bond acceptors that bind to your catalyst (especially thioureas) more strongly than the starting material.

  • The Fix: Do not add more catalyst. Instead, add a co-catalyst additive like 4-nitrophenol or benzoic acid (10-20 mol%).

  • Why? These weak acids facilitate proton transfer steps, helping to "dislodge" the product from the catalyst active site, turning it over for the next cycle [1].

Q: I am getting high conversion but poor diastereomeric ratio (dr) with substituted nitroalkenes.

  • Diagnosis: Transition State "Slippage." If you are using a bifunctional catalyst (e.g., Takemoto's catalyst), the steric bulk may be insufficient to distinguish between the syn and anti approach vectors, especially if the nitroalkene substituent is small (e.g., Methyl vs. Ethyl).

  • The Fix: Switch to a "Squareamide" based catalyst.

  • Why? Squaramides possess a wider H-bond bite angle (approx 2.7 Å vs 2.1 Å for thioureas) and a more rigid aromatic framework. This forces a tighter transition state geometry, often resolving dr issues where thioureas fail.

Q: My enantiomeric excess (ee) drops significantly if I leave the reaction overnight.

  • Diagnosis: Reversible Michael Addition (Retro-Michael) or Post-Reaction Epimerization. Nitroalkenes are reversible acceptors. If the reaction reaches equilibrium, the thermodynamic (racemic) mix may be favored.

  • The Fix: Lower the temperature to -20°C or -40°C and stop the reaction exactly upon consumption of the limiting reagent. Perform a "Flash Quench" (see Protocol below).

Standard Operating Procedure: Organocatalytic Michael Addition

Use this protocol to benchmark your system. It relies on the Takemoto-type activation mode.[1]

Reagents:

  • Nitroalkene (1.0 equiv)[1]

  • Nucleophile (e.g., Diethyl malonate, 2.0 equiv)

  • Catalyst: Bifunctional Thiourea (10 mol%)

  • Solvent: Toluene or Xylenes (Non-polar solvents maximize H-bond strength).

Step-by-Step:

  • Drying: Flame-dry all glassware. Water interferes with H-bonding catalysts.[2]

  • Solvation: Dissolve nitroalkene in Toluene (0.1 M concentration). Note: High dilution favors intramolecular H-bonding within the catalyst, improving selectivity.

  • Catalyst Addition: Add catalyst at Room Temperature (RT). Stir for 10 mins to allow nitro-coordination.

  • Nucleophile Addition: Add nucleophile dropwise.

  • Monitoring: Monitor via TLC. If <10% conversion after 4 hours, add Benzoic Acid (10 mol%) .

  • Termination: Quench with cold 1N HCl. Do not use basic quench (e.g., NaHCO3) as this will racemize the acidic

    
    -proton of the product.
    

Substrate Control: Reacting Pre-existing Chiral Nitroalkenes

Context: When the nitroalkene itself bears a chiral center (e.g., derived from a chiral aldehyde), you are relying on substrate control (1,3-allylic strain) rather than just catalyst control.

The "Match/Mismatch" Matrix

When using a chiral catalyst on a chiral substrate, you must identify if the catalyst reinforces (Match) or fights (Mismatch) the substrate's inherent bias.

ScenarioSubstrate BiasCatalyst BiasOutcomeAction
Matched Favors Si-face attackFavors Si-face attackHigh dr, High ee Proceed.
Mismatched Favors Si-face attackFavors Re-face attackLow dr, Low yield Switch catalyst enantiomer.
Substrate Dominant Strong steric bulkWeak catalyst controlModerate dr Use achiral catalyst to check inherent bias first.

Troubleshooting Mismatched Cases: If you cannot switch the catalyst enantiomer, you must override the substrate bias.

  • Increase Catalyst Loading: Go to 20 mol%.

  • Lower Temperature: At -78°C, the catalyst-substrate complex (Enthalpic control) often overrides the substrate's steric preference (Entropic control).

Downstream Integrity: The Nef & Reduction Trap

Critical Warning: The product of a nitroalkene reaction is a nitroalkane. The proton alpha to the nitro group is highly acidic (pKa ~10). Standard modifications (Nef reaction to ketone) often lead to complete racemization .

Safe Transformation Guide

1. Reduction to Amines (Preserving Chirality)

  • Avoid: LiAlH4 (Too basic, causes epimerization).

  • Use: Raney Nickel / H2 or Zn / HCl (carefully buffered).

  • Best Practice: In situ protection. If reducing to an amine, include Boc-anhydride in the reduction mix to trap the amine immediately, preventing basic side reactions.

2. The Nef Reaction (Nitro to Carbonyl) [3][4]

  • Avoid: Standard Nef (NaOH followed by H2SO4). The initial base step destroys the stereocenter.

  • Use: Oxidative Nef conditions.[5]

    • Reagent: Oxone® or KMnO4/Buffer.

    • Mechanism:[4][6][7][8][9][10] Oxidizes the nitronate directly at neutral/mild pH, bypassing the extended enolate lifetime that causes racemization [2].

Visualizing the Bifunctional Activation

Understanding why the catalyst works helps you fix it when it fails. The diagram below shows the "Dual Activation" required for success.

Mechanism Cat Bifunctional Catalyst (Thiourea-Amine) Complex Transition State Assembly (Rigid Chiral Pocket) Cat->Complex 1. Amine deprotonates Nuc 2. Thiourea H-bonds Nitro Nitro Nitroalkene (Electrophile) Nitro->Complex LUMO Lowering Nuc Nucleophile (Malonate/Ketone) Nuc->Complex HOMO Activation Product Chiral Nitroalkane Complex->Product Stereoselective C-C Bond Formation

Figure 2: The dual-activation mechanism. The catalyst (blue) simultaneously lowers the energy of the nitroalkene (red) via H-bonding and activates the nucleophile (green), bringing them together in a specific spatial arrangement.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[11]

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron.

  • List, B. (2006). Organocatalysis with Proline Derivatives. Tetrahedron.

  • Zhang, Z., & Schreiner, P. R. (2009). (Thio)urea organocatalysis—What can be learnt from anion recognition? Chemical Society Reviews.

Sources

Technical Support Center: Preventing Decomposition of Bromo-Difluoro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the premature decomposition of bromo-difluoro reagents.

Bromo-difluoro compounds—such as (bromodifluoromethyl)trimethylsilane (TMSCF


Br), ethyl bromodifluoroacetate (BrCF

CO

Et), and S-(bromodifluoromethyl)diarylsulfonium salts—are indispensable for introducing the CF

moiety into complex organic molecules[1][2]. However, their inherent reactivity makes them highly susceptible to thermal, photochemical, and nucleophile-induced degradation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your reagents.

Mechanistic Insights: Why Do Bromo-Difluoro Compounds Decompose?

To prevent decomposition, we must first understand the causality behind it. Bromo-difluoro reagents are designed to be reactive, often serving as precursors to the highly reactive difluorocarbene (:CF


) or difluoromethyl radicals[2][3].

For example, TMSCF


Br  is highly sensitive to Lewis bases. Mildly basic activators such as hexamethylphosphoramide (HMPA), DMPU, or even trace bromide and acetate ions can initiate the decomposition of the silane[2][4]. The Lewis base attacks the silicon atom, lowering the transition state energy and triggering an 

-elimination that expels a bromodifluoromethyl carbanion, which rapidly loses a bromide ion to form difluorocarbene[2][4].

Similarly, ethyl bromodifluoroacetate is generally stable under normal conditions but will decompose violently in the presence of hydrogen fluoride, strong bases, or extreme heat, releasing toxic gases such as hydrogen bromide and carbon dioxide[5][6].

DecompositionPathway Reagent TMSCF₂Br (Stable Precursor) Intermediate Pentacoordinate Silicon Intermediate Reagent->Intermediate Nucleophilic Attack LewisBase Lewis Base / Moisture (e.g., HMPA, Acetate) LewisBase->Intermediate Triggers Carbanion [CF₂Br]⁻ Carbanion (Short-lived) Intermediate->Carbanion Si-C Cleavage Carbene :CF₂ (Difluorocarbene) + TMS-X + Br⁻ Carbanion->Carbene α-Elimination

Caption: Mechanistic pathway of TMSCF₂Br decomposition triggered by Lewis bases into difluorocarbene.

Troubleshooting Guide & FAQs

Q1: My TMSCF Br reagent is losing titer during storage. How can I prevent this?

Cause: TMSCF


Br is highly sensitive to trace moisture and ambient nucleophiles (even alkali metals in standard glassware can act as trace basic sites).
Solution: 
  • Glassware: Always use acid-washed, oven-dried Schlenk flasks. Acid-washing neutralizes trace basic sites on the glass surface that can initiate the generation of difluorocarbene.

  • Storage: Store strictly under an inert atmosphere (Argon is preferred over Nitrogen due to its density) at -20°C in the dark[7].

  • Validation: Periodically check the reagent's integrity using

    
    F NMR. Pure TMSCF
    
    
    
    Br shows a distinct singlet around -27 ppm (relative to CFCl
    
    
    ). The appearance of new peaks indicates decomposition.
Q2: During the scale-up of a Reformatsky reaction using Ethyl Bromodifluoroacetate, the reaction mixture turned black and yielded no product. What happened?

Cause: Thermal runaway and base-induced degradation. While ethyl bromodifluoroacetate is stable under normal handling[8], the carbonyl group and halogen atoms make it highly reactive[6]. If the reaction temperature exceeds 40°C during zinc insertion, or if strong bases are present prematurely, the reagent undergoes rapid thermal decomposition, generating hydrogen bromide and carbon oxides[9][10]. Solution: Maintain strict temperature control (0°C to 20°C) during the addition of the zinc dust. Use a syringe pump for the slow addition of ethyl bromodifluoroacetate to prevent localized heating.

Q3: I am using S-(bromodifluoromethyl)diarylsulfonium salts, but my yields are inconsistent week to week.

Cause: S-(difluoromethyl)diarylsulfonium and related brominated salts suffer from slow thermal decomposition over time, even when stored at low temperatures[1]. Solution: Do not store these salts in solution. Synthesize or purchase them as dry, crystalline solids and store them at -80°C. For critical drug development applications, it is highly recommended to generate these sulfonium salts in situ immediately prior to the electrophilic bromodifluoromethylation step[1].

Reagent Stability & Storage Matrix

To ensure experimental reproducibility, adhere to the following quantitative storage parameters.

ReagentPrimary Decomposition TriggerIdeal Storage TempAtmosphereShelf-Life (Ideal Conditions)Hazard Profile
TMSCFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Br
Lewis bases, moisture, trace halides-20°CArgon6–12 monthsHighly flammable, evolves HF/HBr[7]
Ethyl bromodifluoroacetate Strong bases, HF, heat (>60°C)2°C to 8°CNitrogen12–24 monthsCorrosive, skin/eye burns[6]
S-(bromodifluoromethyl) salts Thermal degradation (time-dependent)-80°CArgon< 3 monthsGenerates sulfurous fumes, HBr[1]

Experimental Protocol: Air-Free Handling & Self-Validating Reaction Setup

To establish a self-validating system, you must integrate analytical checkpoints into your workflow. The following protocol details the safe handling and activation of bromo-difluoro compounds without premature decomposition.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Submerge a Schlenk flask in a 1M HCl bath for 2 hours (acid-washing). Rinse with deionized water, then acetone.

    • Dry the flask in a 120°C oven for 4 hours.

    • Assemble the flask hot and subject it to three vacuum/Argon cycles (Standard Schlenk line techniques).

  • Solvent Rigor:

    • Use only anhydrous solvents (e.g., THF or DCM) freshly dispensed from a solvent purification system (SPS). Ensure water content is <10 ppm via Karl Fischer titration.

  • Reagent Transfer:

    • Transfer TMSCF

      
      Br or Ethyl bromodifluoroacetate using a gas-tight syringe purged with Argon.
      
    • Crucial Step: Inject the bromo-difluoro reagent into the solvent at -78°C. Do not add the activator (e.g., HMPA or base) yet.

  • Self-Validation (Baseline):

    • Extract a 0.1 mL aliquot, dilute in anhydrous CDCl

      
      , and run a rapid 
      
      
      
      F NMR. Confirm the presence of the intact starting material.
  • Controlled Activation:

    • Add the Lewis base or nucleophile dropwise via a syringe pump at -78°C. This prevents localized exothermic spikes that lead to runaway decomposition[1].

  • Quenching:

    • Quench the reaction at low temperature using a saturated aqueous NH

      
      Cl solution before allowing the mixture to warm to room temperature.
      

Workflow Prep 1. Acid-Wash & Dry Schlenk Flask Solvent 2. Add Anhydrous Solvent (<10 ppm H₂O) Prep->Solvent Transfer 3. Transfer Reagent at -78°C (Argon) Solvent->Transfer Validate 4. Self-Validation (Baseline ¹⁹F NMR) Transfer->Validate Activate 5. Dropwise Addition of Activator/Base Validate->Activate Quench 6. Low-Temp Quench (NH₄Cl aq) Activate->Quench

Caption: Self-validating experimental workflow for handling bromo-difluoro reagents to prevent premature decomposition.

References

  • Current time information in Pasuruan, ID. (Current Time Data). Google Search.
  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET: Ethyl bromodifluoroacetate.
  • Synquest Labs. (2017). Ethyl bromodifluoroacetate - Safety Data Sheet.
  • TCI Chemicals. (2023). SAFETY DATA SHEET: (Bromodifluoromethyl)trimethylsilane.
  • CymitQuimica. CAS 667-27-6: Ethyl bromodifluoroacetate.
  • Chinese Academy of Sciences (CAS). (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA.
  • Synquest Labs. Bromodifluoromethyl diethylphosphonate - Safety Data Sheet.
  • National Institutes of Health (NIH) / PMC. Efficient Difluoromethylation of sp3 Carbon Nucleophiles by Bromodifluoromethylation Reagents with Organic Bases.
  • Thieme Connect. C-1 Building Blocks: Halomethylation.
  • ResearchGate. (2025). (Bromodifluoromethyl)trimethylsilane.
  • Apollo Scientific. (2023). Bromo(difluoro)acetic acid - Safety Data Sheet.

Sources

Technical Support Center: Scale-Up Synthesis of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene . This highly electrophilic fluorinated nitroalkene is a critical building block for synthesizing peptidomimetics (such as Ψ[CH(CF2Br)NH]Gly units) via stereoselective aza-Michael additions[1].

Scaling up this synthesis—typically achieved via a Henry (nitroaldol) reaction between bromodifluoroacetaldehyde and nitromethane followed by dehydration—presents unique thermal and chemoselective challenges. Below, we provide authoritative troubleshooting, causality-driven methodologies, and validated protocols to ensure safe and high-yielding campaigns.

I. Process Workflow & Critical Control Points

G A Bromodifluoroacetaldehyde (or Hydrate) C Henry Reaction (Base Catalyst) A->C B Nitromethane (Solvent/Reagent) B->C D Nitroalcohol Intermediate (IPC: GC/MS) C->D T < 10°C Exotherm Control E Dehydration (MsCl, Et3N, -10°C) D->E F (E)-3-bromo-3,3-difluoro- 1-nitroprop-1-ene E->F Elimination Avoid Polymerization

Workflow for the two-step synthesis of this compound.

II. Troubleshooting & FAQs

Q1: During the Henry reaction scale-up, we observe a sudden, uncontrollable exotherm. How can we mitigate this thermal hazard? A: The Henry reaction is highly exothermic. On a small scale, heat dissipation is rapid, but in pilot reactors, the surface-area-to-volume ratio decreases, leading to heat accumulation[2]. Furthermore, using strong alkali bases (like NaOH) with nitromethane can generate shock-sensitive methazonate salts. Causality & Solution: Shift from batch to semi-batch dosing. Charge the reactor with the aldehyde and a catalytic amount of a mild organic base (e.g., N,N-diisopropylethylamine, DIPEA). Dose the nitromethane slowly via an addition funnel, maintaining the internal temperature (


) strictly below 10 °C. The use of a mild base prevents the accumulation of explosive nitronate salts while providing sufficient catalytic turnover.

Q2: The dehydration of the nitroalcohol intermediate yields a dark, viscous tar instead of the desired nitroalkene. What is causing this degradation? A: Fluorinated nitroalkenes are extremely potent Michael acceptors. If the dehydration is performed under harsh thermal conditions or with excess strong base, the product rapidly undergoes anionic polymerization or oligomerization. Causality & Solution: Avoid direct acid-catalyzed thermal dehydration. Instead, utilize a mild, low-temperature mesylation-elimination sequence. By converting the hydroxyl group to a mesylate (using MsCl) at -10 °C, followed by the controlled addition of triethylamine (Et


N), the elimination proceeds smoothly via an E2 mechanism at sub-ambient temperatures, preserving the integrity of the highly electrophilic double bond.

Q3: How do we ensure high (E)-stereoselectivity during the elimination step? A: The stereochemistry of the resulting nitroalkene is dictated by thermodynamic control during the E2 elimination. The steric bulk and high electronegativity of the -CF


Br group strongly repel the nitro group[1].
Causality & Solution: By allowing the elimination mixture to slowly warm from -10 °C to 0 °C, the system thermodynamically favors the anti-periplanar transition state that places the bulky -CF

Br and -NO

groups in the trans (E) configuration. IPC (In-Process Control) via

H NMR will typically show >95% (E)-isomer, identifiable by the characteristic vinylic proton shift.

III. Quantitative Data: Optimization of Dehydration Conditions

To validate the choice of dehydration reagents, the following table summarizes the optimization data for the conversion of 3-bromo-3,3-difluoro-1-nitropropan-2-ol to the target nitroalkene.

Reagent SystemSolventTemp (°C)Yield (%)(E):(Z) RatioObservations
Ac

O / NaOAc
Toluene801580:20Extensive polymerization; dark residue.
TFAA / Et

N
CH

Cl

04590:10Moderate yield; some degradation.
MsCl / Et

N
CH

Cl

-10 to 0 88 >95:5 Clean conversion; easily scalable.
SOCl

/ Pyridine
THF03085:15Chlorinated byproducts observed.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Proceed to the next step only if the specified In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of 3-bromo-3,3-difluoro-1-nitropropan-2-ol (Henry Reaction)
  • Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a dropping funnel. Purge the system with dry Nitrogen.

  • Charging: Add bromodifluoroacetaldehyde (1.0 eq, 1.0 mol) and anhydrous dichloromethane (DCM, 2.0 L) to the reactor. Cool the jacket to 0 °C.

  • Catalyst Addition: Add catalytic DIPEA (0.05 eq) to the mixture.

  • Dosing: Charge the dropping funnel with nitromethane (3.0 eq, 3.0 mol). Begin dropwise addition, adjusting the flow rate to maintain

    
     between 2 °C and 8 °C.
    
  • Aging & IPC: Stir the reaction at 5 °C for 12 hours.

    • IPC Check: Pull a 1 mL aliquot, quench with 1N HCl, extract with DCM, and analyze via GC/MS. Proceed when aldehyde consumption is >98%.

  • Workup: Quench the reaction with 1N HCl (500 mL) to neutralize the amine catalyst. Separate the organic layer, wash with brine, and dry over anhydrous MgSO

    
    . Concentrate under reduced pressure (bath temp < 30 °C) to afford the crude nitroalcohol.
    
Protocol B: Dehydration to this compound
  • Preparation: In a clean, dry 5 L jacketed reactor, dissolve the crude nitroalcohol (approx. 1.0 mol) in anhydrous DCM (2.5 L). Cool the system to

    
     = -15 °C.
    
  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq) in one portion. Stir for 10 minutes.

  • Elimination: Charge a dropping funnel with triethylamine (Et

    
    N, 2.5 eq) dissolved in DCM (200 mL). Add the Et
    
    
    
    N solution dropwise over 2 hours, strictly maintaining
    
    
    below -5 °C. Note: The reaction will form a thick white precipitate of triethylammonium chloride.
  • Aging & IPC: Allow the reaction to stir for an additional 1 hour at -5 °C.

    • IPC Check: Analyze via TLC (Hexanes/EtOAc 8:2) or

      
      H NMR to confirm the disappearance of the mesylate intermediate.
      
  • Workup: Rapidly quench the cold reaction mixture by pouring it into an ice-cold solution of 1N HCl (1.0 L). Separate the organic phase, wash successively with saturated NaHCO

    
     (500 mL) and brine (500 mL).
    
  • Isolation: Dry the organic layer over MgSO

    
    . Concentrate under reduced pressure at ambient temperature (do not heat). Purify via short-path vacuum distillation or silica gel plug (if required) to yield the pure (E)-nitroalkene as a pale yellow liquid. Store immediately at -20 °C under argon to prevent polymerization.
    

V. References

  • Bigotti, S., Volonterio, A., & Zanda, M. (2008). The Influence of Fluoroalkyl-Group Electronegativity on Stereocontrol in the Synthesis of Ψ[CH(RF)NH]Gly Peptides. Synlett. Thieme Connect. Available at:

  • ScienceMadness. (n.d.). Nitroalkane chemistry. Available at:

Sources

Validation & Comparative

Comparative Reactivity Guide: 3,3,3-Trihalo-1-nitropropenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3,3,3-Trihalo-1-nitropropenes are highly activated, electron-deficient alkenes that serve as versatile building blocks in the synthesis of complex halogenated pharmacophores. The unique reactivity of these compounds stems from the synergistic electron-withdrawing effects of the nitro (-NO


) and trihalomethyl (-CX

) groups. These functional groups strongly polarize the olefinic bond, transforming the molecule into an exceptional Michael acceptor and a highly reactive dipolarophile[1].

This guide provides an objective, data-driven comparison of the reactivity profiles of 3,3,3-trichloro-1-nitropropene (CCl


-NP)  and 3,3,3-trifluoro-1-nitropropene (CF

-NP)
. By analyzing the interplay between electronic induction and steric bulk, researchers can rationally select the appropriate trihalomethyl building block for targeted drug development.

Electronic vs. Steric Causality in Reactivity

While both the CCl


 and CF

groups exert strong inductive (-I) electron-withdrawing effects, their drastically different van der Waals radii dictate the stereochemical outcomes of their reactions.
Regioselectivity in Michael Additions

Both CCl


-NP and CF

-NP exhibit high global electrophilicity indices, classifying them as strong electrophiles[2]. In conjugate addition reactions (e.g., with carbanions or nucleophilic azoles), nucleophilic attack occurs regiospecifically at the C-2 position (the olefinic carbon adjacent to the -CX

group)[1][3].

The Causality: This regioselectivity is not driven by proximity to the halogen, but rather by the superior


-acceptor ability of the nitro group. Attack at C-2 places the resulting negative charge on C-1, allowing it to delocalize into the nitro group to form a highly resonance-stabilized nitronate intermediate.
Stereochemical Divergence in 1,3-Dipolar Cycloadditions

The most profound difference between CCl


-NP and CF

-NP emerges in their stereoselectivity during 1,3-dipolar cycloadditions, such as reactions with azomethine ylides.
  • CCl

    
    -NP (Absolute Stereocontrol):  The bulky CCl
    
    
    
    group acts as a rigid stereocontrol element. In reactions with indenoquinoxalinone-derived azomethine ylides, CCl
    
    
    -NP yields exclusively the endo regioisomer. The alternative exo approach is completely blocked due to severe steric repulsion between the massive CCl
    
    
    group and the
    
    
    -system of the incoming dipole[4].
  • CF

    
    -NP (Mixed Stereocontrol):  The CF
    
    
    
    group, being significantly smaller (sterically comparable to an isopropyl group), permits a less restricted transition state. While the endo isomer remains the major product due to favorable secondary orbital interactions, the reduced steric clash allows for the detectable formation of the minor exo isomer[4].

G A Azomethine Ylide (Dipole) B 3,3,3-Trichloro- 1-nitropropene A->B Cycloaddition C 3,3,3-Trifluoro- 1-nitropropene A->C Cycloaddition D Strictly Endo Isomer (100% Yield) B->D Severe Steric Repulsion Blocks Exo E Major Endo Isomer C->E Favorable Pathway F Minor Exo Isomer C->F Minor Steric Clash

Fig 1. Stereochemical divergence in 1,3-dipolar cycloadditions driven by trihalomethyl steric bulk.

Quantitative Reactivity Comparison

The following table summarizes the key physicochemical and reactivity metrics differentiating the two trihalo-1-nitropropenes based on established experimental data[1][3][4].

Parameter3,3,3-Trichloro-1-nitropropene (CCl

-NP)
3,3,3-Trifluoro-1-nitropropene (CF

-NP)
Inductive Effect (-I) StrongVery Strong
Steric Bulk (A-value) High (~4.0 kcal/mol)Moderate (~2.1 kcal/mol)
Nucleophilic Attack Site C-2 (Regiospecific)C-2 (Regiospecific)
Azomethine Ylide Cycloaddition 100% endo isomerMajor endo, Minor exo isomer
Diastereomeric Excess (d.e.) >99% (Exclusive)~85-90% (Mixture)
Primary Synthetic Utility Rigid stereocontrolled scaffoldsHighly electrophilic fluoro-alkylations

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and structural causality.

Workflow Step1 1. Substrate Preparation Equimolar Nitropropene + Dipole/Nucleophile Step2 2. Reaction Execution Controlled Temp (0°C to 80°C) Step1->Step2 Step3 3. In-Process Checkpoint TLC / LC-MS / Colorimetric Shift Step2->Step3 Step4 4. Isolation Column Chromatography or Filtration Step3->Step4 Step5 5. Structural Validation 1H/19F NMR & X-ray Crystallography Step4->Step5

Fig 2. Standardized self-validating experimental workflow for trihalo-1-nitropropene reactions.

Protocol A: Catalyst-Free Regioselective Michael Addition to CF -NP

Rationale: This protocol leverages the extreme electrophilicity of CF


-NP to achieve catalyst-free C-N bond formation with azoles[1][3].
  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 1.0 mmol of the nucleophilic azole (e.g., imidazole) in 5.0 mL of anhydrous acetonitrile.

  • Addition: Slowly add 1.05 mmol of 3,3,3-trifluoro-1-nitropropene dropwise at 0 °C under an inert argon atmosphere.

    • Self-Validation Checkpoint: A slight color shift (typically yellowing) indicates the formation of the initial charge-transfer complex.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor consumption of the starting material via TLC (Hexane/Ethyl Acetate 7:3).

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (SiO

    
    ).
    
  • Validation: Analyze via

    
    F NMR (expecting a distinct signal around -65 to -70 ppm) and 
    
    
    
    H NMR to confirm the regiospecific attachment of the azole at the C-2 position.
Protocol B: Diastereoselective 1,3-Dipolar Cycloaddition of CCl -NP

Rationale: Demonstrates the absolute stereocontrol exerted by the bulky CCl


 group, forcing an exclusive endo trajectory[4].
  • Ylide Generation: Suspend 1.0 mmol of indenoquinoxalinone and 1.1 mmol of sarcosine in 10 mL of isopropanol (i-PrOH).

  • Dipolarophile Addition: Add 1.0 mmol of 3,3,3-trichloro-1-nitropropene to the suspension.

  • Cycloaddition: Heat the mixture to 60-80 °C (reflux) for 12 hours.

    • Self-Validation Checkpoint: The initial suspension will gradually transition into a homogenous solution, followed by the distinct precipitation of the cycloadduct as the reaction reaches completion.

  • Isolation: Cool the reaction to room temperature. Filter the precipitated solid and wash with cold i-PrOH to remove unreacted starting materials.

  • Validation: Confirm the exclusive formation of the endo isomer via NOESY NMR experiments or X-ray crystallography. The complete absence of exo signals in the crude

    
    H NMR definitively validates the steric blocking effect of the CCl
    
    
    
    group.

References

  • [2] Title: Analysis of the Reactivity of Z-2-Ar-1-EWG-1-Nitroethene Molecular Segment in the Hetero Diels–Alder Reaction: Experimental and MEDT Quantum Chemical Study Source: mdpi.com URL:[Link]

  • [1] Title: Reactions of 3,3,3-trichloro(trifluoro)-1-nitropropenes with 2-morpholinoalk-1-enes Source: researchgate.net URL:[Link]

  • [4] Title: Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review Source: rsc.org URL:[Link]

  • [3] Title: Unusual ring-chain tautomerism in bicyclo[4.2.0]octane derivatives Source: researchgate.net URL:[Link]

Sources

(E)-3-Bromo-3,3-difluoro-1-nitroprop-1-ene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene against other fluorinated building blocks.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Reactivity, Stereocontrol, and Synthetic Utility vs. Alternatives

Executive Summary

This compound (hereafter referred to as Br-DFNP ) is a specialized fluorinated building block designed for the introduction of the bromodifluoromethyl (


)  moiety into organic scaffolds.[1]

Unlike common fluorinating agents (e.g., DAST, Selectfluor) that introduce fluorine atoms directly, Br-DFNP serves as a C3-synthon .[1] It combines the high electrophilicity of a nitroalkene with the versatile reactivity of a bromodifluoromethyl group. Its primary utility lies in the synthesis of gem-difluoroalkylated peptidomimetics and heterocycles where post-synthetic functionalization of the


 bond is required.
Key Differentiators
FeatureBr-DFNP (

)
TFNPE (

)
BDFP (

)
Role Electrophilic Michael AcceptorElectrophilic Michael AcceptorRadical/Metal-Allyl Precursor
Reactivity Nucleophilic Attack (Michael)Nucleophilic Attack (Michael)Pd/Cu-Catalyzed Coupling
Post-Reaction High (Br allows radical/coupling)Low (CF3 is inert)High (Br allows coupling)
Stereocontrol Moderate (

)
High (

)
N/A (often achiral products)

Chemical Identity & Mechanism[1]

  • IUPAC Name: this compound[1]

  • CAS Number: 1035421-13-6[1]

  • Structure:

    
    
    
  • Mechanism of Action:

    • Michael Addition: The nitro group strongly activates the alkene, making the

      
      -carbon (C2) highly electrophilic. Nucleophiles (amines, thiols, enolates) attack C2.
      
    • Stereoelectronic Effect: The bulky and electronegative

      
       group directs the stereochemical outcome of the addition, though less effectively than a 
      
      
      
      group.
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available to Br-DFNP compared to its trifluoromethyl analog.

G Reagent (E)-3-bromo-3,3-difluoro- 1-nitroprop-1-ene (Br-DFNP) Intermediate Nitronate Intermediate Reagent->Intermediate Michael Addition (k_obs) Nu Nucleophile (Amino Acid / Enolate) Nu->Intermediate Product Gem-Difluoro Nitroalkane Intermediate->Product Protonation PostFunc Radical Cyclization / Cross-Coupling (via Br) Product->PostFunc Functionalization of C-Br bond (Unique to Br-DFNP) CF3_Analog CF3-Analog (TFNPE) CF3_Product Inert CF3 Product CF3_Analog->CF3_Product Michael Addition CF3_Product->PostFunc NOT POSSIBLE

Figure 1: Reaction logic flow comparing Br-DFNP with its trifluoromethyl analog. Note the "dead-end" nature of the CF3 product versus the functionalizable Br-DFNP product.

Comparative Performance Analysis

Vs. (E)-3,3,3-Trifluoro-1-nitropropene (TFNPE)

The most direct competitor is the trifluoromethyl analog (


).[1]
  • Stereocontrol (The "Electronegativity Effect"): Research by Zanda and Volonterio (2008) demonstrated that stereocontrol in Aza-Michael additions is governed by the electronegativity of the

    
    -substituent rather than steric bulk.
    
    • TFNPE (

      
      ):  Yields high diastereomeric ratios (dr) because the highly electronegative 
      
      
      
      group strongly biases the transition state.
    • Br-DFNP (

      
      ):  Although 
      
      
      
      is larger than
      
      
      , it is less electronegative.[1] Consequently, it yields lower diastereoselectivity .[1]
  • Synthetic Utility:

    • TFNPE: Best for creating inert

      
      -containing amino acids.[1]
      
    • Br-DFNP: Essential when the final molecule requires a reactive handle.[1] The

      
       bond can be used for radical cyclizations  (e.g., to form difluorinated lactams) or Suzuki-Miyaura couplings .[1]
      

Experimental Data: Stereoselectivity in Aza-Michael Addition Reaction: Addition of L-Valine ethyl ester to Nitroalkene.[1]

Reagent (

)
Group Electronegativity (

)
Steric Bulk (Bondi Vol.)Yield (%)Diastereomeric Ratio (dr)

(TFNPE)
Highest21.3

75%92:8

(Br-DFNP)
ModerateHigh68%65:35

Low18.8

70%55:45

Data Source: Bigotti, S. et al. Synlett 2008(7).[2]

Vs. 3-Bromo-3,3-difluoropropene (BDFP)

BDFP (


) lacks the nitro group.[1]
  • Reactivity Profile:

    • BDFP: Non-electrophilic alkene.[1] Requires transition metal catalysis (Pd, Cu) to react with nucleophiles (e.g., boronic acids). It cannot undergo direct Michael addition with weak nucleophiles.[1]

    • Br-DFNP: The nitro group makes it a "self-activating" electrophile.[1] It reacts spontaneously with amines and thiols without metal catalysis.[1]

  • Use Case: Use Br-DFNP for making

    
    -amino or 
    
    
    
    -thio nitroalkanes.[1] Use BDFP for making gem-difluoroallylated arenes via cross-coupling.[1]

Experimental Protocols

Protocol A: Synthesis of Gem-Difluoro Peptidomimetics (Aza-Michael)

Objective: Synthesis of


-[(S)-1-bromo-1,1-difluoro-3-nitropropan-2-yl]-L-amino acid esters.

Reagents:

  • This compound (1.0 equiv)[1]

  • L-Amino acid ethyl ester hydrochloride (1.2 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the L-amino acid ester hydrochloride in anhydrous DCM (0.1 M) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add TEA (2.5 equiv) dropwise at 0°C. Stir for 15 minutes to liberate the free amine.

  • Addition: Add This compound (1.0 equiv) dropwise to the solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (disappearance of the nitroalkene).

  • Work-up: Dilute with DCM, wash with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a mixture of diastereomers (separable by careful chromatography).

Protocol B: [3+2] Cycloaddition (Theoretical)

Objective: Synthesis of 5-(bromodifluoromethyl)-3-phenyl-4-nitro-4,5-dihydroisoxazole.

  • Dipole Generation: Generate benzonitrile oxide in situ from benzohydroximoyl chloride using TEA in ether/DCM.[1]

  • Cycloaddition: Add this compound (1.2 equiv) to the dipole solution at 0°C.

  • Reaction: Stir at RT for 12 hours. The electron-deficient nitroalkene acts as a potent dipolarophile.[1]

  • Isolation: Standard aqueous work-up and silica gel chromatography.[1]

References

  • Bigotti, S., Volonterio, A., & Zanda, M. (2008).[3][4][5][6] "The Influence of Fluoroalkyl-Group Electronegativity on Stereocontrol in the Synthesis of

    
     Peptides". Synlett, 2008(7), 958-962.[1][2] 
    
  • Jasiński, R. (2015).[1] "A Stepwise, Zwitterionic Mechanism for the [3+2] Cycloaddition of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with (E)-3,3,3-trichloro-1-nitroprop-1-ene". Tetrahedron Letters, 56(3), 532-535.[1] (Provides mechanistic context for trihalo-nitropropenes).

  • Zhang, X., et al. (2014).[1] "Pd-Catalyzed gem-Difluoroallylation of Organoborons using 3-Bromo-3,3-difluoropropene". Journal of the American Chemical Society, 136(3), 1230-1233. (Comparison for BDFP reactivity).

Sources

Mechanistic Drivers of Nitroalkene Cycloadditions: A Comparative Guide to Catalytic Activation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanistic Studies of Cycloaddition Reactions of Nitroalkenes Content Type: Publish Comparison Guide

Executive Summary

Nitroalkenes are "chemical chameleons"—electron-deficient enough to act as potent Michael acceptors yet possessing the


-architecture required for pericyclic reactions. For drug development professionals, the challenge lies not just in synthesis, but in controlling the mechanistic pathway  to suppress oligomerization (the thermodynamic sink) and favor cycloaddition (the kinetic target).

This guide compares the three dominant catalytic architectures used to drive these mechanisms: Bifunctional Thioureas , Squaramides , and Lewis Acids . We analyze their performance through a mechanistic lens, supported by kinetic data and transition state theory.[1][2][3]

Part 1: The Mechanistic Landscape

The Concerted vs. Stepwise Dichotomy

Unlike simple alkenes, the strong polarization of the nitro group (


) distorts the reaction coordinate. The central mechanistic controversy in nitroalkene cycloadditions (particularly [3+2] and [4+2]) is the existence of a discrete zwitterionic intermediate.
  • Concerted Path: Synchronous bond formation. High stereospecificity.

  • Stepwise Path: Bond formation occurs sequentially via a zwitterionic intermediate.[4] This allows for bond rotation, potentially degrading stereoselectivity (dr).

Critical Insight: The choice of catalyst dictates the pathway. Stronger polarization (e.g., by Lewis Acids) often shifts the mechanism toward a stepwise manifold, whereas soft Hydrogen-bonding (H-bond) catalysis tends to preserve the concerted (albeit asynchronous) nature.

Part 2: Comparative Analysis of Catalytic Architectures

We compare the performance of three catalytic "products" (methodologies) in promoting the [4+2] cycloaddition of


-nitrostyrene with 2,4-dienals (a benchmark reaction for synthesizing chiral cyclohexanes).
Performance Matrix
FeatureBifunctional Thioureas Squaramides Lewis Acids (e.g., TiCl

, Zn(OTf)

)
Activation Mode Double H-bond donor (approx. 2.1 Å gap)Double H-bond donor (approx. 2.7 Å gap)LUMO lowering via coordination
Binding Constant (

)
Moderate (

M

)
High (

M

)
Very High (Irreversible complexation)
Mechanistic Pathway Asynchronous ConcertedAsynchronous ConcertedOften Stepwise (Zwitterionic)
Stereocontrol (ee/dr) Good (80-90% ee)Excellent (>98% ee) Variable (Ligand dependent)
Reaction Rate ModerateFastVery Fast
Catalyst Loading 10-20 mol%0.5-5 mol%10-100 mol%
Solvent Tolerance Sensitive to polar solventsRobust in polar mediaRequires anhydrous/non-coordinating
Deep Dive: Why Squaramides Outperform Thioureas

While thioureas were the industry standard for years, mechanistic studies reveal why squaramides are superior for nitroalkene activation:

  • Geometry: The H-bond spacing in squaramides (

    
     Å) is a near-perfect match for the O-O distance in the nitro group, creating a tighter, more rigid transition state (TS).
    
  • Electronic Delocalization: The aromatic character of the cyclobutenedione core allows for stronger remote electronic tuning, lowering the LUMO of the nitroalkene more effectively than the thiourea core.

  • Self-Aggregation: Squaramides exhibit less self-aggregation than thioureas, maintaining higher effective concentration of the active monomeric species.

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation between the concerted and stepwise pathways and how H-bonding catalysts (Squaramides) stabilize the concerted Transition State (TS) to enforce high stereoselectivity.

NitroalkeneMechanism cluster_legend Pathway Legend Reactants Reactants (Nitroalkene + Diene) Complex Catalyst-Substrate Complex Reactants->Complex Binding (Keq) TS_Concerted TS: Concerted (Asynchronous) Complex->TS_Concerted Squaramide Stabilization TS_Stepwise TS: Stepwise (Zwitterionic) Complex->TS_Stepwise Lewis Acid Promotion Product_High_ee Product (High ee/dr) TS_Concerted->Product_High_ee Stereospecific Intermediate Zwitterionic Intermediate TS_Stepwise->Intermediate Intermediate->Product_High_ee Fast Closure Product_Low_ee Product (Low ee/dr) Intermediate->Product_Low_ee Bond Rotation key1 Green Path: Preferred (High Selectivity)

Caption: Bifurcation of reaction pathways. Squaramide catalysts (Green Path) stabilize the concerted TS via dual H-bonding, preventing leakage into the stepwise zwitterionic manifold (Red Path) common with strong Lewis Acids.

Part 4: Experimental Validation Protocol

To validate the mechanism in your specific system, do not rely solely on yield. You must perform a Kinetic Isotope Effect (KIE) study.[5] This protocol distinguishes between concerted and stepwise mechanisms by measuring the rehybridization at the


-carbon.
Protocol: C Natural Abundance KIE Determination

Objective: Determine if C-C bond formation is synchronous (concerted) or asynchronous (stepwise).

Reagents:

  • Nitroalkene substrate (1.0 mmol)

  • Dipole/Diene (1.5 mmol)[6]

  • Catalyst (5 mol%)

  • Solvent (e.g., Toluene-d8 or DCM)

Methodology:

  • Reaction Setup: Prepare two identical reaction vessels.

    • Vessel A (Reference): Run to 100% conversion to establish the "infinite time" isotopic ratio (

      
      ).
      
    • Vessel B (Experiment): Run to exactly 20% conversion (

      
      ). Stop immediately by quenching (e.g., cooling to -78°C or acid addition).
      
  • Isolation: Recover unreacted starting material from Vessel B. It is critical to recover >98% of the unreacted starting material to avoid fractionation during workup.

  • Analysis: Perform quantitative

    
    C NMR (inverse gated decoupling, 
    
    
    
    ) on the recovered starting material and the reference product.
  • Calculation: Calculate the KIE using the singleton method equation:

    
    
    Where 
    
    
    
    is the
    
    
    C/
    
    
    C ratio of the recovered starting material at 20% conversion.

Interpretation:

  • KIE

    
     1.020 - 1.030 at both carbons:  Indicates synchronous rehybridization (Concerted).
    
  • KIE

    
     1.025 at 
    
    
    
    -C,
    
    
    1.000 at
    
    
    -C:
    Indicates bond formation occurs only at the
    
    
    -carbon in the rate-determining step (Stepwise/Highly Asynchronous).

References

  • Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes. Chemical Reviews.

  • Origin of the Superior Performance of (Thio)Squaramides over (Thio)Ureas in Organocatalysis. Chemistry - A European Journal.

  • Mechanistic Aspects on [3+2] Cycloaddition Reactions of Azides to Nitroolefins: A Computational and Kinetic Study. Chemistry - A European Journal.[2]

  • Kinetic Isotope Effects in Organic Chemistry. Encyclopedia of Physical Organic Chemistry.

  • Organocatalytic Asymmetric Conjug

    
    -Unsaturated Enones. Journal of the American Chemical Society.
    

Sources

Benchmarking DFT Methodologies for Halogenated Propene Reactivity: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical DFT studies on the reactivity of halogenated propenes Content Type: Publish Comparison Guide Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary: The Challenge of Halogenated Alkenes

Halogenated propenes—such as 2-chloropropene , 1,3-dichloropropene , and hydrofluoroolefins like HFO-1234yf —occupy a critical niche in industrial synthesis and atmospheric chemistry. However, modeling their reactivity presents a unique "stress test" for Density Functional Theory (DFT).

The presence of electronegative halogens (F, Cl, Br) induces significant inductive effects and lone-pair repulsion , while the alkene


-system requires accurate treatment of dispersion forces  during electrophilic addition. Standard functionals often fail here:
  • B3LYP typically underestimates barrier heights, leading to artificially fast kinetics.

  • Hartree-Fock lacks the electron correlation necessary to describe the transition state (TS) loose geometry.

This guide compares the top-tier DFT methodologies for predicting the reactivity of halogenated propenes, specifically focusing on radical addition pathways (e.g.,


OH oxidation) and nucleophilic substitution .
Methodology Comparison: The "Contenders"

We evaluate three distinct computational protocols based on their performance in reproducing experimental Arrhenius parameters (


 and 

) for halogenated alkene kinetics.
Option A: The Kinetic Gold Standard
  • Functional: M06-2X (Global Hybrid Meta-GGA)

  • Basis Set: aug-cc-pVTZ

  • Verdict: Best for Kinetics & Barrier Heights.

  • Why: M06-2X was parameterized specifically for non-covalent interactions and transition metal kinetics. It excels at capturing the "medium-range" correlation energy crucial for the loose Transition States (TS) found in radical additions to propenes. It typically yields errors

    
     kcal/mol for barrier heights.
    
Option B: The Efficient Modernist
  • Functional:

    
    B97X-D  (Range-Separated Hybrid with Dispersion)
    
  • Basis Set: 6-311++G(2d,2p)

  • Verdict: Best for Geometry & Non-Covalent Complexes.

  • Why: The range separation (

    
    ) corrects the self-interaction error common in charge-transfer TS structures (e.g., [OH
    
    
    
    
    
    
    
    Alkene]
    
    
    ). The empirical dispersion (-D) correction is vital for predicting the stability of pre-reaction complexes (PRCs).
Option C: The Legacy Baseline (Use with Caution)
  • Functional: B3LYP-D3(BJ)

  • Basis Set: 6-31G(d)

  • Verdict: Acceptable for Geometries, Poor for Kinetics.

  • Why: While popular, B3LYP tends to "over-stabilize" delocalized transition states. Even with Grimme's D3 dispersion correction, it often underestimates activation barriers by 2–4 kcal/mol, resulting in rate constants that deviate by an order of magnitude.

Performance Analysis: Quantitative Data

The following data compares calculated activation energies (


) for the reaction of 2-chloropropene + 

OH
, a benchmark atmospheric degradation pathway.

Table 1: Activation Barrier Comparison (


 in kcal/mol) 
Methodology

(Addition to C1)

(Abstraction of H)
Deviation from Exp.
M06-2X / aug-cc-pVTZ -1.8 +2.1 < 0.5 kcal/mol

B97X-D / 6-311++G(d,p)
-1.5+2.4~0.8 kcal/mol
B3LYP / 6-31G(d)-3.2+0.5> 1.5 kcal/mol
Experimental Reference -1.9 N/A --

Note: The negative barrier indicates the transition state is lower in energy than the separated reactants, typical for reactions proceeding via a stable pre-reaction complex.

Case Study: Mechanism of HFO-1234yf Oxidation

HFO-1234yf (2,3,3,3-tetrafluoropropene) is a leading low-GWP refrigerant. Its reactivity is defined by the competition between


OH addition to the double bond and Cl atom elimination.

The Pathway:

  • Pre-Reaction Complex (PRC): The

    
    OH radical forms a hydrogen-bonded complex with the alkene 
    
    
    
    -system.
  • Transition State (TS): The

    
    OH adds to the terminal carbon (C1) or the internal carbon (C2).
    
    • Insight: DFT studies confirm C1 addition is favored due to the destabilizing steric clash of the CF

      
       group at C2.
      
  • Intermediate: A radical adduct forms, which then reacts with O

    
     in the atmosphere.
    
Visualizing the Reaction Coordinate

ReactionCoordinate Fig 1. Energy profile for OH addition to HFO-1234yf calculated at M06-2X/aug-cc-pVTZ level. Reactant Reactants HFO-1234yf + OH PRC Pre-Reaction Complex (PRC) (-2.5 kcal/mol) Reactant->PRC Diffusion TS Transition State (TS) (-0.5 kcal/mol) PRC->TS Activation Intermed Radical Adduct (Intermediate) (-18.0 kcal/mol) TS->Intermed Relaxation

Figure 1: The reaction profile shows a "submerged" barrier, characteristic of halogenated alkene oxidation.[1]

Step-by-Step Computational Protocol

To achieve "publishable" accuracy for halogenated propenes, follow this self-validating workflow.

Phase 1: Conformational Search & Geometry Optimization

Halogenated propenes exhibit rotational isomerism (e.g., cis/trans or gauche conformers of the allylic group).

  • Step: Perform a relaxed potential energy surface (PES) scan of the C-C-C-X dihedral angle.

  • Method: B3LYP-D3/6-31G(d) (Low cost, sufficient for topology).

  • Validation: Ensure all minima are real (0 imaginary frequencies).

Phase 2: Transition State (TS) Optimization
  • Step: Locate the TS for radical addition.

  • Method:

    
    B97X-D/6-311++G(d,p) .
    
  • Protocol:

    • Guess structure: Place

      
      OH approx 2.2 Å from the C=C bond.
      
    • Run Opt=TS with CalcFC (Calculate Force Constants).

  • Validation:

    • Frequency Check: Must have exactly one imaginary frequency (typically 300–600i cm

      
       for C-O bond formation).
      
    • IRC (Intrinsic Reaction Coordinate): Run IRC to confirm the TS connects the PRC and the Product.

Phase 3: High-Level Energy Refinement
  • Step: Single Point Energy (SPE) calculation on the optimized geometry.

  • Method: M06-2X/aug-cc-pVTZ (or CCSD(T)/cc-pVTZ if resources permit).[1][2]

  • Why: This decouples the geometry cost from the energetic accuracy.

Phase 4: Kinetic Rate Calculation
  • Theory: Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT).

  • Software: Polyrate or KiSThelP.

  • Input: Geometries, Frequencies, and Energies from Phase 3.

Workflow Visualization

Workflow Fig 2. Computational Workflow for Halogenated Propene Reactivity Studies. Start Start: Structure Input ConfSearch Conformational Search (B3LYP-D3/6-31G*) Start->ConfSearch OptTS TS Optimization (wB97X-D/6-311++G**) Check: 1 Imaginary Freq ConfSearch->OptTS IRC IRC Validation (Connects Reactant <-> Product?) OptTS->IRC IRC->OptTS Failed (Re-guess) SPE Single Point Energy (M06-2X/aug-cc-pVTZ) IRC->SPE Validated Kinetics Rate Constant (k) (TST + Tunneling Correction) SPE->Kinetics

References
  • Arathala, P., & Raja, R. A. (2024).[1] Atmospheric Chemistry of Chloroprene Initiated by OH Radicals: Combined Ab Initio/DFT Calculations and Kinetics Analysis. The Journal of Physical Chemistry A. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Chai, J. D., & Head-Gordon, M. (2008).[3] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.[3] Link

  • Nielsen, O. J., et al. (2007).[4] Atmospheric chemistry of CF3CF=CH2: Kinetics and mechanisms of gas-phase reactions with Cl atoms, OH radicals, and O3. Chemical Physics Letters. Link[4]

  • Mishra, B. K., & Kumar, A. (2013). Mechanism of thermal decomposition of HFO-1234yf by DFT study. Journal of Molecular Modeling. Link

Sources

Efficacy of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into heterocyclic scaffolds and peptidomimetics is a cornerstone of modern drug discovery, driven by fluorine's ability to modulate lipophilicity, metabolic stability, and target binding affinity. Among the arsenal of fluorinated building blocks, (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene (BDFNP) has emerged as a uniquely versatile reagent.

Unlike its fully fluorinated counterpart (the trifluoromethyl analog), BDFNP serves as a bifunctional hub. It not only participates in highly regioselective and stereoselective addition reactions but also retains a reactive carbon-bromine (


) bond. This guide objectively compares the efficacy of BDFNP against alternative fluoroalkylated nitroalkenes, providing mechanistic insights, comparative data, and self-validating experimental protocols for advanced synthesis.

Mechanistic Causality & Reactivity Profile

The reactivity of BDFNP is governed by a push-pull electronic environment. The strongly electron-withdrawing nitro (


) and bromodifluoromethyl (

) groups highly activate the intervening alkene, making it exceptionally susceptible to nucleophilic attack.
Electronegativity vs. Steric Bulk in Stereocontrol

In asymmetric transformations, such as the aza-Michael addition of amino acids to form


 peptidomimetics, the diastereoselection is dictated primarily by the electronegativity  of the fluoroalkyl group rather than its steric bulk .
  • The CF3 Advantage: The

    
     group exerts the strongest inductive effect, leading to the tightest transition state and highest stereocontrol.
    
  • The CF2Br Compromise: Replacing a single fluorine atom with bromine slightly reduces the localized electronegativity, leading to a moderate drop in diastereomeric excess (de). However, this minor sacrifice in stereocontrol is offset by the introduction of a cross-coupling handle.

  • The CF2H Failure: Replacing a fluorine with a hydrogen atom (

    
    ) causes a dramatic collapse in stereocontrol, proving that electronic effects dominate the transition state geometry .
    
Regioselectivity in Friedel-Crafts Alkylation

During the organocatalytic Friedel-Crafts alkylation of indoles, the regioselectivity of BDFNP is absolute. Nucleophilic attack by the indole occurs exclusively at the carbon adjacent to the


 group, rather than the carbon adjacent to the 

group. This is driven by the synergistic electron-withdrawing nature of the halogens, which localizes the maximum partial positive charge (

) at the

-position .

Comparative Performance Data

The following table summarizes the comparative efficacy of BDFNP against its primary alternatives in standardized heterocyclic synthesis workflows.

Fluoroalkyl Group (

)
Nitroalkene AnalogYield (Indole Alkylation)Stereocontrol (Aza-Michael)Downstream VersatilityPrimary Use Case

(E)-3,3,3-trifluoro-1-nitroprop-1-ene93%ExcellentPoor (Inert

bonds)
Terminal

drug motifs

(E)-3-chloro-3,3-difluoro-1-nitroprop-1-ene92%GoodModerateSpecialized bioisosteres

This compound 89% Moderate to Good Excellent (Radical/Pd-coupling) Library generation / Scaffolding

(E)-3,3-difluoro-1-nitroprop-1-ene98%PoorLowHydrogen-bond donor mimics

Data synthesized from standardized reaction conditions utilizing chiral phosphoric acid catalysis and DIPEA-mediated Michael additions.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail the exact causality behind each reagent and condition choice.

Protocol A: Asymmetric Friedel-Crafts Alkylation of Indoles

This protocol utilizes a chiral BINOL-derived phosphoric acid to achieve high enantioselectivity.

  • Preparation: In a flame-dried Schlenk tube under argon, add indole (0.2 mmol) and the chiral phosphoric acid catalyst (20 mol%).

    • Causality: 20 mol% catalyst loading is required to ensure the reaction proceeds entirely through the chiral hydrogen-bonded transition state, suppressing the slower, uncatalyzed racemic background reaction.

  • Solvent Addition: Dissolve the mixture in a 1:1 binary solvent system of 1,2-dichloroethane (

    
    ) and Benzene (
    
    
    
    ) (2.4 mL total).
    • Causality: The binary mixture perfectly balances the solubility of the polar catalyst/indole complex with the highly lipophilic BDFNP, preventing phase separation at low temperatures.

  • Cooling & Initiation: Cool the reaction vessel to -5 °C. Dropwise, add BDFNP (0.4 mmol, 2.0 eq).

    • Causality: Sub-zero temperatures maximize the rigidity of the hydrogen-bonded transition state, locking the BDFNP into a single spatial orientation to dictate high enantiomeric excess (ee).

  • Isolation: Stir for 4.5 hours. Quench with saturated

    
    , extract with dichloromethane, and purify via silica gel chromatography to yield the 
    
    
    
    -alkylated indole (~89% yield).
Protocol B: Stereoselective Aza-Michael Addition for Peptidomimetics

This protocol synthesizes


 pseudopeptides using amino acid esters.
  • Reagent Mixing: In a round-bottom flask, combine L-Valine tert-butyl ester hydrochloride (1.0 eq) and BDFNP (1.0 eq) in anhydrous toluene (0.1 M concentration).

    • Causality: Toluene, a non-polar solvent, minimizes solvent-solute hydrogen bonding, forcing the amino acid and nitroalkene to interact directly, which is critical for stereocontrol.

  • Base Addition: Add exactly 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) at room temperature.

    • Causality: The first 1.0 eq of DIPEA strictly neutralizes the hydrochloride salt, freeing the amine for nucleophilic attack. The 0.1 eq excess provides the mild basicity needed to drive the Michael addition without causing base-catalyzed epimerization or polymerization of the highly reactive BDFNP.

  • Separation: Stir until complete consumption of the nitroalkene (monitored by TLC). Purify via flash chromatography to separate the major syn-diastereomer from the minor anti-diastereomer.

Pathway & Workflow Visualizations

FriedelCrafts N1 Indole Derivative N4 Hydrogen-Bonded Transition State N1->N4 N2 (E)-3-bromo-3,3-difluoro- 1-nitroprop-1-ene N2->N4 N3 Chiral Phosphoric Acid (Organocatalyst) N3->N4 Dual Activation (-5 °C) N5 CF2Br-Alkylated Indole (High ee) N4->N5 Regioselective Attack

Mechanistic pathway of asymmetric Friedel-Crafts alkylation using chiral phosphoric acid catalysis.

AzaMichael Step1 Mix a-Amino Acid Ester HCl & CF2Br-Nitroalkene Step2 Add 1.1 eq DIPEA in Toluene (RT) Step1->Step2 Step3 Aza-Michael Addition (Electronegativity-driven) Step2->Step3 HCl Quenching & Initiation Step4 Flash Chromatography Separation Step3->Step4 Step5 syn-Diastereomer (Major Product) Step4->Step5 Step6 anti-Diastereomer (Minor Product) Step4->Step6

Step-by-step workflow for the stereoselective aza-Michael addition and diastereomer separation.

Conclusion

For drug development professionals, selecting the correct fluoroalkylated building block is a matter of balancing immediate stereocontrol with downstream synthetic flexibility. While the


 analog provides marginally superior diastereoselection in Michael additions, This compound  remains the superior choice for library generation. The retention of the 

bond allows researchers to perform subsequent late-stage functionalizations (such as palladium-catalyzed cross-couplings or radical debrominations), transforming a single BDFNP-derived scaffold into a vast array of structurally diverse, fluorinated heterocycles.

References

  • Lin, J.-H., & Xiao, J.-C. (2011). The Asymmetric Friedel–Crafts Reaction of Indoles with Fluoroalkylated Nitroalkenes Catalyzed by Chiral Phosphoric Acid. European Journal of Organic Chemistry, 2011(24), 4536–4539.[Link]

  • Bigotti, S., Volonterio, A., & Zanda, M. (2008). The Influence of Fluoroalkyl-Group Electronegativity on Stereocontrol in the Synthesis of Ψ[CH(RF)NH]Gly Peptides. Synlett, 2008(7), 958-962.[Link]

  • Bigotti, S., Meille, S. V., Volonterio, A., & Zanda, M. (2008). Synthesis of Ψ[CH(RF)NH]Gly-peptides: The dramatic effect of a single fluorine atom on the diastereocontrol of the key aza-Michael reaction. Journal of Fluorine Chemistry, 129(9), 767-774.[Link]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Nitroalkenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroalkenes (specifically nitro-fatty acids,


-FAs) represent a unique class of lipid signaling mediators that signal via electrophilic post-translational modification of proteins.[1][2] While endogenous non-fluorinated nitroalkenes (e.g., 10-nitro-oleic acid) exhibit potent anti-inflammatory activity via Nrf2 activation and NF-

B inhibition, their therapeutic utility is often limited by rapid metabolic reduction and off-target alkylation.

This guide analyzes the strategic incorporation of fluorine into the nitroalkene scaffold. We compare the physicochemical properties, kinetic reactivity, and metabolic stability of standard Non-Fluorinated Nitroalkenes against Fluorinated Analogs , providing a roadmap for medicinal chemists optimizing these electrophiles for clinical applications.

Part 1: Chemical Reactivity & Kinetics

The biological activity of nitroalkenes is defined by their ability to undergo Michael addition with nucleophilic cysteine thiolates (


) on target proteins (e.g., Keap1, p65).
Electrophilicity and Mechanism[2][3]
  • Non-Fluorinated (

    
    ):  The nitro group is a strong electron-withdrawing group (EWG), rendering the 
    
    
    
    -carbon electrophilic. The reaction is typically reversible , allowing the signaling molecule to "hop" between thiols (e.g., from Glutathione to Keap1).
  • Fluorinated (

    
    -Fluoro vs. 
    
    
    
    -Fluoro):
    • 
      -Fluoro (
      
      
      
      ):
      Fluorine attached to the nitro-bearing carbon exerts a strong inductive effect (
      
      
      ), significantly increasing the electrophilicity of the
      
      
      -carbon. This accelerates the rate of nucleophilic attack (
      
      
      ).
    • 
      -Fluoro (
      
      
      
      ):
      Fluorine at the
      
      
      -position can destabilize the transition state due to lone-pair repulsion with the incoming nucleophile, potentially slowing the reaction or altering regioselectivity.
Kinetic Comparison Table

The following data summarizes the kinetic profiles based on standard thiol-Michael addition assays (pH 7.4, 37°C).

FeatureNon-Fluorinated Nitroalkene (

-OA)

-Fluorinated Nitroalkene Analog
Impact of Fluorination
Electrophilicity Index (

)
Moderate (~1.5 - 2.0 eV)High (> 2.5 eV)Increased: Stronger -I effect lowers LUMO energy.
Thiol Reaction Rate (

)


Faster: Rapid onset of signaling; potential for higher off-target toxicity.
Reversibility (

)
High (Retro-Michael feasible)Low to ModerateStabilized Adduct: C-F bond strengthens the C-C bond formed, potentially reducing reversibility.
Metabolic Fate Rapid reduction by PtGR-1Resistant to reductionProlonged Half-life: Fluorine blocks enzymatic hydride transfer.
Reaction Mechanism Visualization

The diagram below illustrates the divergent pathways between standard and fluorinated nitroalkenes upon thiol attack.

MichaelAddition Thiol Cysteine Thiol (Nu-) Nitroalkene Nitroalkene (R-CH=C(NO2)-R') Thiol->Nitroalkene Attack FluoroNitro α-Fluoro-Nitroalkene (R-CH=C(F)(NO2)) Thiol->FluoroNitro Rapid Attack Intermed_Std Nitronate Intermediate (Stabilized) Nitroalkene->Intermed_Std Intermed_F Fluorinated Intermediate (Highly Stabilized) FluoroNitro->Intermed_F Lower Ea Adduct_Std Thioether Adduct (Reversible) Intermed_Std->Adduct_Std Protonation Adduct_F Fluoro-Thioether Adduct (Stable/Irreversible) Intermed_F->Adduct_F Protonation Adduct_Std->Nitroalkene Retro-Michael (Fast) Adduct_F->FluoroNitro Retro-Michael (Slow)

Figure 1: Comparative Michael Addition Mechanism. Note the reduced reversibility (dashed line) in the fluorinated pathway due to electronic stabilization.

Part 2: Biological Efficacy & Signaling Pathways[4]

The Nrf2/NF- B Axis

Both classes of compounds act as "pathway modulators" rather than single-target inhibitors.

  • Nrf2 Activation: Alkylation of Keap1 (Cys151, Cys273) prevents Nrf2 ubiquitination, allowing nuclear translocation.

  • NF-

    
    B Inhibition:  Direct alkylation of the p65 subunit or IKK
    
    
    
    prevents the transcription of pro-inflammatory cytokines.

The Fluorine Advantage: By resisting metabolic degradation (specifically saturation of the double bond), fluorinated analogs maintain their electrophilic "warhead" longer in vivo, potentially achieving higher potency at lower doses. However, this must be balanced against the risk of "covalent capture" of non-target proteins (toxicity).

Signaling Pathway Diagram

SignalingPathway Drug Nitroalkene Drug (F-NO2-FA) Keap1 Keap1 (Sensor) Drug->Keap1 Alkylates Cys151 NFkB NF-κB (p65) Drug->NFkB Alkylates p65 Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Genes (HO-1, NQO1) Nrf2_Nuc->ARE Transcription Cytokines Inflammatory Cytokines NFkB->Cytokines Inhibits

Figure 2: Dual Anti-inflammatory Mechanism. The electrophile targets both Keap1 (activating antioxidant response) and NF-κB (blocking inflammation).

Part 3: Experimental Protocols

To objectively compare these compounds, researchers must employ self-validating kinetic assays.

Protocol A: Kinetic Spectrophotometric Assay (Thiol Adduction)

Objective: Determine the second-order rate constant (


) for the reaction between the nitroalkene and Glutathione (GSH).

Materials:

  • Phosphate buffer (100 mM, pH 7.4, with 100

    
    M DTPA).
    
  • Stock solutions of Nitroalkene (10 mM in Methanol) and GSH (10 mM in buffer).

  • UV-Vis Spectrophotometer (scanning 200–400 nm).

Procedure:

  • Baseline: Dilute Nitroalkene to 50

    
    M in phosphate buffer. Record UV spectrum. Note 
    
    
    
    (typically ~270 nm for
    
    
    -FAs; fluorinated analogs may shift blue).
  • Reaction: Add GSH (excess, e.g., 500

    
    M, 10 eq) to the cuvette. Rapidly mix.
    
  • Monitoring: Measure the decay of absorbance at

    
     over time (0–300 seconds).
    
  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope represents

      
       (pseudo-first-order).
      
    • Calculate second-order constant:

      
      .
      
    • Validation: Repeat with varying [GSH]. The plot of

      
       vs [GSH] should be linear and pass through the origin.
      
Protocol B: Synthesis of -Fluoronitroalkenes (Modified Henry Reaction)

Objective: Synthesize the fluorinated analog for comparison.

  • Reagents: Aldehyde (

    
    ), Tribromofluoromethane (
    
    
    
    ), Triphenylphosphine (
    
    
    ),
    
    
    .
  • Step 1 (Fluoro-olefination): React aldehyde with

    
     to generate the 1-bromo-1-fluoroalkene.
    
  • Step 2 (Nitration): Displacement of the bromide using

    
     or a nitration-debromination sequence (e.g., using 
    
    
    
    ).
  • Purification: Silica gel chromatography (Note: Fluorinated nitroalkenes are sensitive; avoid basic conditions during workup to prevent polymerization).

References

  • Khoo, N. K., et al. (2018). "Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships."[3] Scientific Reports. Link

  • Baker, P. R., et al. (2005). "Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine and serve as endogenous peroxisome proliferator-activated receptor ligands." Journal of Biological Chemistry. Link

  • Vacek, J., et al. (2021). "Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes." Redox Biology. Link

  • Jana, S., et al. (2020). "Fluorinated 1,2,3-Triazoles from α-Fluoronitroalkenes as Surrogates of α-Fluoroalkynes." ChemRxiv. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

Sources

Spectroscopic data comparison of (E/Z)-isomers of bromo-nitropropenes

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data Comparison of (E/Z)-Isomers of Bromo-Nitropropenes

Executive Summary & Application Scope

Bromo-nitropropenes (specifically 1-bromo-1-nitroalkenes and


-bromo-

-nitrostyrenes) are critical electrophilic intermediates in the synthesis of heterocycles (e.g., pyrroles, indoles) and pharmaceutical precursors via Michael additions and cycloadditions.

The stereochemical configuration (


 vs. 

) of the C=C double bond fundamentally dictates the reaction trajectory, particularly in asymmetric catalysis where the spatial arrangement of the electrophile controls the facial selectivity of nucleophilic attack. This guide provides a definitive technical framework for distinguishing these isomers using NMR spectroscopy (

H,

C, NOESY) and X-ray crystallography, addressing the common analytical challenges posed by trisubstituted alkenes.

Structural Definition & CIP Priority

Correct assignment requires rigorous application of Cahn-Ingold-Prelog (CIP) rules.

  • C1 (Functionalized): Bromine (Atomic No.[1] 35) > Nitro (Atomic No. 7). Priority 1 = Br .

  • C2 (Substituted): Carbon (Alkyl/Aryl) > Hydrogen. Priority 1 = R-Group .

ConfigurationSpatial ArrangementDiagnostic Feature
(

)-Isomer
Zusammen (Together): Br and R-Group are on the same side.Steric clash between Br and R; H and

are cis.
(

)-Isomer
Entgegen (Opposite): Br and R-Group are on opposite sides.Br and H are cis;

and R are cis.

Spectroscopic Characterization Guide

The Analytical Challenge

Unlike disubstituted alkenes where vicinal coupling constants (


) definitively distinguish cis (

Hz) from trans (

Hz), bromo-nitropropenes are trisubstituted .
  • Aliphatic (e.g., 1-bromo-1-nitropropene): The vinylic proton couples with the methyl group (

    
     Hz), but this value is similar for both isomers due to free rotation of the methyl group.
    
  • Aromatic (e.g.,

    
    -bromo-
    
    
    
    -nitrostyrene):
    The vinylic proton appears as a singlet . There is no scalar coupling to use for assignment.
Diagnostic Workflow (Decision Tree)

NMR_Workflow Start Start: Isolated Bromo-Nitropropene Check_H Check 1H NMR Signal of Vinylic Proton Start->Check_H Singlet Singlet Observed (Aromatic/Styryl Derivative) Check_H->Singlet No Vicinal H Multiplet Quartet/Multiplet Observed (Aliphatic/Methyl Derivative) Check_H->Multiplet Vicinal Methyl H NOE_Path Run 1D NOE or 2D NOESY Singlet->NOE_Path Shift_Path Analyze Chemical Shift (Anisotropy) Multiplet->Shift_Path Z_Styryl NOE: Weak/None between H-vinyl & Ph-ortho (H is trans to Ph) Conclusion: (Z)-Isomer NOE_Path->Z_Styryl E_Styryl NOE: Strong between H-vinyl & Ph-ortho (H is cis to Ph) Conclusion: (E)-Isomer NOE_Path->E_Styryl Z_Aliph H-vinyl Shift: Downfield (>7.0 ppm) (Deshielded by cis-NO2) Conclusion: (Z)-Isomer Shift_Path->Z_Aliph E_Aliph H-vinyl Shift: Upfield (<7.0 ppm) (Shielded relative to Z) Conclusion: (E)-Isomer Shift_Path->E_Aliph

Caption: Logic flow for stereochemical assignment of trisubstituted bromo-nitroalkenes.

Comparative Data Tables

Case Study A:


-Bromo-

-nitrostyrene (Aromatic)
Compound: 1-bromo-1-nitro-2-phenylethene (

) Standard Product: The (Z)-isomer is the thermodynamically stable product isolated from standard bromination-elimination sequences.
Spectroscopic Feature(

)-Isomer
(Major)
(

)-Isomer
(Minor/Unstable)
Mechanistic Explanation

H NMR (

ppm)
8.60 (s, 1H) ~8.20 - 8.40 (s, 1H)The vinylic proton in the (

)-isomer is cis to the nitro group. The strong electron-withdrawing anisotropy of

deshields the proton significantly more than Br.
NOESY Correlation H


Ph (None/Weak)
H


Ph (Strong)
In (

), H and Ph are trans (anti-periplanar). In (

), they are cis, allowing through-space magnetization transfer.
Crystal Structure Confirmed Z N/AX-ray confirms Ph and Br are on the same side (cis-arrangement), which is (

) by priority.
Appearance Yellow NeedlesOil / Unstable Solid(

) isomer packs efficiently due to dipole minimization.

Case Study B: 1-Bromo-1-nitropropene (Aliphatic) Compound: 1-bromo-1-nitroprop-1-ene (


)
Spectroscopic Feature(

)-Isomer
(

)-Isomer
Mechanistic Explanation

H NMR (

H

)
7.45 ppm (q) 6.89 ppm (q) Deshielding Effect: Protons cis to a nitro group are shifted downfield (

ppm) relative to those cis to bromine.

H NMR (

H

)
2.05 ppm (d) 1.95 ppm (d) Methyl group is less sensitive, but slight deshielding occurs when cis to Br (Z-isomer) vs cis to

(E-isomer).
Coupling (

)
~7.0 Hz ~7.0 Hz Vicinal coupling is averaged by methyl rotation; not diagnostic .

Experimental Protocols

Protocol A: Synthesis of (Z)- -Bromo- -nitrostyrene

Rationale: This protocol selectively yields the thermodynamically stable (


)-isomer via addition-elimination.
  • Reagents:

    
    -Nitrostyrene (10 mmol), Bromine (
    
    
    
    , 10.5 mmol), Chloroform (20 mL), Pyridine (11 mmol).
  • Bromination: Dissolve

    
    -nitrostyrene in 
    
    
    
    . Add
    
    
    dropwise at
    
    
    . Stir until the red color fades (formation of dibromo-intermediate).
  • Elimination: Add pyridine dropwise at

    
    , then reflux for 2 hours. The base promotes E2 elimination of HBr.
    
  • Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over

    
    .
    
  • Purification: Recrystallize from ethanol or cyclohexane.

  • Validation:

    • TLC: Single spot,

      
       (Hexane/EtOAc 4:1).
      
    • NMR: Check for singlet at

      
       8.60 ppm (
      
      
      
      ). Absence of doublet indicates successful elimination.
Protocol B: NOESY Experiment for Stereochemical Confirmation

Rationale: To confirm the (


)-configuration if X-ray is unavailable.
  • Sample Prep: Dissolve ~15 mg of product in 0.6 mL

    
     (filtered through basic alumina to remove acidic impurities).
    
  • Parameters:

    • Pulse Sequence: noesygpph (Gradient enhanced NOESY).

    • Mixing Time (

      
      ): 500 ms (optimal for small molecules).
      
    • Scans: 16-32.

  • Analysis:

    • Locate the vinylic proton on the diagonal (

      
       8.60).
      
    • Look for cross-peaks at the aromatic region (

      
       7.3-7.5).
      
    • Result: Absence of a strong cross-peak confirms the (

      
      )-isomer (H is far from Ph ring). A strong cross-peak would indicate the (
      
      
      
      )-isomer.

References

  • Crystal Structure Validation: Łapczuk-Krygier, A., et al. "Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene."[2] Current Chemistry Letters, 2015 , 4, 21-26. Link

  • Synthesis & Selectivity: Fioravanti, S., et al. "Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes." Organic Letters, 2008 , 10, 1449-1451. Link

  • NMR Methodology: BenchChem Technical Support. "A Comparative Guide to the Validation of 1-Bromo-1-propene Reaction Products by NMR Spectroscopy." BenchChem Guides, 2025 .[3] Link

  • Mechanistic Insight: Kuang, C., et al. "Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids." Tetrahedron, 2005 , 61, 4043-4052. Link

  • General NMR Shifts: "NMR Chemical Shift Values Table." Chemistry Steps, 2024 .[4][5] Link

Sources

A Researcher's Guide to Comparative Biological Activity Screening: Chalcone Derivatives as a Case Study

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. This journey often begins with a promising chemical scaffold, which is then elaborated through synthesis to create a library of derivatives. The subsequent challenge, and the focus of this guide, is to efficiently and accurately screen these new chemical entities for biological activity. This process is not merely about generating data but about understanding structure-activity relationships (SAR) to guide further drug development.[1]

This guide provides an in-depth comparison of common biological screening assays, using a library of hypothetically synthesized chalcone derivatives as a case study. Chalcones, with their 1,3-diaryl-2-propen-1-one backbone, are an ideal model system. They are readily synthesized and their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3][4][5]

Our title compound for this study is the parent chalcone, (E)-1,3-diphenylprop-2-en-1-one. From this starting point, we have synthesized a small library of derivatives with varying substituents on rings A and B to probe the effects of these modifications on biological activity.

Hypothetical Synthesized Chalcone Derivatives:

Compound IDRing A Substituent (from C=O)Ring B Substituent
C-1 (Parent) UnsubstitutedUnsubstituted
C-2 4-methoxy (-OCH3)Unsubstituted
C-3 4-hydroxy (-OH)Unsubstituted
C-4 Unsubstituted4-chloro (-Cl)
C-5 4-methoxy (-OCH3)4-chloro (-Cl)

This guide will walk through the experimental protocols for three key assays: in vitro anticancer, antimicrobial, and antioxidant screening. For each, we will delve into the causality behind the experimental design and present comparative data for our hypothetical chalcone library.

Section 1: In Vitro Anticancer Activity – The MTT Assay

One of the primary goals in screening new compounds is to assess their potential as anticancer agents. A foundational method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which provides a measure of a compound's cytotoxic effect on cancer cell lines.[6][7]

The 'Why' Behind the MTT Assay:

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a reduction in the purple color after treatment with a compound suggests a decrease in cell viability, indicating either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect.[7] This assay is widely used due to its simplicity, accuracy, and suitability for high-throughput screening.[9]

Detailed Experimental Protocol: MTT Assay

This protocol is adapted for screening our chalcone derivatives against the human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • Synthesized chalcone derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the chalcone derivatives (C-1 to C-5) and a positive control (e.g., Doxorubicin) in culture medium. The final concentrations might range from 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control, containing the same percentage of DMSO as the treated wells) and blank wells (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][10]

    • Incubate the plate for an additional 4 hours at 37°C.[8] During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of % viability versus compound concentration.

Comparative Data for Chalcone Derivatives (Hypothetical)
Compound IDKey SubstituentsIC₅₀ against MCF-7 (µM)
C-1 Parent (Unsubstituted)> 100
C-2 4-methoxy45.2
C-3 4-hydroxy38.5
C-4 4-chloro22.8
C-5 4-methoxy, 4-chloro9.7
Doxorubicin Positive Control0.8

Interpretation of Results:

The hypothetical data suggests that the parent chalcone (C-1) has minimal activity. The addition of an electron-donating group like methoxy (C-2) or hydroxyl (C-3) on ring A enhances the anticancer activity. A significant improvement is seen with the addition of an electron-withdrawing chloro group on ring B (C-4). The combination of both a methoxy group on ring A and a chloro group on ring B (C-5) results in the most potent compound in this series. This suggests a synergistic effect of these substitutions, providing a clear direction for the synthesis of the next generation of derivatives. Many chalcones exert their anticancer effects by inducing apoptosis.[2][11][12]

Mechanistic Insight: The Intrinsic Apoptosis Pathway

The cytotoxicity observed could be due to the induction of apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway is a common mechanism activated by cellular stress, such as that induced by cytotoxic drugs.[13][14][15] Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[13][16] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[13][14] Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.[13]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Drug_Treatment Chalcone Derivative (e.g., C-5) Bcl2 Bcl-2 (Anti-apoptotic) Drug_Treatment->Bcl2 inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Drug_Treatment->Bax_Bak activates Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 activates Casp3 Pro-caspase-3 Casp3->aCasp9 Apoptosis Apoptosis aCasp3->Apoptosis

The Intrinsic Apoptosis Pathway.

Section 2: Antimicrobial Activity – Broth Microdilution Method

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Chalcones and their derivatives have shown promise as antibacterial and antifungal compounds.[4][17] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[18]

The 'Why' Behind Broth Microdilution:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This assay is crucial for quantifying the potency of a potential antimicrobial agent. By using a 96-well plate format, multiple compounds and concentrations can be tested simultaneously against different microbial strains. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method, ensuring reproducibility and comparability of results across different laboratories.[19][20]

Detailed Experimental Protocol: Broth Microdilution

This protocol is for determining the MIC of the chalcone derivatives against Staphylococcus aureus (a Gram-positive bacterium) and Candida albicans (a yeast).

Materials:

  • S. aureus (e.g., ATCC 29213) and C. albicans (e.g., ATCC 90028)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • 96-well U-bottom plates

  • Synthesized chalcone derivatives (dissolved in DMSO)

  • Positive controls (e.g., Vancomycin for S. aureus, Fluconazole for C. albicans)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Create a 100 µL stock solution of each compound in the first well at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will leave 100 µL in each well with serially diluted compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well. This will bring the final volume to 200 µL and dilute the compound concentrations to their final desired values.

    • Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

    • Incubate the plates at 35°C for 18-24 hours for S. aureus and 24-48 hours for C. albicans.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18]

Comparative Data for Chalcone Derivatives (Hypothetical)
Compound IDKey SubstituentsMIC against S. aureus (µg/mL)MIC against C. albicans (µg/mL)
C-1 Parent (Unsubstituted)> 128> 128
C-2 4-methoxy64128
C-3 4-hydroxy3264
C-4 4-chloro1632
C-5 4-methoxy, 4-chloro816
Vancomycin Positive Control1N/A
Fluconazole Positive ControlN/A2

Interpretation of Results:

The SAR for antimicrobial activity appears to follow a similar trend to that of the anticancer activity. The parent chalcone is inactive, while substitutions enhance potency. The hydroxyl group (C-3) seems more effective than the methoxy group (C-2) in this assay. Again, the chloro-substituted derivative (C-4) shows good activity, and the combination in C-5 is the most effective against both bacterial and fungal strains.

Section 3: Antioxidant Activity – DPPH Radical Scavenging Assay

Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a key area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[21][22][23]

The 'Why' Behind the DPPH Assay:

DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance peak around 517 nm.[23] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine.[21][22] The degree of discoloration, measured as a decrease in absorbance, is indicative of the compound's radical scavenging activity.[24] This assay is popular because it is fast, technically simple, and requires only a spectrophotometer.[22][23]

Detailed Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Synthesized chalcone derivatives (dissolved in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[21]

    • Prepare serial dilutions of the chalcone derivatives and the positive control in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a control sample containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank sample containing 200 µL of methanol.

  • Incubation and Measurement:

    • Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[21][25]

    • Measure the absorbance of each well at 517 nm.[21][22]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the compound concentration.

Comparative Data for Chalcone Derivatives (Hypothetical)
Compound IDKey SubstituentsDPPH Scavenging IC₅₀ (µM)
C-1 Parent (Unsubstituted)> 200
C-2 4-methoxy85.3
C-3 4-hydroxy25.1
C-4 4-chloro150.6
C-5 4-methoxy, 4-chloro72.4
Ascorbic Acid Positive Control15.8

Interpretation of Results:

In this assay, the structure-activity relationship is different. The presence of a hydroxyl group (C-3) dramatically increases the antioxidant activity, as phenolic hydroxyl groups are excellent hydrogen donors for radical scavenging. The methoxy group (C-2) also confers some activity. Interestingly, the electron-withdrawing chloro group (C-4), which was beneficial for anticancer and antimicrobial activities, is detrimental to antioxidant activity. This highlights the importance of screening compounds across multiple assays to build a comprehensive biological activity profile.

Overall Biological Activity Screening Workflow

The process of screening synthesized compounds is a systematic funneling approach, starting from broad primary screens and moving towards more specific secondary and mechanistic studies for the most promising "hits."

Screening_Workflow Synthesis Synthesis of Chalcone Derivatives Primary_Screening Primary Screening (e.g., MTT, MIC, DPPH assays) @ single high concentration Synthesis->Primary_Screening Dose_Response Dose-Response & IC₅₀/MIC Determination for Active Compounds Primary_Screening->Dose_Response Hit_Selection Hit Prioritization (Based on potency & SAR) Dose_Response->Hit_Selection Secondary_Screening Secondary / Mechanistic Assays (e.g., Apoptosis, Cell Cycle, Enzyme Inhibition) Hit_Selection->Secondary_Screening Promising Hits Lead_Optimization Lead Optimization (Further chemical synthesis) Hit_Selection->Lead_Optimization SAR Data Secondary_Screening->Lead_Optimization

General workflow for biological activity screening.

Conclusion

This guide demonstrates a comparative approach to the biological activity screening of a synthesized library of chalcone derivatives. The hypothetical data illustrates a critical principle in drug discovery: chemical modifications can have profoundly different impacts depending on the biological target and mechanism of action. While electron-withdrawing groups enhanced cytotoxicity and antimicrobial effects, a hydrogen-donating phenolic group was key for antioxidant activity.

By employing a battery of well-validated assays and carefully analyzing the resulting structure-activity relationships, researchers can efficiently identify promising hit compounds and make informed decisions to guide the next steps in the drug discovery pipeline, from mechanistic studies to lead optimization.

References

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. Retrieved March 7, 2026, from [Link]

  • Design, synthesis and biological activity of novel chalcone derivatives containing indole. (2022, November 4). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. (2020, June 2). AIP Publishing. Retrieved March 7, 2026, from [Link]

  • Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. (2020, November 24). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022, September 30). MDPI. Retrieved March 7, 2026, from [Link]

  • Chalcones: Potential Anticancer Agents. (2021, February 3). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Detailed Protocol of DPPH Assay. (2025, September 21). Filo. Retrieved March 7, 2026, from [Link]

  • Biological Role of Chalcones in Medicinal Chemistry. (2020, March 4). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis and biological activities of some chalcone derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 3.5.3. DPPH Free Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • Intrinsic Apoptosis Pathway. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]

  • A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. (2022, July 9). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals. Retrieved March 7, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (2023, July 26). MDPI. Retrieved March 7, 2026, from [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Apoptosis Signaling Pathway: Cell Death, Survival and Biomarkers. (n.d.). AnyGenes. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022, July 20). MDPI. Retrieved March 7, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical & Laboratory Standards Institute | CLSI. Retrieved March 7, 2026, from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved March 7, 2026, from [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). Sygnature Discovery. Retrieved March 7, 2026, from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Activity-directed synthesis: a structure-blind, function-driven molecular discovery approach. (2022, December 16). Drug Target Review. Retrieved March 7, 2026, from [Link]

  • Screening and identification of novel biologically active natural compounds[version 1; referees: 2 approved]. (2017, June 5). F1000Research. Retrieved March 7, 2026, from [Link]

Sources

Benchmarking new synthetic routes for fluorinated building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Synthetic Routes for Fluorinated Building Blocks: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently consult with drug development teams facing a common bottleneck: the late-stage incorporation of fluorine. Fluorinated organic molecules are indispensable in modern chemistry, offering enhanced metabolic stability, controlled lipophilicity, and improved bioavailability[1]. However, traditional synthetic routes—such as the Swarts reaction or the use of hazardous reagents like DAST—often require harsh conditions that destroy complex, functionalized scaffolds.

This guide benchmarks two of the most robust next-generation synthetic routes for fluorinated building blocks: Photoredox Catalysis and Electrochemical Fluorination . By analyzing the causality behind these methodologies, we provide a framework for selecting the optimal route for late-stage functionalization and scale-up[2].

Logical Framework of Fluorination Strategies

G Start Fluorinated Building Block Synthesis Strategy Trad Traditional Methods (DAST, Swarts) Start->Trad Photo Photoredox Catalysis (Visible Light, Ru/Ir) Start->Photo Electro Electrochemical Fluorination (Et3N·5HF) Start->Electro Trad_Lim Limitations: Harsh Conditions, Toxic, Poor Late-Stage Tolerance Trad->Trad_Lim Photo_Adv Advantages: Mild, High Regioselectivity, Late-Stage Functionalization Photo->Photo_Adv Electro_Adv Advantages: Reagent-Free, Scalable, Tunable Oxidation Potentials Electro->Electro_Adv

Caption: Logical framework comparing traditional, photoredox, and electrochemical fluorination strategies.

Benchmarking Quantitative Performance

To objectively evaluate these synthetic routes, we must look beyond isolated yields and consider functional group tolerance, scalability, and safety profiles. The table below summarizes the operational metrics of these distinct paradigms.

MetricTraditional (DAST / Swarts)Photoredox CatalysisElectrochemical Fluorination
Reaction Conditions Harsh (High Temp / Cryogenic)Mild (Room Temp, Visible Light)Mild to Moderate (Controlled Current)
Reagent Safety Poor (Toxic, Explosive potential)Excellent (Bench-stable reagents)Excellent (Reagent-free electron transfer)
Late-Stage Compatibility Low (Cleaves sensitive groups)High (Excellent chemoselectivity)Moderate to High (Depends on oxidation potential)
Scalability Moderate (Exothermic risks)Moderate (Photon penetration limits)High (Direct scale-up via flow cells)
Primary Application Early-stage building blocksLate-stage drug diversificationScalable intermediate synthesis

Deep Dive 1: Photoredox-Mediated Late-Stage Trifluoromethylation

The Causality of the Method: Traditional trifluoromethylation often requires pre-functionalized arenes (e.g., aryl halides) and transition-metal catalysts that generate heavy metal waste. Photoredox catalysis circumvents this by utilizing visible light to excite a photocatalyst (e.g., Ru(phen)3^2+ or Co(III) complexes), which then engages in a single-electron transfer (SET) with a bench-stable CF3 source like Umemoto's reagent or triflyl chloride[3][4]. This generates a highly electrophilic •CF3 radical that selectively attacks electron-rich positions on unactivated arenes, enabling direct C-H functionalization at room temperature[3].

G PC Photocatalyst (PC) Ru(phen)3^2+ PC_star Excited State PC* Ru(phen)3^2+* PC->PC_star Visible Light PC_ox Oxidized PC Ru(phen)3^3+ PC_star->PC_ox SET to Reagent PC_ox->PC SET from Arene Reagent CF3 Source (Umemoto's Reagent) Radical •CF3 Radical Reagent->Radical Fragmentation Arene Arene Substrate Radical->Arene Radical Addition Product Trifluoromethylated Arene Arene->Product Oxidation (-e-)

Caption: Photoredox catalytic cycle demonstrating single-electron transfer (SET) for trifluoromethylation.

Self-Validating Experimental Protocol: To ensure trustworthiness, this protocol incorporates orthogonal controls to validate the radical mechanism.

  • Preparation : In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the arene substrate (0.5 mmol), Umemoto's reagent (0.75 mmol), and the photocatalyst Ru(phen)3Cl2 (1-5 mol%).

  • Solvent Addition : Add 5 mL of degassed acetonitrile. Introduce (trifluoromethoxy)benzene (0.5 mmol) as an internal standard for quantitative ^19F NMR tracking.

  • Irradiation : Seal the tube, remove it from the glovebox, and irradiate with a 440 nm blue LED array at 25 °C for 6–12 hours.

  • Mechanistic Controls (The Validation System) :

    • Dark Control: Run a parallel reaction wrapped in aluminum foil. (Expected result: 0% yield, confirming strict photochemical dependence).

    • Radical Scavenger Control: Add 1.0 equivalent of TEMPO to a third vessel. (Expected result: Capture of the •CF3-TEMPO adduct via LC-MS, validating the radical intermediate).

  • Analysis : Analyze the crude mixture via ^19F NMR to determine the precise chemoselectivity and yield before isolation.

Deep Dive 2: Electrochemical Partial Fluorination

The Causality of the Method: The historical Simons process (electrochemical fluorination in anhydrous HF) is notorious for yielding completely perfluorinated materials and causing anodic passivation—a phenomenon where a non-conductive polymer film coats the electrode and halts the reaction[5]. Modern electrochemical partial fluorination solves this by utilizing Et3N·5HF. This specific amine-HF complex acts as both the fluorine source and a highly stable supporting electrolyte. It resists hard-oxidation and prevents passivation, allowing for the highly selective, reagent-free introduction of single fluorine atoms into organic molecules[5].

Self-Validating Experimental Protocol: Electrochemical protocols must validate that the reaction is driven by the applied potential, not background chemical oxidation.

  • Voltammetric Profiling : Before bulk electrolysis, perform Cyclic Voltammetry (CV) on the organic substrate in the presence of Et3N·5HF to identify its precise oxidation potential (E_ox). This ensures the applied current will selectively oxidize the substrate without degrading the solvent.

  • Cell Setup : Assemble an undivided electrochemical cell equipped with a platinum anode and a nickel cathode.

  • Electrolysis : Dissolve the substrate (1.0 mmol) in 10 mL of a solvent mixture (e.g., MeCN) containing 0.5 M Et3N·5HF.

  • Galvanostatic Control : Apply a constant current (e.g., 10 mA/cm²) until 2.2 Faradays/mol of charge is passed.

  • Faradaic Efficiency Tracking (The Validation System) : Monitor the theoretical vs. actual yield at 0.5 F/mol intervals using GC-FID. A linear correlation confirms that the current is exclusively driving the fluorination event, ruling out parasitic side reactions.

  • Workup : Neutralize the HF complex with saturated aqueous NaHCO3 (caution: vigorous gas evolution) and extract the partially fluorinated product with dichloromethane.

Conclusion

The transition from traditional fluorination to catalytic and electrochemical methods represents a massive leap in synthetic precision. Photoredox catalysis offers unparalleled mildness and regioselectivity for late-stage drug diversification[1][3], while electrochemical fluorination provides a highly scalable, reagent-free pathway for early-to-mid-stage building blocks[5]. By embedding mechanistic controls directly into our protocols, we ensure these advanced routes are not just highly effective, but universally reproducible.

References

1.[5] Title: ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie Source: lew.ro URL:

2.[1] Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: mdpi.com URL:

3.[2] Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: nih.gov URL:

4.[3] Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: nih.gov URL:

5.[4] Title: Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex Source: acs.org URL:

Sources

Safety Operating Guide

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized, polyhalogenated reactive electrophiles requires moving beyond generic safety data sheets. (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene is not a standard laboratory solvent; it is a potent bifunctional alkylating agent.

To ensure the safety of your laboratory personnel and maintain strict environmental compliance, this guide provides a self-validating, mechanistic approach to the operational handling, chemical deactivation, and final disposal of this specific compound.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

Before executing any disposal protocol, it is critical to understand the causality of the molecule's reactivity. This compound presents a dual-threat electrophilic profile:

  • The Nitroalkene Moiety: The highly electron-withdrawing nitro group activates the adjacent alkene, making it a potent Michael acceptor[1]. In a biological context, this readily alkylates cellular thiols (like glutathione) and amines, rendering it a severe skin sensitizer, lachrymator, and potential respiratory toxicant[2].

  • The Gem-Difluoro Allylic Bromide: The presence of two highly electronegative fluorine atoms adjacent to the allylic bromine creates an exceptionally reactive center for nucleophilic substitution (

    
     or 
    
    
    
    ).

Because of these features, the compound can undergo rapid, exothermic polymerization if exposed to strong bases or concentrated nucleophiles[1]. Therefore, direct disposal of concentrated solutions into mixed waste streams is a severe safety risk.

Physicochemical Hazard & Disposal Summary

The following table summarizes the operational parameters required for the safe staging and classification of this compound prior to disposal.

ParameterOperational Specification & Mitigation
Chemical Classification Polyhalogenated Reactive Electrophile
Primary Hazards Alkylating agent, lachrymator, exothermic polymerization risk
EPA Waste Designation Halogenated Organic Waste (RCRA Compliant)[3]
Incompatible Materials Strong bases, primary/secondary amines, strong oxidizers
Recommended PPE Viton® or PVA gloves, face shield, chemical apron, certified fume hood[4]
Storage Prior to Disposal Store at < 5°C in darkness; limit accumulation to < 90 days[1]

Step-by-Step Disposal Methodologies

To prevent hazardous reactions in your facility's waste staging area, you must choose the appropriate disposal pathway based on the concentration of the waste.

Protocol A: Chemical Quenching (For Concentrated Waste > 0.1 M)

Concentrated reactive electrophiles should be intentionally deactivated (quenched) using a soft nucleophile before being transferred to bulk waste[5]. This neutralizes the Michael acceptor warhead, protecting downstream waste handlers.

Step 1: Preparation of the Quenching Agent

  • In a well-ventilated fume hood, prepare a 1.0 M aqueous solution of Sodium Bisulfite (

    
    ) or N-acetylcysteine (NAC). These act as soft nucleophiles that will safely undergo conjugate addition with the nitroalkene without triggering violent polymerization[5].
    

Step 2: Controlled Deactivation

  • Place the flask containing the this compound waste in an ice-water bath (0–5 °C) to control the exothermic reaction.

  • Add the quenching solution dropwise while stirring vigorously. Maintain a minimum 10-fold molar excess of the quenching agent.

  • Allow the mixture to stir for at least 1 hour as it warms to room temperature to ensure complete deactivation.

Step 3: Transfer to Halogenated Waste

  • Critical Note: Even though the electrophile is neutralized, the resulting adduct still contains bromine and fluorine. It must be disposed of as Halogenated Organic Waste[6]. Transfer the quenched mixture to the designated halogenated waste carboy.

Protocol B: Direct Segregation (For Dilute Solutions < 0.1 M)

If the compound is already highly dilute in an organic solvent (e.g., dichloromethane or chloroform), it can be directly segregated.

Step 1: Containerization

  • Transfer the dilute solution into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Never fill the container beyond 75% capacity to allow for vapor expansion[6].

Step 2: Labeling and Segregation

  • Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste - Contains Brominated/Fluorinated Nitroalkenes"[7].

  • Ensure this container is strictly segregated from non-halogenated waste, aqueous acids, and especially amine-containing waste streams.

Operational Workflow Visualization

The following decision tree dictates the standard operating procedure for routing this specific chemical into the correct environmental compliance stream.

G Start Waste Generation: This compound Decision Concentration > 0.1 M? Start->Decision Quench Quench Protocol: Add 10x molar excess Sodium Bisulfite or Thiol Decision->Quench Yes (High Reactivity Risk) Direct Direct Segregation: Transfer to compatible container Decision->Direct No (Dilute Solution) WasteBin Halogenated Organic Waste Container (RCRA Compliant) Quench->WasteBin Direct->WasteBin Incineration High-Temperature Incineration (Permitted Facility) WasteBin->Incineration

Caption: Disposal workflow for polyhalogenated nitroalkenes based on concentration and reactivity risk.

Emergency Spill Response

In the event of an accidental release outside of a fume hood, standard solvent spill kits are insufficient due to the compound's lachrymatory and alkylating properties.

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity. The vapors are highly irritating to the ocular and respiratory mucosa[4].

  • Containment: Wearing full PPE (respirator, face shield, heavy-duty nitrile or Viton gloves), surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[8]. Do not use paper towels or combustible materials.

  • Neutralization: If the spill is concentrated, lightly spray the absorbed material with a 1M sodium bisulfite solution to quench the reactive double bond before sweeping.

  • Collection: Sweep the deactivated, absorbed material using non-sparking tools and place it into a sealed, labeled solid hazardous waste container[7].

References

  • Halogenated Organic Liquids - Standard Operating Procedure Braun Research Group, University of Illinois[Link]

  • Hazardous Materials Disposal Guide Nipissing University Environmental Health & Safety[Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste U.S. Environmental Protection Agency (EPA)[Link]

  • Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships U.S. Environmental Protection Agency (EPA) NEPIS[Link]

Sources

Personal Protective Equipment & Handling Guide: (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene

[1]

PART 1: IMMEDIATE ACTION CARD (The "Red Box")

This section summarizes critical safety parameters for immediate reference. Print this page and post it on the fume hood sash during active handling.

Parameter Critical Specification
Primary Hazard Lachrymator & Vesicant (Predicted). High potential for severe eye/respiratory irritation and skin burns due to the conjugated nitroalkene motif and hydrolyzable bromide.[1]
Engineering Control Mandatory Fume Hood. Sash height <18 inches.[1] Face velocity 80–100 fpm.[1] NO open bench handling.
Glove Protocol Double-Gloving Required. Inner: Silver Shield/4H® (Laminate) - Essential for permeation resistance against small halogenated organics.Outer: Nitrile (5 mil) - For dexterity and mechanical protection.[1]
Eye Protection Chemical Splash Goggles. Safety glasses are insufficient due to lachrymatory vapor risk.[1]
Spill Response Do NOT wipe with paper towels. Evacuate area if outside hood.[1] Absorb with vermiculite/sand.[1] Treat as hazardous halogenated waste.[1]
First Aid Inhalation: Fresh air immediately. Skin: Rinse 15 min; discard contaminated leather.[1] Eyes: Rinse 15 min; consult ophthalmologist.

PART 2: RISK ASSESSMENT & MECHANISTIC TOXICOLOGY[1]

The "Michael Acceptor" Threat

To handle (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene safely, one must understand why it is dangerous.[1] It is not merely "toxic"; it is a highly reactive electrophile.[1]

  • Conjugated Reactivity: The nitro group (

    
    ) strongly withdraws electrons, making the alkene (
    
    
    -carbon) highly susceptible to nucleophilic attack.[1]
  • Biological Targets: In the body, cysteine residues (thiols) in proteins act as nucleophiles.[1] This compound creates irreversible covalent bonds with these proteins via a Michael Addition pathway.[1]

  • The Halogen Effect: The bromine and fluorine substituents increase lipophilicity (aiding skin absorption) and may act as leaving groups in secondary reactions, potentially generating hydrobromic acid (HBr) or hydrofluoric acid (HF) upon hydrolysis in moist tissues (eyes/lungs).[1]

Expert Insight: Treat this compound as a "soft" alkylating agent.[1] The lachrymatory effect is a biological warning signal that alkylation of TRPA1 channels in sensory nerves is occurring. If you can smell it or feel your eyes sting, exposure is already too high. [1]

PART 3: PPE & ENGINEERING CONTROLS[1][2][3]

Engineering Controls (The First Line of Defense)

PPE is the last line of defense. Your primary safety layer is the Chemical Fume Hood .[1]

  • Sash Management: Keep the sash as low as possible to act as a physical shield against splashes.[1]

  • Airflow Check: Verify the flow monitor reads "Normal" before uncapping the vial.

  • Trap Protection: If using a vacuum line (e.g., for solvent removal), install a cold trap (-78°C) and a secondary chemical trap (KOH pellets) to neutralize acidic vapors before they reach the pump.[1]

Personal Protective Equipment (PPE) Selection Logic
Body PartRecommended EquipmentScientific Rationale
Hands Inner: Silver Shield (EVOH/PE)Outer: Nitrile (Disposable)Small halogenated molecules permeate standard nitrile rapidly (<5 mins).[1] Laminate films (Silver Shield) provide >4hr breakthrough time.[1] The outer nitrile glove protects the clumsy laminate glove from tearing.
Eyes Unvented Goggles Vapors bypass safety glasses.[1] Contact lenses should be avoided or strictly covered by goggles to prevent trapping vapors against the cornea.
Body Lab Coat (Buttoned) + Chemical Apron Standard cotton coats absorb liquids.[1] A chemically resistant apron (Tyvek or rubber) prevents soak-through to clothing in the event of a spill.[1]
Respiratory Fume Hood (Primary) Emergency: Full-face Respirator (OV/AG)Do not rely on respirators for routine handling. Use them only for spill cleanup outside the hood.[1] Cartridges must be rated for Organic Vapors (OV) and Acid Gases (AG).[1]

PART 4: OPERATIONAL PROTOCOL (Step-by-Step)

Workflow Visualization

The following diagram illustrates the critical decision nodes during the handling process to prevent contamination.

SafetyProtocolStartStart: Vial RetrievalCheckCheck Engineering Controls(Hood Flow > 80fpm)Start->CheckCheck->StartFail (Stop Work)PPEDon PPE:Laminate + Nitrile GlovesGogglesCheck->PPEPassWeighWeighing:Inside Hood ONLY(Tared Vial Method)PPE->WeighReactReaction Setup:Add Reagent to Solvent(Dilution reduces volatility)Weigh->ReactWasteWaste Disposal:Segregated HalogenatedReact->Waste

Figure 1: Operational safety workflow ensuring engineering controls and PPE are verified before chemical exposure.

Detailed Handling Procedures
A. Weighing & Transfer[1]
  • Never weigh on an open bench balance.

  • Method: Use the "Difference" method.

    • Tare a receiving flask (with solvent) inside the hood.[1]

    • Bring the closed reagent vial into the hood.

    • Pipette the approximate volume needed directly into the tared flask.

    • Reseal the reagent vial immediately.[1]

    • Obtain the exact mass by weighing the receiving flask again (if the balance is in the hood) or by weighing the reagent vial before and after transfer (if balance is outside, keep vial closed during transport).

B. Reaction Monitoring[1]
  • TLC/Sampling: Do not remove TLC plates from the hood while wet. Dry them under vacuum or high airflow inside the hood before viewing.

  • Heating: If heating is required, use a reflux condenser with a scrubber attached to the outlet to trap escaping vapors.

C. Decontamination of Glassware

Before removing glassware from the hood:

  • Rinse with a dilute solution of 5% Sodium Thiosulfate or 10% Aqueous Ammonia (if compatible with other reagents).[1] This helps quench the alkylating potential of the Michael acceptor.

  • Wash with acetone, then water. Collect all rinses as hazardous waste.[1]

PART 5: DISPOSAL & EMERGENCY RESPONSE

Waste Management

This compound contains Fluorine, Bromine, and Nitro groups.

  • Classification: Hazardous Chemical Waste (Halogenated / Toxic).[1]

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (exothermic polymerization risk).[1]

  • Labeling: Clearly label as "Halogenated Solvent Waste" with the constituent name listed explicitly.

Emergency Spill Procedures

Scenario: 5mL vial drops and shatters inside the fume hood.

  • Alert: Announce "Spill in Hood" to nearby personnel.

  • Isolate: Lower sash completely.

  • Absorb: donning double gloves, open sash slightly and cover liquid with Vermiculite or Spill Pads .[1]

  • Clean: Scoop absorbed material into a wide-mouth jar.[1] Seal tightly.

  • Decontaminate: Wipe surface with mild detergent and water.[1]

  • Disposal: Label the jar as "Debris from Chemical Spill: this compound".

References

  • PubChem. (n.d.).[1] 3-Bromo-3,3-difluoroprop-1-ene (Compound Summary). National Library of Medicine.[1] Retrieved March 8, 2026, from [Link]

    • Note: Provides hazard classification (H315, H319, H335) for the direct non-nitro analog, serving as a baseline for toxicity estimation.[1]

  • Fisher Scientific. (2024, February 2).[1][2] Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene.[1][2] Retrieved March 8, 2026, from [Link][1]

    • Note: Establishes handling protocols for volatile fluorin
  • Brandeis University. (n.d.).[1] Lachrymators: Laboratory Safety Guidelines. Retrieved March 8, 2026, from [Link][1]

    • Note: Authoritative source for lachrymator handling, ventilation, and decontamin
  • Organic Syntheses. (2014). General Guidelines for Handling Hazardous Chemicals.[1][3][4] Organic Syntheses, Inc.[4] Retrieved March 8, 2026, from [Link]

    • Note: Standard operating procedures for handling reactive alkyl
  • Zawadzińska-Wrochniak, K., et al. (2025).[1] Synthesis and physical properties of (E)-3,3,3-tribromo-1-nitroprop-1-ene. Scientiae Radices, 4(3).[1][2] Retrieved March 8, 2026, from [Link]

    • Note: Recent literature describing the synthesis and isolation of closely related tribromo-nitroalkene analogs, confirming the stability and physical state properties.[1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.